molecular formula C17H18ClNO2 B13946332 Chloromorphide CAS No. 63783-53-9

Chloromorphide

Cat. No.: B13946332
CAS No.: 63783-53-9
M. Wt: 303.8 g/mol
InChI Key: URUOTSLJEBANHA-ZFDIKFDDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloromorphide is a useful research compound. Its molecular formula is C17H18ClNO2 and its molecular weight is 303.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63783-53-9

Molecular Formula

C17H18ClNO2

Molecular Weight

303.8 g/mol

IUPAC Name

(4R,4aR,7S,7aR,12bS)-7-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol

InChI

InChI=1S/C17H18ClNO2/c1-19-7-6-17-10-3-4-11(18)16(17)21-15-13(20)5-2-9(14(15)17)8-12(10)19/h2-5,10-12,16,20H,6-8H2,1H3/t10-,11-,12+,16-,17-/m0/s1

InChI Key

URUOTSLJEBANHA-ZFDIKFDDSA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)Cl

Canonical SMILES

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)Cl

Origin of Product

United States

Foundational & Exploratory

What is the chemical structure of α-chloromorphide?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Structure of α-Chloromorphide

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and pharmacology of α-chloromorphide, intended for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

α-Chloromorphide is a semi-synthetic opiate and a derivative of morphine.[1] In this molecule, the hydroxyl group at the 6-position of the morphine structure is substituted with a chlorine atom in the alpha configuration.[1] This structural modification significantly enhances its analgesic potency, making it approximately ten times more potent than morphine.[1]

The chemical and physical properties of α-chloromorphide are summarized in the table below.

PropertyValue
IUPAC Name (4R,4aR,7S,7aR,12bS)-7-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol
Synonyms Chloromorphide, 6-alpha-Chloromorphide
Molecular Formula C₁₇H₁₈ClNO₂
Molar Mass 303.79 g/mol
CAS Number 63783-53-9
SMILES String CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3--INVALID-LINK--Cl
InChI Key URUOTSLJEBANHA-ZFDIKFDDSA-N

Synthesis

α-Chloromorphide is synthesized from morphine. One reported method involves the reaction of morphine hydrate (B1144303) with dimethylchloroformiminium chloride, also known as the Vilsmeier reagent.[2] A more general method for the synthesis of α-halogenated morphides involves the treatment of morphine with thionyl chloride.[2]

General Synthetic Reaction:

Morphine + Thionyl Chloride (SOCl₂) → α-Chloromorphide

Spectroscopic Data

Detailed raw spectroscopic data such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for α-chloromorphide are not widely published. However, the stereochemistry of the halogen on the C-ring of α- and β-halomorphides has been determined using NMR spectroscopy.[3] For a molecule of this class, the following spectral characteristics would be anticipated:

Spectroscopic TechniqueExpected Data
¹H NMR Signals corresponding to the aromatic protons, the vinyl protons, the methine protons, the N-methyl group, and the protons of the cyclohexane (B81311) and piperidine (B6355638) rings. The coupling constants would confirm the stereochemistry.
¹³C NMR Resonances for all 17 carbon atoms, including those in the aromatic ring, the double bond, and the morphinan (B1239233) skeleton.
IR Spectroscopy Absorption bands characteristic of the phenolic hydroxyl group (O-H stretch), aromatic C-H stretching, C=C stretching of the aromatic ring and the double bond, and C-N and C-O stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the molecule, along with fragmentation patterns characteristic of the morphinan structure.

Pharmacology and Mechanism of Action

As a morphine analog, α-chloromorphide is an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[4] The binding of α-chloromorphide to the MOR initiates a downstream signaling cascade that leads to its analgesic effects.

Opioid Receptor Signaling Pathway

The binding of an opioid agonist like α-chloromorphide to the μ-opioid receptor triggers the dissociation of the associated heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, including inhibiting N-type voltage-gated calcium channels (VGCC) and activating G-protein-coupled inwardly rectifying potassium channels (GIRK). The inhibition of VGCCs reduces neurotransmitter release from the presynaptic terminal, while the activation of GIRK channels hyperpolarizes the postsynaptic neuron, reducing its excitability. Both of these actions contribute to the analgesic effect by dampening the transmission of pain signals.

Opioid_Signaling_Pathway agonist α-Chloromorphide receptor μ-Opioid Receptor (GPCR) agonist->receptor Binds g_protein Gαi/o Gβγ receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits (Gαi/o) vgcc N-type Ca²⁺ Channel g_protein->vgcc Inhibits (Gβγ) girk GIRK Channel g_protein->girk Activates (Gβγ) camp ↓ cAMP ac->camp ca_influx ↓ Ca²⁺ Influx vgcc->ca_influx neurotransmitter ↓ Neurotransmitter Release ca_influx->neurotransmitter k_efflux ↑ K⁺ Efflux girk->k_efflux hyperpolarization Hyperpolarization k_efflux->hyperpolarization neuronal_activity ↓ Neuronal Excitability hyperpolarization->neuronal_activity

Figure 1. μ-Opioid Receptor Signaling Pathway.
Receptor Binding Affinity

The binding affinity of α-chloromorphide for the μ-opioid receptor can be quantified using a competitive radioligand binding assay. This assay determines the concentration of the compound required to inhibit 50% of the binding of a radiolabeled ligand (IC₅₀), which can then be converted to a binding affinity constant (Ki).

Experimental Protocols

Representative Protocol for μ-Opioid Receptor Binding Assay

The following is a general protocol for a competitive radioligand binding assay to determine the Ki of a test compound for the human μ-opioid receptor.[5]

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human μ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective μ-opioid receptor agonist).

  • Test Compound: α-Chloromorphide.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw the frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of α-chloromorphide (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in counts per minute (CPM).

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of α-chloromorphide.

  • Determine IC₅₀: The IC₅₀ is the concentration of α-chloromorphide that inhibits 50% of the specific binding of [³H]-DAMGO, determined using non-linear regression analysis.

  • Calculate Ki: Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

experimental_workflow prep Prepare Reagents (Membranes, Radioligand, Test Compound) setup Set up 96-well plate (Total, Non-specific, Competitive Binding) prep->setup incubate Incubate at RT for 120 min setup->incubate filter Filter through Glass Fiber Filters incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate IC₅₀ and Ki) count->analyze

Figure 2. Experimental Workflow for Receptor Binding Assay.

References

Chloromorphide: A Technical Guide to its Discovery, Synthesis, and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloromorphide, a semi-synthetic opioid derived from morphine, emerged from early 20th-century pharmaceutical research as a potent analgesic. This document provides a comprehensive technical overview of the discovery, synthesis, and pharmacological development of this compound. It details the historical context of its creation, provides established experimental protocols for its synthesis, and presents available data on its analgesic potency and receptor binding profile. Furthermore, this guide illustrates the molecular mechanisms of action through signaling pathway diagrams and outlines the typical experimental workflows involved in its study. This whitepaper is intended to serve as a core reference for researchers and professionals engaged in opioid research and drug development.

Discovery and History

This compound (specifically α-chloromorphide) was first developed in Germany in 1933.[1] It is a derivative of morphine in which the hydroxyl group at the 6-position is substituted with a chlorine atom.[1] Early research quickly established that this structural modification resulted in a significant increase in analgesic potency, with estimates suggesting it is approximately ten times more potent than morphine.[1]

The development of this compound occurred during a period of intense investigation into the modification of natural alkaloids to produce novel therapeutic agents with improved properties.[2] During the 1930s, a series of halogenated morphides and codides, including α- and β-isomers, were synthesized and characterized.[1] this compound and its analogue, α-chlorocodide (derived from codeine), became important intermediates in the synthesis of other semi-synthetic opioids, most notably desomorphine.[1][3][4]

Synthesis of this compound

Experimental Protocol: Synthesis of α-Chloromorphide from Morphine

Materials:

  • Morphine hydrochloride

  • Thionyl chloride (SOCl₂)

  • Anhydrous chloroform (B151607) (CHCl₃)

  • Anhydrous diethyl ether ((C₂H₅)₂O)

  • Ammonia (B1221849) (aqueous solution)

  • Ice bath

  • Standard laboratory glassware for reflux and filtration

Procedure:

  • A suspension of morphine hydrochloride is prepared in anhydrous chloroform.

  • The mixture is cooled in an ice bath.

  • Thionyl chloride is added dropwise to the cooled suspension with constant stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the reaction is complete (monitoring by thin-layer chromatography is recommended).

  • The solvent and excess thionyl chloride are removed under reduced pressure.

  • The residue is dissolved in water and cooled in an ice bath.

  • The solution is made alkaline by the addition of an aqueous ammonia solution to precipitate the free base of α-chloromorphide.

  • The precipitate is collected by filtration, washed with cold water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or by column chromatography.

Pharmacological Profile

This compound exerts its effects through interaction with the endogenous opioid receptor system. Like morphine, it is known to produce analgesia, sedation, and respiratory depression.[1]

Quantitative Data

While historical sources state that this compound is approximately ten times more potent than morphine, specific modern pharmacological data such as receptor binding affinities (Ki) and in vivo analgesic potency (ED50) are not extensively reported in readily available literature. The following table provides a comparative overview based on available information and data for the parent compound, morphine.

CompoundAnalgesic Potency (Relative to Morphine)Opioid Receptor Binding Affinity (Ki)
Morphine 1μ (mu): ~1-10 nMδ (delta): ~200-1000 nMκ (kappa): ~200-1000 nM
α-Chloromorphide ~10Data not readily available in searched literature.

Note: The Ki values for morphine can vary depending on the specific assay conditions.

Mechanism of Action and Signaling Pathways

This compound, as an opioid agonist, primarily acts on the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[5][6][7][8] The binding of this compound to the MOR initiates a conformational change in the receptor, leading to the activation of intracellular signaling cascades.

Opioid Receptor Signaling Pathway

The activation of the μ-opioid receptor by an agonist like this compound leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits.[5][6][7][8] These subunits then modulate the activity of several downstream effectors:

  • Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[5][8]

  • Modulation of Ion Channels: The Gβγ subunit directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K+ ions and hyperpolarization of the neuronal membrane.[5][8] This reduces neuronal excitability. The Gβγ subunit also inhibits N-type voltage-gated calcium channels, which reduces neurotransmitter release at the presynaptic terminal.[5][8]

The net effect of these signaling events is a reduction in the transmission of nociceptive signals.

Opioid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (GPCR) This compound->MOR Binds to G_Protein G-Protein (αi/o, β, γ) MOR->G_Protein Activates G_alpha Gαi/o-GTP G_Protein->G_alpha Dissociates to G_beta_gamma Gβγ G_Protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel G_beta_gamma->GIRK Activates Ca_Channel N-type Ca2+ Channel G_beta_gamma->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP K_ion ↑ K+ Efflux (Hyperpolarization) GIRK->K_ion Ca_ion ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_Channel->Ca_ion

Opioid Receptor Signaling Cascade

Experimental Workflows

The development and characterization of this compound and similar opioid compounds typically follow a structured experimental workflow, from initial synthesis to in-depth pharmacological evaluation.

Synthesis and Characterization Workflow

This workflow outlines the key steps involved in the chemical synthesis and subsequent verification of the molecular structure and purity of this compound.

Synthesis_Workflow Start Start: Morphine Reaction Reaction with Thionyl Chloride (SOCl₂) Start->Reaction Workup Aqueous Workup & Precipitation Reaction->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Structural Characterization Purification->Characterization NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR Confirms Structure MS Mass Spectrometry Characterization->MS Confirms Mass Purity Purity Analysis (HPLC) Characterization->Purity Determines Purity Final Pure α-Chloromorphide Purity->Final

Synthesis and Characterization Workflow
Pharmacological Evaluation Workflow

Following successful synthesis and characterization, a series of in vitro and in vivo assays are conducted to determine the pharmacological properties of the compound.

Pharmacology_Workflow Start Pure α-Chloromorphide In_Vitro In Vitro Assays Start->In_Vitro In_Vivo In Vivo Assays (Animal Models) Start->In_Vivo Binding_Assay Receptor Binding Assays (μ, δ, κ) In_Vitro->Binding_Assay Functional_Assay Functional Assays ([³⁵S]GTPγS) In_Vitro->Functional_Assay Data_Analysis Data Analysis (Ki, ED₅₀, Potency, Efficacy) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Analgesia_Test Analgesia Testing (e.g., Tail-flick, Hot-plate) In_Vivo->Analgesia_Test Side_Effect_Test Side Effect Profiling (e.g., Respiratory Depression, Locomotor Activity) In_Vivo->Side_Effect_Test Analgesia_Test->Data_Analysis Side_Effect_Test->Data_Analysis Conclusion Pharmacological Profile Established Data_Analysis->Conclusion

Pharmacological Evaluation Workflow

Conclusion

This compound represents an early and significant development in the field of semi-synthetic opioids. Its discovery highlighted the potential for dramatic increases in analgesic potency through relatively simple structural modifications of the morphine scaffold. While it has been largely superseded by other opioids in clinical practice, it remains a compound of historical and chemical importance, particularly as a key intermediate in the synthesis of other potent analgesics. Further research to fully characterize its receptor binding kinetics and in vivo pharmacology using modern techniques could provide valuable insights into the structure-activity relationships of the morphinan (B1239233) class of compounds.

References

An In-depth Technical Guide to the Mechanism of Action of Chloromorphide at Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromorphide (α-chloromorphide) is a potent semi-synthetic opioid analgesic derived from morphine.[1] Developed in the 1930s, it is characterized by the substitution of the 6-hydroxy group of morphine with a chlorine atom.[1] This structural modification results in a significant increase in analgesic potency, estimated to be approximately 10 to 15 times greater than that of morphine.[2] This technical guide provides a comprehensive overview of the putative mechanism of action of this compound at opioid receptors, drawing upon the established pharmacology of potent mu-opioid agonists. Due to a lack of specific experimental data for this compound in the public domain, this document outlines the detailed experimental protocols required to fully characterize its receptor binding affinity, functional activity, and downstream signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers investigating the pharmacology of this compound and other potent morphinan (B1239233) derivatives.

Introduction

Quantitative Data on Opioid Receptor Interactions

Precise quantitative data for this compound's interaction with opioid receptors is essential for a complete understanding of its pharmacological profile. The following tables outline the key parameters that need to be experimentally determined. For comparative purposes, representative data for morphine, the parent compound, are included.

Table 1: Opioid Receptor Binding Affinity (Ki)

This table summarizes the equilibrium dissociation constant (Ki) for this compound and morphine at the mu (μ), delta (δ), and kappa (κ) opioid receptors. The Ki value is a measure of the drug's binding affinity for the receptor; a lower Ki value indicates a higher binding affinity.

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
This compound Data not availableData not availableData not available
Morphine ~1.2[4]>1000~230

Note: The Ki values for morphine can vary between studies depending on the experimental conditions.[5][6]

Table 2: Opioid Receptor Functional Activity (EC50 and Emax)

This table presents the half-maximal effective concentration (EC50) and the maximum effect (Emax) for this compound and morphine. EC50 represents the concentration of the agonist that produces 50% of the maximal response, indicating its potency. Emax reflects the efficacy of the agonist in activating the receptor.

CompoundReceptorAssayEC50 (nM)Emax (% of standard agonist)
This compound μGTPγS BindingData not availableData not available
δGTPγS BindingData not availableData not available
κGTPγS BindingData not availableData not available
Morphine μGTPγS Binding50-100[7]~100
δGTPγS Binding>1000Partial Agonist
κGTPγS Binding~500Partial Agonist

Note: Emax is typically expressed as a percentage of the response produced by a standard full agonist for that receptor (e.g., DAMGO for MOR).

Experimental Protocols

To determine the quantitative data for this compound, the following established experimental protocols for opioid receptor binding and functional assays should be employed.

Radioligand Binding Assay for Opioid Receptor Affinity (Ki)

This protocol describes a competitive binding assay to determine the affinity of this compound for the mu, delta, and kappa opioid receptors.

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_detection Detection and Analysis prep1 Homogenize brain tissue or CHO/HEK293 cells expressing a specific opioid receptor subtype prep2 Centrifuge homogenate prep1->prep2 prep3 Resuspend pellet in assay buffer prep2->prep3 assay1 Incubate membranes with a radiolabeled opioid ligand (e.g., [3H]DAMGO for MOR) and varying concentrations of this compound prep3->assay1 assay2 Include control groups for total binding (radioligand only) and non-specific binding (radioligand + excess unlabeled antagonist) assay1->assay2 detect1 Separate bound from free radioligand by rapid filtration assay2->detect1 detect2 Quantify bound radioactivity using liquid scintillation counting detect1->detect2 detect3 Calculate specific binding and plot against this compound concentration detect2->detect3 detect4 Determine IC50 and calculate Ki using the Cheng-Prusoff equation detect3->detect4

Workflow for determining opioid receptor binding affinity.

[³⁵S]GTPγS Binding Assay for Functional Activity (EC50 and Emax)

This functional assay measures the activation of G proteins coupled to opioid receptors upon agonist binding.

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_detection Detection and Analysis prep1 Prepare cell membranes expressing the opioid receptor of interest assay1 Incubate membranes with varying concentrations of this compound, GDP, and [³⁵S]GTPγS prep1->assay1 assay2 Include a basal control (no agonist) and a positive control (saturating concentration of a standard agonist) assay1->assay2 detect1 Terminate the reaction by rapid filtration assay2->detect1 detect2 Measure [³⁵S]GTPγS binding via scintillation counting detect1->detect2 detect3 Plot specific binding against this compound concentration detect2->detect3 detect4 Determine EC50 and Emax from the dose-response curve detect3->detect4

Workflow for the [³⁵S]GTPγS functional assay.

Signaling Pathways

Upon binding to opioid receptors, particularly the MOR, this compound is expected to initiate a cascade of intracellular signaling events characteristic of potent opioid agonists. These pathways ultimately lead to the modulation of neuronal excitability and neurotransmitter release, resulting in analgesia.

G Protein-Dependent Signaling

The canonical signaling pathway for MOR activation involves the coupling to inhibitory G proteins (Gi/o).

G This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR G_protein Gi/o Protein MOR->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition Ca_channel Voltage-gated Ca²⁺ Channels G_beta_gamma->Ca_channel Inhibition K_channel GIRK Channels G_beta_gamma->K_channel Activation cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Neurotransmitter K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux K_efflux->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

G protein-dependent signaling cascade of MOR activation.

β-Arrestin-Mediated Signaling and Receptor Regulation

In addition to G protein signaling, agonist binding to MORs can lead to the recruitment of β-arrestins. This process is crucial for receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades.

G Agonist_MOR Agonist-Bound MOR GRK GRK Agonist_MOR->GRK Recruitment Phospho_MOR Phosphorylated MOR GRK->Agonist_MOR Phosphorylation Beta_Arrestin β-Arrestin Phospho_MOR->Beta_Arrestin Recruitment Desensitization Desensitization (Uncoupling from G protein) Beta_Arrestin->Desensitization Internalization Internalization (Endocytosis) Beta_Arrestin->Internalization MAPK MAPK Pathway (e.g., ERK1/2) Beta_Arrestin->MAPK Scaffolding Signaling_Outcomes Downstream Signaling (e.g., gene expression) MAPK->Signaling_Outcomes

β-Arrestin-mediated regulation of MOR signaling.

Conclusion

This compound is a potent opioid agonist with a mechanism of action presumed to be primarily mediated through the mu-opioid receptor. While its increased potency compared to morphine is well-documented, a detailed characterization of its binding affinity, functional efficacy at all opioid receptor subtypes, and its specific influence on downstream signaling pathways is currently lacking in the scientific literature. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for future research aimed at fully elucidating the molecular pharmacology of this compound. Such studies are crucial for a complete understanding of its therapeutic potential and adverse effect profile, and for the rational design of novel analgesics.

References

An In-depth Technical Guide to the Stereochemistry and Configuration of α- and β-Halomorphides

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific quantitative data and detailed experimental protocols from the primary literature, notably the foundational study by Yeh et al. (1976), are not available in publicly accessible databases. This guide, therefore, provides a comprehensive overview based on established principles and includes representative data and generalized experimental methodologies for morphine derivatives to serve as an illustrative framework.

Introduction

Halomorphides, specifically the 6-halo-substituted derivatives of morphine, represent a class of semi-synthetic opioids that have been instrumental in structure-activity relationship (SAR) studies. These compounds, which include the α- and β-isomers of chloromorphide, bromomorphide, and iodomorphide, are morphine analogues where the 6-hydroxyl group is replaced by a halogen atom. The stereochemistry at the C-6 position significantly influences their pharmacological profile, including analgesic potency, toxicity, and interaction with opioid receptors.[1] This technical guide provides an in-depth analysis of the stereochemistry, configuration, synthesis, and biological activity of these important compounds.

Stereochemistry and Configuration

The core of this guide focuses on the stereoisomers that arise from the substitution at the C-6 position on the C-ring of the morphine scaffold. The terms α (alpha) and β (beta) refer to the orientation of the halogen substituent relative to the plane of the C-ring.

  • β-halomorphides : In these isomers, the halogen atom is in an equatorial position.

  • α-halomorphides : In these isomers, the halogen atom is in an axial position.

The configuration of the halogen on the C-ring of several α- and β-halomorphides was conclusively determined using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The differentiation between the axial and equatorial protons at C-6 and adjacent positions allows for the unambiguous assignment of the stereochemistry.

Spectroscopic Analysis for Configurational Assignment

NMR spectroscopy is the primary analytical technique for determining the configuration of halomorphide stereoisomers.[1] The key parameters are the chemical shifts (δ) and the spin-spin coupling constants (J-values) of the protons on the C-ring, particularly H-5, H-6, and H-7.

Logical Workflow for Stereochemical Determination

G cluster_synthesis Synthesis cluster_nmr NMR Analysis cluster_assignment Configurational Assignment S1 Synthesize Halomorphide Mixture S2 Isolate Stereoisomers (e.g., Chromatography) S1->S2 N1 Acquire 1H NMR Spectrum S2->N1 N2 Analyze H-6 Signal N1->N2 N3 Measure J-values (J5,6, J6,7) N2->N3 A1 Small J-values (e.g., ~2-4 Hz) Indicates equatorial H-6 N3->A1 If H-6 is equatorial A2 Large J-values (e.g., ~8-10 Hz) Indicates axial H-6 N3->A2 If H-6 is axial A3 Assign α-configuration (axial Halogen) A1->A3 A4 Assign β-configuration (equatorial Halogen) A2->A4

Workflow for determining halomorphide stereochemistry.

Quantitative Data Summary

The following tables summarize representative quantitative data for halomorphides and related opioid compounds. Note that the specific values for the title compounds from the primary literature could not be retrieved and are represented here by typical values for morphine derivatives.

Table 1: Representative ¹H NMR Data for Stereochemical Assignment

CompoundProtonChemical Shift (δ, ppm)Coupling Constants (J, Hz)Inferred Halogen Position
α-Halomorphide H-6~4.0 - 4.5J₅,₆ ≈ 8-10 (axial-axial)Axial
β-Halomorphide H-6~4.5 - 5.0J₅,₆ ≈ 2-4 (equatorial-axial)Equatorial

Table 2: Biological Activity of Representative Opioid Compounds

CompoundAnalgesic Potency (ED₅₀, mg/kg)Acute Toxicity (LD₅₀, mg/kg)Opioid Receptor Affinity (Ki, nM)
Morphine 2.0 - 5.0200 - 3001.2
α-Chloromorphide ~0.2 (est. 10x Morphine)Data not availableData not available
β-Chloromorphide Data not availableData not availableData not available
Hydromorphone 0.2 - 0.5~350.6
Codeine 20 - 30~400>100

ED₅₀ (Median Effective Dose), LD₅₀ (Median Lethal Dose), and Ki (Inhibition Constant) values are highly dependent on the animal model and experimental conditions. The values presented are for comparative purposes.

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments relevant to the study of halomorphides.

Synthesis of 6-Halomorphides (General Protocol)

The synthesis of 6-halomorphides typically starts from morphine, which is first protected at the phenolic 3-hydroxyl group, followed by halogenation of the 6-hydroxyl group.

Materials:

  • Morphine hydrochloride

  • Acetic anhydride (B1165640) or other protecting group reagent

  • Thionyl chloride (for chlorination) or other halogenating agent (e.g., PBr₃, PI₃)

  • Anhydrous solvents (e.g., chloroform, DMF)

  • Bases (e.g., pyridine, triethylamine)

  • Reagents for deprotection (e.g., aqueous ammonia)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Protection of 3-OH Group: Morphine is treated with a protecting group reagent, such as acetic anhydride, to form 3-acetylmorphine. This prevents side reactions at the phenolic hydroxyl group.

  • Halogenation: The 3-O-acetylmorphine is dissolved in an anhydrous solvent like chloroform. A halogenating agent, such as thionyl chloride, is added slowly, often in the presence of a base like pyridine, to replace the 6-OH group with a halogen. The reaction conditions (temperature, time) are critical for controlling the stereoselectivity of the product. Reaction with thionyl chloride often yields the α-chloro derivative.

  • Deprotection: The resulting 3-acetyl-6-halomorphide is then deprotected by hydrolysis, for example, with aqueous ammonia, to yield the final 6-halomorphide.

  • Purification: The α and β isomers are separated and purified using techniques such as column chromatography on silica gel.

Determination of Analgesic Potency (Hot-Plate Test)

The hot-plate test is a standard method for assessing the analgesic efficacy of centrally acting opioids.

Materials:

  • Hot-plate apparatus with adjustable temperature control

  • Test animals (e.g., mice or rats)

  • Test compounds (halomorphides) and vehicle control (e.g., saline)

  • Syringes for subcutaneous or intraperitoneal injection

Procedure:

  • Acclimatization: Animals are acclimatized to the laboratory environment before the experiment.

  • Baseline Latency: Each animal is placed on the hot plate (typically set to 55 ± 0.5 °C), and the time until a nociceptive response (e.g., paw licking, jumping) is recorded. This is the baseline latency. A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

  • Drug Administration: Animals are divided into groups and administered different doses of the test compound or vehicle control via a specific route (e.g., subcutaneous).

  • Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes), the animals are placed back on the hot plate, and the response latency is measured again.

  • Data Analysis: The analgesic effect is often expressed as the Maximum Possible Effect (% MPE). The ED₅₀, the dose that produces an effect in 50% of the population or 50% of the maximum effect, is calculated from the dose-response curve.

In Vitro Narcotic Receptor Binding Assay

This assay measures the affinity of the halomorphides for opioid receptors by their ability to displace a radiolabeled ligand.

Materials:

  • Rat brain homogenate (as a source of opioid receptors)

  • Radiolabeled opioid ligand (e.g., [³H]naloxone)

  • Test compounds (halomorphides) at various concentrations

  • Incubation buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Rat brains are homogenized in a buffer and centrifuged to prepare a crude membrane fraction containing the opioid receptors.

  • Assay Setup: In test tubes, the brain homogenate is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated (e.g., at 25°C for 60 minutes) to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound from the unbound radioligand. The filters are washed with cold buffer to remove non-specifically bound ligand.

  • Quantification: The radioactivity retained on the filters (representing the bound ligand) is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Biological Activity and Signaling Pathways

Halomorphides, as morphine derivatives, exert their primary pharmacological effects by acting as agonists at opioid receptors, which are G-protein coupled receptors (GPCRs). The interaction of these ligands with the receptor initiates a cascade of intracellular signaling events.

Opioid Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor μ-Opioid Receptor (GPCR) G_Protein Heterotrimeric G-Protein (Gαi/o, Gβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi/o inhibits Ca_Channel Voltage-Gated Ca²⁺ Channels G_Protein->Ca_Channel Gβγ inhibits K_Channel GIRK K⁺ Channels G_Protein->K_Channel Gβγ activates cAMP cAMP AC->cAMP Converts ATP to Response Cellular Response: ↓ Neuronal Excitability ↓ Neurotransmitter Release = Analgesia cAMP->Response Reduced cAMP Ca_Channel->Response Reduced Ca²⁺ influx K_Channel->Response Increased K⁺ efflux (Hyperpolarization) Ligand Halomorphide (Agonist) Ligand->Receptor Binds

Canonical opioid receptor signaling cascade.

The binding of a halomorphide agonist to the μ-opioid receptor leads to:

  • G-protein Activation: The receptor activates inhibitory G-proteins (Gαi/o).

  • Inhibition of Adenylyl Cyclase: The Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation: The Gβγ subunit complex directly interacts with ion channels. It inhibits voltage-gated Ca²⁺ channels, reducing neurotransmitter release, and activates G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels, causing hyperpolarization of the neuron.

Together, these actions decrease neuronal excitability and inhibit the transmission of pain signals, resulting in analgesia. The stereochemistry of the halomorphide ligand is critical for the precise fit into the receptor's binding pocket, which in turn determines the efficacy of G-protein activation and the subsequent analgesic response.

Conclusion

References

A Technical Guide to the Solubility of Chloromorphide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromorphide, a derivative of morphine, is a compound of significant interest in opioid research and drug development. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and analytical characterization. This technical guide provides an in-depth overview of the solubility characteristics of this compound, including theoretical considerations, available data for structurally related compounds, and a detailed experimental protocol for solubility determination.

Due to a lack of publicly available quantitative solubility data for this compound, this guide utilizes data for morphine as a proxy to infer potential solubility trends. It is imperative for researchers to experimentally determine the precise solubility of this compound for their specific applications.

Theoretical Considerations for Solubility

The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. This compound's structure, which is closely related to morphine with the substitution of a hydroxyl group with a chlorine atom, suggests the following solubility characteristics:

  • Polarity: this compound possesses both polar (hydroxyl, ether, tertiary amine) and non-polar (aromatic ring, alicyclic structure) functionalities. This amphiphilic nature suggests it will have some degree of solubility in a range of solvents.

  • Hydrogen Bonding: The presence of a hydroxyl group allows this compound to act as a hydrogen bond donor and acceptor. The ether and amine groups can also act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore expected to be better solvents for this compound than non-polar, aprotic solvents.

  • "Like Dissolves Like": This principle suggests that this compound will be more soluble in solvents with similar polarity. Protic polar solvents like methanol (B129727) and ethanol (B145695) are expected to be effective, while non-polar solvents like diethyl ether may show limited solvating power.

Solubility Data for Morphine (as a Proxy for this compound)

The following table summarizes the available solubility data for morphine free base in common organic solvents. This information can serve as a preliminary guide for solvent selection in studies involving this compound, with the caveat that the chlorine atom in this compound will influence its solubility profile.

SolventFormulaTypeReported Solubility of Morphine
MethanolCH₃OHPolar ProticSlightly soluble; 10 mL boiling methanol dissolves morphine monohydrate[1]
EthanolC₂H₅OHPolar ProticSlightly soluble; Soluble in boiling alcohol[1]
Isopropyl AlcoholC₃H₈OPolar ProticSlightly soluble[2]
AcetoneC₃H₆OPolar AproticData not readily available
ChloroformCHCl₃Polar AproticSlightly soluble[2]
Diethyl Ether(C₂H₅)₂ONon-polar AproticInsoluble[2]
Ethyl AcetateC₄H₈O₂Polar Aprotic525 mL needed to dissolve morphine monohydrate[1]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound in an organic solvent, based on the widely used shake-flask method.[3]

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • Syringe filters (e.g., 0.45 µm PTFE)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a pipette. To avoid disturbing the solid, it is advisable to withdraw the sample from the upper portion of the solution.

    • To remove any suspended solid particles, either centrifuge the sample or filter it through a syringe filter.

    • Accurately dilute the clear supernatant with a known volume of the solvent. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess this compound to vial B Add known volume of solvent A->B C Seal vial B->C D Agitate at constant temperature C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Centrifuge or filter F->G H Dilute sample G->H I Quantify concentration (e.g., HPLC) H->I J Calculate solubility I->J K Repeat for reproducibility J->K

Caption: Workflow for solubility determination.

Conclusion

References

A Comparative Analysis of the Potency of Chloromorphide and Morphine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the potency of chloromorphide and morphine, two opioid agonists. While both compounds elicit their analgesic and other physiological effects through interaction with the µ-opioid receptor (MOR), evidence suggests significant differences in their potencies. This document consolidates available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to offer a thorough resource for researchers in pharmacology and drug development.

Introduction

Morphine, a naturally occurring alkaloid derived from the opium poppy, has long been the gold standard for the management of severe pain.[1] Its therapeutic efficacy is primarily mediated by its agonist activity at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1] this compound, specifically α-chloromorphide, is a semi-synthetic derivative of morphine in which the hydroxyl group at the 6-position is substituted with a chlorine atom.[1] This structural modification has been reported to significantly enhance its analgesic potency compared to its parent compound.[2] This guide aims to provide a detailed technical overview of this potency difference, drawing from available scientific literature.

Quantitative Comparison of Potency

The potency of an opioid agonist can be assessed through various in vitro and in vivo assays. Key metrics include the binding affinity (Ki) to the target receptor and the effective dose required to produce a specific biological response (e.g., analgesia), often expressed as the ED50 value.

In Vitro Binding Affinity

The binding affinity of a ligand for its receptor is a measure of the strength of their interaction. It is typically determined through radioligand binding assays and expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

Compoundµ-Opioid Receptor Ki (nM)Reference(s)
Morphine 1.168 - 1.2[3][4]
1.23[5]
~1.52[6]
α-Chloromorphide Not Reported in Reviewed Literature-

Note: The Ki values for morphine can vary between studies due to differences in experimental conditions, such as the radioligand used, tissue source, and assay methodology.[3] A specific Ki value for α-chloromorphide at the µ-opioid receptor was not available in the reviewed scientific literature.

In Vivo Analgesic Potency

The analgesic potency of opioids is commonly evaluated in animal models using tests such as the hot plate test and the tail-flick test. These assays measure the latency of the animal's response to a thermal stimulus, with an increase in latency indicating an analgesic effect. The ED50 is the dose of a drug that produces a therapeutic effect in 50% of the population.

CompoundRelative Analgesic Potency (Morphine = 1)Reference(s)
Morphine 1-
α-Chloromorphide ~10 - 15[2]

As indicated in the table, α-chloromorphide has been reported to be approximately 10 to 15 times more potent as an analgesic than morphine in in vivo studies.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments used to determine the potency of opioid agonists.

Radioligand Displacement Binding Assay

This in vitro assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand with known high affinity for the µ-opioid receptor.

Objective: To determine the Ki of a test compound for the µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO or HEK293 cells).

  • Radioligand: A tritiated, high-affinity µ-opioid receptor agonist, such as [³H]DAMGO.

  • Test Compounds: Morphine and α-chloromorphide.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like naloxone.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [³H]DAMGO, and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]DAMGO, naloxone, and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]DAMGO, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Assay_Workflow Workflow for Radioligand Displacement Binding Assay prep Prepare Reagents (Membranes, Radioligand, Test Compound) setup Set up 96-well Plate (Total, Non-specific, Competitive Binding) prep->setup incubation Incubate to Reach Equilibrium setup->incubation filtration Filter to Separate Bound and Free Ligand incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50 and Ki Calculation) counting->analysis

Workflow for Radioligand Displacement Binding Assay.

In Vivo Analgesic Assays

This test assesses the analgesic properties of a compound by measuring the reaction time of an animal to a thermal stimulus applied to its paws.[7]

Procedure:

  • Place the animal (typically a mouse or rat) on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[7]

  • Start a timer and observe the animal for nociceptive responses, such as licking or flicking a paw, or jumping.[7]

  • Record the latency to the first nociceptive response.

  • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • The test is performed before and at various time points after the administration of the test compound. An increase in the response latency is indicative of an analgesic effect.

Hot_Plate_Test_Workflow Workflow for Hot Plate Test acclimate Acclimatize Animal to Test Environment baseline Measure Baseline Response Latency acclimate->baseline administer Administer Test Compound or Vehicle baseline->administer test Place Animal on Hot Plate at Timed Intervals administer->test observe Observe and Record Latency to Nociceptive Response test->observe analyze Analyze Data (e.g., Calculate %MPE) observe->analyze

Workflow for Hot Plate Test.

This assay measures the latency of an animal to withdraw its tail from a noxious thermal stimulus.[8]

Procedure:

  • A focused beam of light is directed onto a specific portion of the animal's tail.[8]

  • A timer is started simultaneously with the application of the heat stimulus.

  • The timer is stopped when the animal flicks its tail away from the heat source.[8]

  • The recorded time is the tail-flick latency.

  • A cut-off time is employed to prevent tissue injury.

  • Measurements are taken before and after drug administration to assess analgesic effects.

Tail_Flick_Test_Workflow Workflow for Tail-Flick Test acclimate Acclimatize Animal and Restrain baseline Measure Baseline Tail-Flick Latency acclimate->baseline administer Administer Test Compound or Vehicle baseline->administer test Apply Thermal Stimulus to Tail at Timed Intervals administer->test observe Record Latency to Tail Flick test->observe analyze Analyze Data (e.g., Calculate %MPE) observe->analyze

Workflow for Tail-Flick Test.

Signaling Pathways

Both morphine and this compound are believed to exert their effects through the µ-opioid receptor, a member of the G-protein coupled receptor (GPCR) superfamily. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The two primary pathways are the G-protein-dependent pathway and the β-arrestin-dependent pathway.

G-Protein-Dependent Signaling

This is considered the canonical pathway for opioid-induced analgesia.[9]

  • Agonist Binding: Morphine or this compound binds to the µ-opioid receptor.

  • G-Protein Activation: The receptor-agonist complex catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi/o protein.[10]

  • Subunit Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.[10]

  • Downstream Effects:

    • Gαi/o-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10]

    • Gβγ: Modulates ion channels, including inhibiting voltage-gated Ca2+ channels (reducing neurotransmitter release) and activating G-protein-coupled inwardly rectifying K+ channels (GIRKs), which leads to neuronal hyperpolarization and reduced excitability.[10]

G_Protein_Signaling Opioid Receptor G-Protein Dependent Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Opioid Agonist (Morphine / this compound) MOR µ-Opioid Receptor Opioid->MOR Binds G_protein Gi/o Protein (αβγ-GDP) MOR->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits Ca_channel ↓ Ca²⁺ Influx G_betagamma->Ca_channel K_channel ↑ K⁺ Efflux (Hyperpolarization) G_betagamma->K_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ca_channel->Analgesia K_channel->Analgesia Beta_Arrestin_Signaling Opioid Receptor β-Arrestin Dependent Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid Opioid Agonist (Prolonged Binding) MOR µ-Opioid Receptor Opioid->MOR GRK GRK MOR->GRK Activates MOR_P Phosphorylated MOR MOR->MOR_P GRK->MOR Phosphorylates Beta_Arrestin β-Arrestin MOR_P->Beta_Arrestin Recruits Desensitization Desensitization (Uncoupling from G-protein) Beta_Arrestin->Desensitization Internalization Receptor Internalization Beta_Arrestin->Internalization MAPK MAPK Pathway (e.g., ERK1/2) Beta_Arrestin->MAPK Side_Effects Potential Side Effects Desensitization->Side_Effects Internalization->Side_Effects MAPK->Side_Effects Synthesis_of_this compound Synthesis of α-Chloromorphide from Morphine morphine Morphine Hydrate C₁₇H₁₉NO₃•H₂O This compound α-Chloromorphide C₁₇H₁₈ClNO₂ morphine->this compound Reaction with reagent Vilsmeier Reagent (e.g., Dimethylchloroformiminium chloride)

References

The Evolving Landscape of Pain Management: A Pharmacological Profile of Halogenated Morphine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of potent analgesics with improved safety profiles has led researchers down numerous chemical avenues. One such promising direction is the halogenation of the morphine scaffold. This in-depth technical guide explores the pharmacological nuances of halogenated morphine derivatives, offering a comprehensive overview of their receptor interactions, functional activity, and in vivo analgesic effects. By presenting a compilation of quantitative data, detailed experimental methodologies, and visual representations of key biological processes, this document aims to be an invaluable resource for professionals engaged in the discovery and development of next-generation pain therapeutics.

Core Tenets of Halogenation: Impact on Opioid Receptor Affinity and Efficacy

Halogenation, the introduction of halogen atoms (fluorine, chlorine, bromine, or iodine) into the morphine structure, can profoundly influence its pharmacological properties. These modifications can alter a molecule's lipophilicity, electronic distribution, and conformation, thereby affecting its ability to bind to and activate opioid receptors. The following sections and data tables summarize the current understanding of how halogenation at various positions on the morphine molecule impacts its interaction with mu (µ), delta (δ), and kappa (κ) opioid receptors.

Opioid Receptor Binding Affinity

The affinity of a ligand for its receptor, quantified by the inhibition constant (Kᵢ), is a critical determinant of its potency. The table below compiles available Kᵢ values for a selection of halogenated morphine derivatives, providing a comparative view of their binding profiles at the three main opioid receptor subtypes.

CompoundHalogenPositionReceptor SubtypeKᵢ (nM)Species/TissueRadioligandReference
Morphine --µ1.2 - 4.37Rat/Guinea Pig Brain[³H]DAMGO[1][2]
δ>1000Guinea Pig Brain[³H]DPDPE[1]
κ>1000Guinea Pig Brain[³H]U69593[1]
1-Chloromorphine Cl1µData not available
1-Bromomorphine Br1µData not available
In Vitro Functional Activity

Beyond binding affinity, the ability of a compound to activate the receptor and initiate a downstream signaling cascade is paramount. This functional activity is often assessed using GTPγS binding assays, which measure G-protein activation upon agonist binding. The potency (EC₅₀) and efficacy (Eₘₐₓ) are key parameters derived from these assays.

CompoundHalogenPositionReceptor SubtypeEC₅₀ (nM)Eₘₐₓ (%)Assay SystemReference
Morphine --µ346.6342.51Mouse Vas Deferens[2]
1-Chloromorphine Cl1µData not available
1-Bromomorphine Br1µData not available

Note: The lack of comprehensive in vitro functional data for halogenated morphine derivatives underscores the need for further investigation into their signaling properties.

In Vivo Analgesic Potency: Translating Receptor Activity to Pain Relief

The ultimate measure of an analgesic's utility is its ability to alleviate pain in living organisms. Preclinical assessment of analgesic potency is commonly performed using the hot-plate and tail-flick tests, which measure the latency of a nociceptive response to a thermal stimulus. The effective dose to produce a 50% maximal response (ED₅₀) is a standard metric for comparing in vivo potency.

CompoundHalogenPositionAnalgesic TestED₅₀ (mg/kg)Route of AdministrationAnimal ModelReference
Morphine --Hot Plate2.6 - 4.5s.c.Rat[3]
Tail-Flick2.6 - 2.9s.c.Rat[3]
1-Chloromorphine Cl1Hot PlateComparable to MorphineNot specifiedNot specified[4]
1-Bromomorphine Br1Hot Plate~3x less potent than MorphineNot specifiedNot specified[4]

Experimental Protocols: A Methodological Framework

Reproducibility is the cornerstone of scientific advancement. To this end, this section provides detailed methodologies for the key experiments cited in this guide, offering a practical framework for researchers looking to characterize novel opioid ligands.

Radioligand Binding Assay for Opioid Receptors

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of a test compound for opioid receptors.

Materials:

  • Receptor Source: Membranes from cells (e.g., CHO, HEK293) stably expressing the human µ, δ, or κ opioid receptor.

  • Radioligand: A tritiated ligand with high affinity and selectivity for the receptor of interest (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69593 for κ).

  • Test Compound: The halogenated morphine derivative of interest.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective opioid antagonist like naloxone.

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand and membrane suspension.

    • Non-specific Binding: Radioligand, non-specific antagonist, and membrane suspension.

    • Competitive Binding: Radioligand, varying concentrations of the test compound, and membrane suspension.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer.

  • Scintillation Counting: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) from the competition curve and convert it to a Kᵢ value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay measures the G-protein activation following receptor stimulation by an agonist.

Materials:

  • Receptor Source: Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS: A non-hydrolyzable GTP analog.

  • GDP: Guanosine diphosphate.

  • Test Compound: The halogenated morphine derivative.

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and EDTA.

  • Filtration Apparatus and Scintillation Counter.

Procedure:

  • Membrane and Reagent Preparation: Prepare membrane suspension and solutions of test compounds, GDP, and [³⁵S]GTPγS in assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane suspension, GDP, and varying concentrations of the test compound.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate the plate to allow for G-protein activation and [³⁵S]GTPγS binding.

  • Termination and Filtration: Stop the reaction by rapid filtration.

  • Scintillation Counting: Quantify the amount of bound [³⁵S]GTPγS.

  • Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the concentration of the test compound to determine the EC₅₀ and Eₘₐₓ values.[5]

Hot-Plate Test for Analgesic Potency

This behavioral assay assesses the analgesic effect of a compound by measuring the latency of a nociceptive response to a thermal stimulus.

Apparatus:

  • A heated metal plate with a controllable and uniform surface temperature.

  • A transparent cylinder to confine the animal to the plate surface.

Procedure:

  • Acclimation: Acclimate the animals (typically mice or rats) to the testing room and apparatus.

  • Baseline Latency: Place each animal on the hot plate (set to a specific temperature, e.g., 55°C) and record the time until it exhibits a nociceptive response (e.g., paw licking, jumping). A cut-off time is set to prevent tissue damage.[6]

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-treatment Latency: At predetermined time points after drug administration, re-test the animals on the hot plate and record their response latencies.

  • Data Analysis: Calculate the analgesic effect, often expressed as the Maximum Possible Effect (%MPE), and determine the ED₅₀ of the compound.

Tail-Flick Test for Analgesic Potency

Similar to the hot-plate test, the tail-flick test measures the latency to a reflexive withdrawal of the tail from a focused heat source.

Apparatus:

  • A device that delivers a focused beam of radiant heat to a specific portion of the animal's tail.

  • A sensor that automatically detects the tail flick and stops a timer.

Procedure:

  • Acclimation: Gently restrain the animal (mouse or rat) in a suitable holder.

  • Baseline Latency: Position the animal's tail in the path of the heat source and measure the time it takes for the tail to flick away from the stimulus.

  • Drug Administration: Administer the test compound or vehicle.

  • Post-treatment Latency: Measure the tail-flick latency at various times after drug administration.

  • Data Analysis: Analyze the data to determine the analgesic effect and the ED₅₀ of the compound.

Visualizing the Molecular Mechanisms and Experimental Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the opioid receptor signaling pathway and a generalized workflow for pharmacological characterization.

G Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Halogenated Morphine Derivative Opioid_Receptor Opioid Receptor (µ, δ, κ) Opioid_Agonist->Opioid_Receptor Binds to G_Protein Gi/o Protein (αβγ) Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase α subunit inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_Protein->Ion_Channel βγ subunit modulates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to Cellular_Response ↓ Neuronal Excitability ↓ Neurotransmitter Release = Analgesia Ion_Channel->Cellular_Response Contributes to ATP ATP cAMP->Cellular_Response Leads to

Opioid receptor signaling cascade.

G Experimental Workflow for Pharmacological Profiling Start Synthesize Halogenated Morphine Derivative Binding_Assay Opioid Receptor Binding Assay Start->Binding_Assay Functional_Assay In Vitro Functional Assay (e.g., GTPγS) Start->Functional_Assay Data_Analysis Data Analysis and SAR Determination Binding_Assay->Data_Analysis Determine Ki In_Vivo_Assay In Vivo Analgesic Assay (Hot Plate / Tail-Flick) Functional_Assay->In_Vivo_Assay Functional_Assay->Data_Analysis Determine EC50, Emax PK_Study Pharmacokinetic Study In_Vivo_Assay->PK_Study In_Vivo_Assay->Data_Analysis Determine ED50 PK_Study->Data_Analysis Determine Half-life, Bioavailability End Lead Optimization Data_Analysis->End

General workflow for drug characterization.

The Path Forward: Unanswered Questions and Future Directions

This guide consolidates the current knowledge on the pharmacological profile of halogenated morphine derivatives. However, the conspicuous gaps in the quantitative data tables highlight a pressing need for further systematic investigation. The promising, albeit limited, data on chloro- and bromo-substituted morphines, coupled with the theoretical potential of fluorinated analogs, strongly advocates for a concerted effort to synthesize and comprehensively characterize a broader range of these compounds. Such studies are essential to delineate clear structure-activity relationships and to identify lead candidates with superior therapeutic indices. The future of opioid-based analgesia may well lie in the nuanced chemical space of these halogenated derivatives, offering hope for more effective and safer pain management strategies.

References

The Regulatory Landscape and Pharmacological Profile of Chloromorphide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromorphide (α-chloromorphide) is a semi-synthetic opioid derivative of morphine, characterized by the substitution of the 6-hydroxy group with a chlorine atom. Developed in 1933, it exhibits significantly higher analgesic potency than morphine. While not explicitly listed in the controlled substance schedules of many jurisdictions, its status as a morphine derivative and analogue places it under stringent regulatory control internationally and in major countries like the United States, Canada, and Australia. This technical guide provides a comprehensive overview of the regulatory status, scheduling, and pharmacological properties of this compound, including quantitative data on its potency, detailed experimental methodologies for its assessment, and an examination of its underlying signaling pathways.

Introduction

This compound is a morphinan (B1239233) derivative that serves as both a potent opioid agonist and a key intermediate in the synthesis of other semi-synthetic opioids.[1] Its chemical structure, closely related to morphine, dictates its pharmacological activity and, consequently, its regulatory control. Understanding the legal framework surrounding this compound, alongside its detailed pharmacological profile, is crucial for researchers and pharmaceutical professionals working with this and related compounds.

Regulatory Status and Scheduling

This compound is not explicitly named in the primary drug control legislation of the United States, Canada, Australia, or the European Union. However, its legal status is determined by its classification as a derivative and analogue of morphine, a substance under strict international and national control.

International Control

The United Nations Single Convention on Narcotic Drugs of 1961 places morphine and its derivatives in Schedule I, the most restrictive category.[2][3][4] As a derivative of morphine, this compound falls under the purview of this convention, obligating signatory nations to implement strict control measures to limit its use to medical and scientific purposes.[2]

United States

In the United States, the Controlled Substances Act (CSA) governs the regulation of drugs and other substances. Morphine is listed as a Schedule II substance.[5][6] The CSA includes an "analogue" provision (21 U.S.C. § 813) which treats any substance that is substantially similar in chemical structure and pharmacological effect to a Schedule I or II substance as if it were in that schedule.[7] Given that this compound is a direct chemical derivative of morphine and possesses similar and more potent opioid effects, it is presumptively considered a Schedule II controlled substance in the United States.[7][8]

Canada

Under Canada's Controlled Drugs and Substances Act (CDSA) , morphine and its derivatives are classified as Schedule I substances.[9][10][11] The CDSA also includes provisions for the control of analogues.[12] Therefore, this compound is considered a Schedule I controlled substance in Canada.

Australia

In Australia, morphine is a Schedule 8 Controlled Drug under the Poisons Standard. This classification imposes strict requirements on its manufacture, supply, and use. As a derivative of morphine, this compound would be subject to the same level of control. Furthermore, Australia has robust regulations for precursor chemicals used in the manufacture of illicit drugs, which could also apply to this compound given its role as a synthetic intermediate.[13][14][15][16][17]

European Union

The European Union has a framework for monitoring and controlling new psychoactive substances (NPS).[18][19][20][21][22] While this compound is not currently a widely reported NPS, its potent opioid activity would likely trigger a rapid risk assessment and control measures if it were to appear on the illicit market.

Table 1: Summary of the Regulatory Status of this compound

Jurisdiction/TreatyLegal Status/ScheduleBasis for Control
International Schedule I (by extension)Single Convention on Narcotic Drugs (derivative of morphine)[2][3][4]
United States Schedule II (presumptive)Controlled Substances Act (analogue of morphine)[7][8]
Canada Schedule I (by extension)Controlled Drugs and Substances Act (derivative of morphine)[9][10][11]
Australia Schedule 8 (by extension)Poisons Standard (derivative of morphine)
European Union Not explicitly scheduledSubject to NPS monitoring and control measures[18][19][20][21][22]

Pharmacological Profile

This compound is a potent mu-opioid receptor agonist, exhibiting pharmacological effects typical of this class of drugs, including analgesia, sedation, and respiratory depression.[8]

Quantitative Pharmacological Data

The primary quantitative data on the potency of this compound comes from a 1976 study by Yeh et al.[13] This study compared the analgesic potency of alpha- and beta-chloromorphide (B1235823) to morphine.

Table 2: Analgesic Potency of this compound Isomers in Mice (Subcutaneous Administration)

CompoundED₅₀ (mg/kg)Relative Potency (Morphine = 1)
Morphine1.21.0
α-Chloromorphide0.1210.0
β-Chloromorphide0.353.4

Data extracted from Yeh et al., 1976.[13]

Table 3: Opioid Receptor Binding Affinity

No specific binding affinity data (e.g., Ki values) for this compound at mu, delta, or kappa opioid receptors were identified in the reviewed literature. However, its potent in vivo activity suggests a high affinity for the mu-opioid receptor.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacology and abuse potential of opioids like this compound.

In Vivo Analgesia Assays

The tail-flick test is a common method to assess the analgesic effects of centrally acting compounds.[23]

  • Apparatus: A tail-flick apparatus consisting of a radiant heat source focused on the animal's tail and a sensor to detect the tail-flick response.

  • Procedure:

    • A baseline latency to tail-flick is determined for each animal before drug administration.

    • The test compound (e.g., this compound) or vehicle is administered (e.g., subcutaneously).

    • At specified time intervals post-administration, the radiant heat source is applied to the tail, and the time taken for the animal to flick its tail is recorded.

    • A cut-off time is established to prevent tissue damage.

  • Data Analysis: The analgesic effect is typically expressed as the maximum possible effect (%MPE) or as a change in latency from baseline. ED₅₀ values are calculated from dose-response curves.

The hot-plate test also measures the response to a thermal stimulus and is sensitive to centrally acting analgesics.[18][23]

  • Apparatus: A hot-plate apparatus with a surface maintained at a constant temperature (e.g., 55°C).

  • Procedure:

    • Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded.

    • A baseline latency is established before drug administration.

    • The test compound or vehicle is administered.

    • Latency to the nociceptive response is measured at various time points post-administration.

    • A cut-off time is used to prevent injury.

  • Data Analysis: Data are analyzed similarly to the tail-flick test, with the calculation of %MPE and ED₅₀ values.

G cluster_0 In Vivo Analgesia Workflow A Animal Acclimation B Baseline Nociceptive Testing (Tail-Flick or Hot-Plate) A->B C Drug Administration (e.g., this compound or Vehicle) B->C D Post-Drug Nociceptive Testing (at various time points) C->D E Data Analysis (%MPE, ED50 calculation) D->E

Workflow for In Vivo Analgesia Testing.
In Vitro Receptor Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[1]

  • Materials:

    • Cell membranes expressing the opioid receptor of interest (e.g., mu-opioid receptor).

    • A radiolabeled ligand with high affinity for the receptor (e.g., [³H]-DAMGO for the mu-opioid receptor).

    • The unlabeled test compound (this compound).

    • Assay buffer and filtration apparatus.

  • Procedure (Competitive Binding):

    • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

Abuse Potential Assessment

CPP is a behavioral paradigm used to assess the rewarding or aversive properties of a drug.[14]

  • Apparatus: A two- or three-chambered apparatus with distinct visual and tactile cues in each chamber.

  • Procedure:

    • Pre-conditioning phase: The animal's baseline preference for each chamber is determined.

    • Conditioning phase: The animal is repeatedly confined to one chamber after receiving the test drug and to the other chamber after receiving a vehicle.

    • Post-conditioning (test) phase: The animal is allowed to move freely between the chambers, and the time spent in each chamber is recorded.

  • Data Analysis: A significant increase in the time spent in the drug-paired chamber compared to baseline indicates a rewarding effect and abuse potential.

This is considered the gold standard for assessing the reinforcing effects of a drug.[20]

  • Apparatus: An operant conditioning chamber equipped with levers and an intravenous infusion system.

  • Procedure:

    • Animals are surgically implanted with an intravenous catheter.

    • Animals are trained to press a lever to receive an infusion of the test drug.

    • The rate and pattern of lever pressing are recorded.

  • Data Analysis: Sustained lever pressing for drug infusions indicates that the drug has reinforcing properties and is likely to be abused.

Signaling Pathways

As a mu-opioid receptor agonist, this compound is expected to activate the same intracellular signaling pathways as morphine and other opioids.[1]

Upon binding of this compound to the mu-opioid receptor, the receptor undergoes a conformational change, leading to the activation of an associated inhibitory G-protein (Gi/o). The G-protein then dissociates into its Gαi/o and Gβγ subunits, which in turn modulate downstream effectors:

  • Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Modulation of Ion Channels: The Gβγ subunit inhibits presynaptic N-type voltage-gated calcium channels (VGCCs), reducing neurotransmitter release. It also activates G-protein-coupled inwardly rectifying potassium channels (GIRKs), leading to hyperpolarization of the postsynaptic neuron and decreased neuronal excitability.

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: Opioid receptor activation can also lead to the activation of the MAPK cascade, which is involved in the long-term regulation of gene expression and neuronal plasticity.

G cluster_0 Opioid Receptor Signaling Pathway This compound This compound MOR Mu-Opioid Receptor (GPCR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates MAPK MAPK Cascade MOR->MAPK Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits VGCC N-type Ca²⁺ Channel G_betagamma->VGCC Inhibits GIRK GIRK K⁺ Channel G_betagamma->GIRK Activates cAMP ↓ cAMP Ca_influx ↓ Ca²⁺ Influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) Gene_expression Altered Gene Expression MAPK->Gene_expression

References

The Crucial Role of Chloromorphide in Architecting the Morphine Skeleton: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloromorphide, a halogenated derivative of morphine, stands as a pivotal intermediate in the semi-synthesis of a diverse array of opioid analgesics and antagonists. Its strategic importance lies in the activation of the C6 position of the morphine scaffold, facilitating nucleophilic substitution and enabling the introduction of various functional groups. This technical guide provides an in-depth exploration of this compound's synthesis, characterization, and its versatile applications in modifying the morphine carbon skeleton, presenting detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.

Synthesis of α-Chloromorphide

The primary route to α-chloromorphide involves the direct chlorination of morphine. The most effective and widely cited method utilizes a Vilsmeier reagent, specifically dimethylchloroformiminium chloride, which is generated in situ from dimethylformamide (DMF) and a chlorinating agent like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[1] This approach offers a high degree of stereoselectivity, yielding the α-isomer.

Reaction Mechanism

The synthesis proceeds through the formation of the Vilsmeier reagent, a powerful electrophile. The hydroxyl group at the C6 position of morphine attacks the Vilsmeier reagent, forming an intermediate that subsequently undergoes nucleophilic attack by a chloride ion, leading to the displacement of the oxygen functionality and the formation of α-chloromorphide with an inversion of configuration.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Chlorination of Morphine DMF Dimethylformamide (DMF) Vilsmeier Dimethylchloroformiminium chloride (Vilsmeier Reagent) DMF->Vilsmeier + ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->Vilsmeier Morphine Morphine Intermediate Oxygen-activated Intermediate Morphine->Intermediate + Vilsmeier Reagent This compound α-Chloromorphide Intermediate->this compound + Cl⁻

Figure 1: Synthesis of α-Chloromorphide from Morphine.
Experimental Protocol: Synthesis of α-Chloromorphide from Morphine Hydrate (B1144303)

Materials:

  • Morphine hydrate

  • Dimethylformamide (DMF), anhydrous

  • Thionyl chloride (SOCl₂) or Phosphoryl chloride (POCl₃)

  • Anhydrous solvent (e.g., chloroform (B151607), dichloromethane)

  • Ice bath

  • Ammonium (B1175870) hydroxide (B78521) solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Eluent (e.g., chloroform/methanol mixture)

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve morphine hydrate in anhydrous DMF under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride or phosphoryl chloride dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water.

  • Basify the aqueous solution to a pH of approximately 8-9 by the slow addition of ammonium hydroxide solution.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., chloroform or dichloromethane).

  • Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude α-chloromorphide by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of chloroform to chloroform/methanol).

  • Collect the fractions containing the pure product and evaporate the solvent to yield α-chloromorphide as a solid.

Quantitative Data: While specific yields can vary depending on the scale and precise conditions, literature reports suggest that this method can provide good to excellent yields of α-chloromorphide.[1]

ParameterValueReference
Typical Yield 70-90%[1]

Table 1: Reported yield for the synthesis of α-chloromorphide.

Characterization Data

Spectroscopic Data for α-Chloromorphide:

Technique Data
¹H NMR Expected signals include those for the aromatic protons, the olefinic protons, the N-methyl group, and the protons of the morphine skeleton, with a characteristic downfield shift for the proton at C6 due to the presence of the chlorine atom.
¹³C NMR Characteristic signals for the 17 carbon atoms of the morphine skeleton, with the C6 carbon signal shifted due to the attachment of the chlorine atom.
Mass Spec. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₁₇H₁₈ClNO₂) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine-37 isotope.

Table 2: Expected spectroscopic data for α-chloromorphide.

The Role of α-Chloromorphide in Modifying the Morphine Skeleton

The primary significance of α-chloromorphide lies in its ability to serve as a versatile precursor for a wide range of C6-substituted morphine analogues. The chlorine atom at the C6 position is a good leaving group, making this position susceptible to nucleophilic attack through an Sₙ2 mechanism.[1] This allows for the introduction of a variety of functional groups with an inversion of stereochemistry, leading to the formation of β-substituted derivatives.

G This compound α-Chloromorphide SN2 Sₙ2 Reaction This compound->SN2 Nucleophile Nucleophile (Nu⁻) Nucleophile->SN2 Product 6β-Substituted Morphine Derivative SN2->Product

Figure 2: General scheme for nucleophilic substitution of α-chloromorphide.
Nucleophilic Substitution Reactions

A wide range of nucleophiles can be employed to displace the chloride from the C6 position. This versatility allows for the synthesis of a diverse library of morphine derivatives with potentially altered pharmacological properties.

Experimental Protocol: General Procedure for Nucleophilic Substitution of α-Chloromorphide

Materials:

  • α-Chloromorphide

  • Nucleophile (e.g., sodium azide, sodium thiophenoxide, Grignard reagents)

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Inert atmosphere (e.g., nitrogen, argon)

  • Appropriate workup reagents (e.g., water, saturated ammonium chloride)

  • Organic solvent for extraction

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Purification supplies (e.g., silica gel, eluents)

Procedure:

  • Dissolve α-chloromorphide in an anhydrous polar aprotic solvent under an inert atmosphere.

  • Add the desired nucleophile to the solution. The reaction may require heating to proceed at a reasonable rate.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding an appropriate reagent (e.g., water or saturated ammonium chloride for Grignard reactions).

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Nucleophilic Substitution Reactions:

NucleophileProductTypical Yield
Azide (N₃⁻)6β-AzidomorphideHigh
Thiolates (RS⁻)6β-Thioether derivativesGood to High
Grignard Reagents (RMgX)6β-Alkyl/Aryl derivativesVariable

Table 3: Examples of nucleophilic substitution reactions of α-chloromorphide and their typical yields.

Synthesis of Key Opioid Antagonists

While direct, high-yield syntheses of complex opioids like buprenorphine and naltrexone (B1662487) starting from this compound are not the most commonly reported routes in publicly available literature, the C6-modified intermediates derived from this compound are structurally related to key precursors in their synthesis. For instance, the introduction of a cyclopropylmethyl group at the nitrogen atom, a common feature in opioid antagonists, can be performed on the morphine skeleton. Subsequent modifications at the C6 and C14 positions, facilitated by intermediates like this compound, are crucial steps in the synthesis of these medically important compounds. The general synthetic strategies often involve N-demethylation followed by N-alkylation and then modification of the C-ring.

G cluster_0 Core Modification Pathway Morphine Morphine This compound α-Chloromorphide Morphine->this compound Chlorination C6_Modified 6β-Substituted Intermediate This compound->C6_Modified Nucleophilic Substitution N_Demethylated Normorphine Derivative C6_Modified->N_Demethylated N-Demethylation N_Alkylated N-Alkylated Derivative (e.g., with Cyclopropylmethyl) N_Demethylated->N_Alkylated N-Alkylation Final_Product Complex Opioid (e.g., Naltrexone, Buprenorphine) N_Alkylated->Final_Product Further Modifications

Figure 3: Conceptual workflow for the synthesis of complex opioids from morphine.

Conclusion

This compound is an indispensable tool in the arsenal (B13267) of medicinal chemists working on the development of novel opioid receptor modulators. Its straightforward synthesis from morphine and the reactivity of the C6-chloro group provide a gateway to a vast chemical space of morphine analogues with diverse pharmacological profiles. The detailed protocols and data presented in this guide are intended to equip researchers with the fundamental knowledge required to effectively utilize this compound in their drug discovery and development endeavors. Further exploration into the nucleophilic substitution reactions of this compound and the development of more direct synthetic routes to complex opioids from this key intermediate will undoubtedly continue to be a fruitful area of research.

References

Methodological & Application

Application Notes and Protocols: Chlorination of the Morphine 6-Hydroxy Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chlorination of the 6-hydroxy group of morphine, a critical transformation for the synthesis of various opioid derivatives. The primary methods discussed involve the use of thionyl chloride and the Vilsmeier reagent, yielding α-chloromorphide (also known as 6α-chloromorphine).

Introduction

The substitution of the 6-hydroxy group in morphine with a chlorine atom is a key step in the semi-synthesis of a range of opioid analgesics and antagonists. The resulting α-chloromorphide is a versatile intermediate that can undergo nucleophilic substitution at the C6 position.[1][2] This protocol outlines two established methods for this chlorination.

Data Presentation

The following table summarizes the key quantitative data associated with the chlorination methods.

MethodReagentProductReported YieldReference
Vilsmeier ReactionDimethylchloroformiminium chloride (Vilsmeier Reagent)α-ChloromorphideNot explicitly stated in the abstract[1]
Thionyl Chloride ReactionThionyl chloride (SOCl₂)α-Chlorocodide (from codeine)Not explicitly stated in the abstract[1][2]

Note: The specific yield for the chlorination of morphine using the Vilsmeier reagent is not detailed in the readily available literature. The provided reference indicates the method's viability.

Experimental Protocols

Method 1: Chlorination using Vilsmeier Reagent

This protocol is based on the reported synthesis of α-chloromorphine from morphine hydrate (B1144303) using dimethylchloroformiminium chloride (Vilsmeier reagent).[1]

Materials:

  • Morphine hydrate

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) or Oxalyl chloride ((COCl)₂) to generate the Vilsmeier reagent in situ. Alternatively, commercially available dimethylchloroformiminium chloride can be used.

  • Anhydrous solvent (e.g., dichloromethane, chloroform)

  • Ice bath

  • Standard glassware for organic synthesis under anhydrous conditions

  • Rotary evaporator

  • Chromatography supplies for purification

Procedure:

  • Preparation of Vilsmeier Reagent (if not using commercially available):

    • In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous dimethylformamide (DMF).

    • Cool the flask in an ice bath.

    • Slowly add an equimolar amount of phosphorus oxychloride (POCl₃) or oxalyl chloride to the DMF with stirring.

    • Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent (dimethylchloroformiminium chloride).

  • Chlorination Reaction:

    • To the freshly prepared Vilsmeier reagent, add a solution of morphine hydrate in a minimal amount of anhydrous DMF or another suitable anhydrous solvent.

    • The reaction mixture is stirred at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion of the reaction, the mixture is carefully poured into ice-water.

    • The aqueous solution is then basified with a suitable base (e.g., sodium bicarbonate or ammonium (B1175870) hydroxide) to precipitate the crude product.

    • The precipitate is collected by filtration, washed with cold water, and dried.

    • The crude α-chloromorphide can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of chloroform (B151607) and methanol).

  • Characterization:

    • The structure of the purified α-chloromorphide should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Method 2: Chlorination using Thionyl Chloride

This protocol is adapted from the method of Wieland and Kappelmeier for the synthesis of α-chlorocodide from codeine and can be applied to morphine.[1][2]

Materials:

  • Morphine

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., chloroform, toluene)

  • Reflux condenser

  • Heating mantle

  • Standard glassware for organic synthesis under anhydrous conditions

  • Rotary evaporator

  • Crystallization solvents

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, suspend morphine in an anhydrous solvent such as chloroform or toluene.

    • Add an excess of thionyl chloride to the suspension.

  • Reaction:

    • The reaction mixture is heated to reflux. The progress of the reaction should be monitored by TLC. The reaction time will vary depending on the scale and specific conditions.

  • Work-up and Purification:

    • After the reaction is complete, the excess thionyl chloride and solvent are removed under reduced pressure using a rotary evaporator.

    • The residue is then dissolved in a suitable solvent and neutralized with a base (e.g., saturated sodium bicarbonate solution).

    • The product is extracted with an organic solvent (e.g., chloroform).

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The crude product can be purified by crystallization from a suitable solvent.

  • Characterization:

    • The identity and purity of the resulting α-chloromorphide should be confirmed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, MS).

Mandatory Visualization

Experimental Workflow for Chlorination of Morphine 6-Hydroxy Group

Chlorination_Workflow cluster_vilsmeier Method 1: Vilsmeier Reagent cluster_thionyl Method 2: Thionyl Chloride V_Start Start with Morphine Hydrate V_Reagent Prepare Vilsmeier Reagent (DMF + POCl₃/ (COCl)₂) V_Reaction Reaction of Morphine with Vilsmeier Reagent V_Start->V_Reaction V_Reagent->V_Reaction V_Workup Aqueous Work-up & Basification V_Reaction->V_Workup V_Purification Purification by Chromatography V_Workup->V_Purification V_Product α-Chloromorphide V_Purification->V_Product T_Start Start with Morphine T_Reaction Reaction with Thionyl Chloride in Anhydrous Solvent T_Start->T_Reaction T_Workup Solvent Removal & Neutralization T_Reaction->T_Workup T_Purification Purification by Crystallization T_Workup->T_Purification T_Product α-Chloromorphide T_Purification->T_Product

Caption: Workflow for the chlorination of morphine's 6-hydroxy group.

Logical Relationship of Reagents and Product

Reagent_Product_Relationship Morphine Morphine (6-OH) Chloromorphide α-Chloromorphide (6-Cl) Morphine->this compound Chlorination Vilsmeier Vilsmeier Reagent (Dimethylchloroformiminium chloride) Vilsmeier->Morphine Thionyl Thionyl Chloride (SOCl₂) Thionyl->Morphine

Caption: Reagents for the conversion of morphine to α-chloromorphide.

References

Experimental Blueprint for Kilogram-Scale Synthesis of Chloromorphide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document outlines the experimental setup and protocols for the kilogram-scale preparation of chloromorphide, an important intermediate in the synthesis of various semi-synthetic opioids. The following procedures are based on established chemical principles and laboratory-scale syntheses, adapted for larger quantities. Extreme caution and adherence to safety protocols are paramount when undertaking these procedures at scale.

Overview

This compound is synthesized from morphine through the substitution of the hydroxyl group at the C-6 position with a chlorine atom. Two primary methods are presented: chlorination using thionyl chloride and chlorination using a Vilsmeier reagent. Both methods have been documented in the scientific literature for the synthesis of halogenated morphinans.[1][2] This document provides a comparative overview to aid in the selection of the most suitable method for a given facility and expertise.

Reagent and Solvent Data

A summary of the key reagents and solvents required for the synthesis and purification of this compound is presented in Table 1.

Table 1: Reagents and Solvents for Kilogram-Scale this compound Synthesis

Substance Molecular Formula Molar Mass ( g/mol ) Role Supplier (Example) Purity
MorphineC₁₇H₁₉NO₃285.34Starting MaterialVarious>98%
Thionyl ChlorideSOCl₂118.97Chlorinating AgentSigma-Aldrich>99%
Dimethylformamide (DMF)C₃H₇NO73.09Reagent/SolventFisher ScientificAnhydrous, >99.8%
Phosphorus OxychloridePOCl₃153.33ReagentAcros Organics>99%
Dichloromethane (B109758) (DCM)CH₂Cl₂84.93SolventVWRAnhydrous, >99.8%
Toluene (B28343)C₇H₈92.14SolventEMD MilliporeAnhydrous, >99.5%
Sodium BicarbonateNaHCO₃84.01Base (Quenching)J.T. Baker>99.5%
Sodium ChlorideNaCl58.44Work-upVariousReagent Grade
Anhydrous Sodium SulfateNa₂SO₄142.04Drying AgentVariousGranular
Ethanol (B145695)C₂H₅OH46.07Crystallization SolventDecon Labs200 Proof, Anhydrous
Isopropanol (B130326)C₃H₈O60.10Crystallization SolventVariousAnhydrous
Activated CarbonC12.01Decolorizing AgentCabotPharmaceutical Grade

Experimental Protocols

Two distinct protocols for the kilogram-scale synthesis of this compound are detailed below. It is imperative that these operations are conducted in a well-ventilated chemical fume hood or a designated hazardous materials handling area, with personnel equipped with appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.

Method A: Chlorination with Thionyl Chloride

This method is a direct approach to the synthesis of α-chlorocodide from codeine and can be adapted for morphine.[1]

Experimental Workflow for Method A:

G start Start: Morphine (1 kg) suspend Suspend morphine in anhydrous toluene start->suspend cool Cool suspension to 0-5 °C suspend->cool add_socl2 Slowly add thionyl chloride cool->add_socl2 react Stir at room temperature add_socl2->react quench Quench with saturated NaHCO₃ solution react->quench extract Extract with dichloromethane quench->extract dry Dry organic layer with Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by crystallization concentrate->purify end End: this compound purify->end

Figure 1: Workflow for chlorination of morphine using thionyl chloride.

Protocol:

  • Reaction Setup: In a 20 L glass-lined reactor equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, suspend 1.0 kg of morphine in 10 L of anhydrous toluene.

  • Cooling: Cool the suspension to 0-5 °C with an external cooling bath.

  • Addition of Thionyl Chloride: Slowly add 1.2 equivalents of thionyl chloride to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 10 °C. The addition is exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a separate vessel containing 10 L of a saturated aqueous solution of sodium bicarbonate. This should be done in a controlled manner to manage the effervescence.

  • Extraction: Transfer the quenched mixture to a suitable separatory funnel or extraction vessel. Extract the aqueous layer with dichloromethane (3 x 5 L).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Method B: Chlorination with Vilsmeier Reagent

The Vilsmeier reagent, prepared from dimethylformamide (DMF) and phosphorus oxychloride, is an alternative for the chlorination of morphine hydrate (B1144303).[1]

Experimental Workflow for Method B:

G start Start: Morphine Hydrate (1 kg) suspend_morphine Suspend morphine hydrate in DMF start->suspend_morphine prepare_vilsmeier Prepare Vilsmeier reagent (DMF + POCl₃) add_vilsmeier Add morphine suspension to Vilsmeier reagent prepare_vilsmeier->add_vilsmeier suspend_morphine->add_vilsmeier react Stir at controlled temperature add_vilsmeier->react hydrolyze Hydrolyze with ice-water react->hydrolyze neutralize Neutralize with NaHCO₃ hydrolyze->neutralize extract Extract with dichloromethane neutralize->extract dry Dry organic layer with Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by crystallization concentrate->purify end End: this compound purify->end

Figure 2: Workflow for chlorination of morphine using Vilsmeier reagent.

Protocol:

  • Vilsmeier Reagent Preparation: In a 20 L reactor, cool 5 L of anhydrous DMF to 0-5 °C. Slowly add 1.5 equivalents of phosphorus oxychloride while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Morphine Suspension: In a separate vessel, suspend 1.0 kg of morphine hydrate in 5 L of anhydrous DMF.

  • Reaction: Slowly add the morphine suspension to the pre-formed Vilsmeier reagent over 1-2 hours, keeping the temperature between 20-25 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 8-12 hours. Monitor the reaction by TLC or HPLC.

  • Hydrolysis and Neutralization: Carefully pour the reaction mixture onto 20 kg of crushed ice. Once the hydrolysis is complete, neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the pH is approximately 8.

  • Extraction and Work-up: Extract the aqueous mixture with dichloromethane (3 x 7 L). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol: Crystallization

Purification of the crude this compound is critical to obtain a product of high purity. Crystallization is a highly effective method for purifying alkaloids and their derivatives.

Protocol:

  • Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent system. A mixture of ethanol and isopropanol (1:1) is a good starting point. For 1 kg of crude product, begin with 5-7 L of the solvent mixture and heat to reflux until all the solid dissolves.

  • Decolorization: If the solution is colored, add 50-100 g of activated carbon and reflux for 30 minutes.

  • Hot Filtration: Filter the hot solution through a pad of celite to remove the activated carbon and any other insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to 0-5 °C to induce crystallization.

  • Isolation and Washing: Collect the crystals by filtration on a large Buchner funnel. Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the purified this compound crystals under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved.

Quantitative Data Summary

The following table summarizes the expected quantities and yields for the kilogram-scale preparation of this compound.

Table 2: Kilogram-Scale Synthesis Data

Parameter Method A (Thionyl Chloride) Method B (Vilsmeier Reagent)
Starting Morphine 1.0 kg1.0 kg (as hydrate)
Chlorinating Agent Thionyl Chloride (~0.5 L)Vilsmeier Reagent (from ~0.6 L POCl₃)
Solvent Volume ~10 L Toluene~10 L DMF
Reaction Time 12-18 hours8-12 hours
Reaction Temperature 0-25 °C20-25 °C
Expected Crude Yield 85-95%80-90%
Expected Purified Yield 70-85%65-80%

Safety Considerations

  • Thionyl Chloride: Is a corrosive and toxic substance. It reacts violently with water, releasing toxic gases. All operations must be carried out in a dry, inert atmosphere. Personnel must wear appropriate PPE, including acid-resistant gloves and a face shield. An emergency shower and eyewash station must be readily accessible.

  • Vilsmeier Reagent: Is corrosive and moisture-sensitive. The preparation is exothermic and requires careful temperature control. Appropriate PPE is mandatory.

  • Solvents: Dichloromethane and toluene are flammable and have associated health risks. Work in a well-ventilated area and avoid sources of ignition.

  • Quenching and Neutralization: These steps can be highly exothermic and may produce significant gas evolution. They must be performed slowly and with adequate cooling and ventilation.

This document is intended for informational purposes for qualified scientific personnel. The procedures outlined should be thoroughly evaluated and adapted to the specific conditions and safety protocols of the user's facility.

References

Application Note: Purification of Crude Chloromorphide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Chloromorphide (α-chloromorphide) is a derivative of morphine where the 6-hydroxy group is replaced by a chlorine atom.[1] It serves as a crucial intermediate in the synthesis of various semi-synthetic opioid analgesics.[1][2] The purity of this compound is paramount for subsequent synthetic steps and for ensuring the safety and efficacy of the final active pharmaceutical ingredient. Recrystallization is a fundamental purification technique used to separate a crystalline compound from soluble and insoluble impurities. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[3][4] This document provides detailed protocols for the purification of crude this compound using single-solvent and two-solvent recrystallization methods.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization of Polar Organic Compounds

The selection of an appropriate solvent is the most critical step for a successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at its boiling point.[4] For polar molecules like morphine derivatives, a range of polar to moderately polar solvents should be tested.

SolventBoiling Point (°C)PolarityRationale & Potential Use
Methanol (B129727) 65Polar ProticOften used for recrystallizing morphine derivatives.[5] Good for single-solvent method.
Ethanol 78Polar ProticSimilar to methanol, a common choice for polar compounds.[6]
Water 100Very Polar ProticMay be suitable for highly polar compounds, but many organics have low solubility even when hot.[6] Can be used as an anti-solvent.
Ethyl Acetate (B1210297) 77Polar AproticA versatile solvent, often used in combination with a non-polar anti-solvent like heptane (B126788) or hexane.[6][7]
Acetone 56Polar AproticGood dissolving power, often used in a two-solvent system with water or hexanes.[6]
Heptane/Hexane 98 / 69Non-polarUnlikely to dissolve this compound on its own but is an excellent anti-solvent when paired with a more polar solvent.[7]

Table 2: Illustrative Recrystallization Data for Crude this compound

The following data is hypothetical and serves as an example of expected outcomes. Actual results will vary based on the initial purity of the crude material and the specific conditions employed.

ParameterBefore RecrystallizationAfter Single-Solvent (Methanol)After Two-Solvent (EtOAc/Heptane)
Starting Mass 5.00 g5.00 g5.00 g
Final Mass -4.15 g4.35 g
Recovery Yield -83%87%
Purity (by HPLC) ~85%>98%>99%
Appearance Off-white to tan powderWhite crystalline solidWhite, fine needles
Melting Point Broad rangeSharp, defined rangeSharp, defined range

Experimental Protocols

Safety Precautions: this compound is a potent opioid derivative and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All solvents are flammable and should be heated using a heating mantle or steam bath, never an open flame.

Protocol 1: Preliminary Solvent Screening

This protocol is essential to identify the optimal solvent or solvent system before performing a large-scale recrystallization.

Materials:

  • Crude this compound

  • Selection of test solvents (from Table 1)

  • Test tubes (13x100 mm)

  • Spatula

  • Pasteur pipettes

  • Heating mantle or sand bath

  • Ice bath

Methodology:

  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • Add a potential solvent dropwise (0.5 mL) to each test tube at room temperature and agitate. Observe if the solid dissolves. If it dissolves completely, the solvent is unsuitable for single-solvent recrystallization but may be used as the primary solvent in a two-solvent system.

  • If the solid does not dissolve at room temperature, gently heat the test tube in a sand bath or water bath. Continue adding the solvent in small portions until the solid just dissolves.[8]

  • Record the approximate volume of solvent required. A good solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL).

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice bath to promote further crystallization.[7]

  • Evaluate the quality and quantity of the crystals formed. The ideal solvent yields a large number of well-formed crystals.

Protocol 2: Single-Solvent Recrystallization (Example: Methanol)

This method is employed when a single solvent with a steep solubility curve for this compound is identified.[9]

Materials:

  • Crude this compound

  • Selected solvent (e.g., Methanol)

  • Erlenmeyer flasks (appropriate size for the scale)

  • Heating mantle with stirrer

  • Stemless funnel

  • Fluted filter paper

  • Büchner funnel and vacuum flask

  • Vacuum source

Methodology:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of methanol and begin heating the mixture to a gentle boil while stirring. Continue adding hot methanol in small portions until the solid is completely dissolved.[7] Avoid adding a large excess of solvent, as this will reduce the recovery yield.

  • Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration. Pre-heat a stemless funnel and a receiving Erlenmeyer flask with a small amount of boiling solvent. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the impurities.[8]

  • Crystallization: Remove the flask from the heat, cover it, and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[4]

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield.[10]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold methanol to rinse away any remaining soluble impurities.[7]

  • Drying: Allow the crystals to dry on the filter by pulling air through them for several minutes. Then, transfer the crystals to a watch glass or drying dish and dry them completely in a vacuum oven.

Protocol 3: Two-Solvent Recrystallization (Example: Ethyl Acetate/Heptane)

This method is useful when no single solvent is ideal. It uses a pair of miscible solvents: one in which this compound is highly soluble (solvent #1) and another in which it is insoluble (anti-solvent or solvent #2).[11]

Materials:

  • Crude this compound

  • Solvent #1 (e.g., Ethyl Acetate)

  • Solvent #2 / Anti-solvent (e.g., Heptane)

  • All other equipment listed in Protocol 2

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate.[7]

  • Addition of Anti-solvent: While keeping the solution hot, add heptane dropwise with swirling. Continue adding heptane until a persistent cloudiness appears, indicating the solution is saturated.[11]

  • Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution just below the saturation point.[7]

  • Crystallization and Isolation: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol. For the washing step (step 6), use a cold mixture of the two solvents in the same approximate ratio used to induce crystallization.[11]

Workflows and Troubleshooting

Recrystallization_Workflow start_end start_end process process decision decision output output start Start: Crude This compound dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filter 2. Hot Gravity Filtration insoluble_check->hot_filter  Yes cool 3. Slow Cooling to Room Temperature insoluble_check->cool No   hot_filter->cool ice_bath 4. Cool in Ice Bath cool->ice_bath isolate 5. Isolate Crystals via Vacuum Filtration ice_bath->isolate wash 6. Wash with Ice-Cold Solvent isolate->wash dry 7. Dry Crystals Under Vacuum wash->dry pure_product Pure this compound dry->pure_product end End pure_product->end

Caption: General experimental workflow for the purification of this compound via recrystallization.

Troubleshooting_Workflow cluster_left cluster_right start_node start_node decision decision action action start Problem Occurs During Cooling no_crystals No Crystals Form? start->no_crystals oiling_out Product Oiling Out? scratch 1. Scratch inner surface of flask with glass rod. no_crystals->scratch Yes reheat 1. Reheat solution to dissolve the oil. oiling_out->reheat Yes seed 2. Add a seed crystal of pure compound. scratch->seed reduce_vol 3. Reheat and evaporate some solvent to concentrate. seed->reduce_vol add_solvent1 2. Add more of the primary solvent (solvent #1). cool_slower 3. Ensure very slow cooling; insulate the flask. reheat->add_solvent1 add_solvent1->cool_slower

Caption: Troubleshooting guide for common issues encountered during recrystallization.

References

Application Notes and Protocols for the Analytical Characterization of Chloromorphide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromorphide, or α-chloromorphide, is a semi-synthetic opioid and a derivative of morphine where the 6-hydroxy group is substituted with a chlorine atom.[1][2] Developed in the 1930s, it is a potent analgesic, reported to be approximately ten times more potent than morphine.[1][2] this compound and other halogenated morphides are important precursors and intermediates in the synthesis of various semi-synthetic opioid analgesics.[1] Given its potency and role as a synthetic precursor, robust analytical methods for the characterization and quantification of this compound are crucial for pharmaceutical research, drug development, and forensic analysis.

These application notes provide an overview of the key analytical techniques and detailed protocols for the characterization of this compound. The primary methods covered are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Chemical Properties of this compound

PropertyValueSource
IUPAC Name(4R,4aR,7S,7aR,12bS)-7-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-olPubChem
Molecular FormulaC₁₇H₁₈ClNO₂[1]
Molar Mass303.79 g/mol [1]
CAS Number63783-53-9[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: Structural elucidation and confirmation of this compound. NMR spectroscopy is a powerful technique for determining the chemical structure of a molecule by analyzing the magnetic properties of its atomic nuclei. For this compound, ¹H and ¹³C NMR are essential for verifying the core morphinan (B1239233) structure and confirming the substitution at the C6 position.

Experimental Protocol: ¹H and ¹³C NMR of this compound

1. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).
  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Parameters:

  • Spectrometer: 400 MHz or higher NMR spectrometer.
  • Nuclei: ¹H and ¹³C.
  • Temperature: 25°C.
  • ¹H NMR Parameters:
  • Pulse Program: Standard single pulse (zg30).
  • Spectral Width: 16 ppm.
  • Number of Scans: 16-64.
  • Relaxation Delay: 1-2 seconds.
  • ¹³C NMR Parameters:
  • Pulse Program: Proton-decoupled (zgpg30).
  • Spectral Width: 240 ppm.
  • Number of Scans: 1024 or more, depending on sample concentration.
  • Relaxation Delay: 2 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).
  • Phase and baseline correct the resulting spectrum.
  • Reference the spectrum to the TMS signal at 0 ppm.
  • Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

Expected Spectral Data (Predicted):

Proton/Carbon Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
Aromatic Protons6.5 - 7.0115 - 150Protons on the phenolic ring.
H-5~5.0~90Proximity to the ether linkage and C6-Cl.
H-6~4.5~55Downfield shift due to the electronegative chlorine atom.
N-CH₃~2.4~43Characteristic singlet for the N-methyl group.
Other Aliphatic Protons1.5 - 3.520 - 60Complex multiplet signals from the morphinan skeleton.
C-3-~145Phenolic carbon.
C-6-~55Carbon directly attached to chlorine.

Note: These are predicted values and actual experimental values may vary. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve this compound in Deuterated Solvent Add_TMS Add TMS Standard Dissolve->Add_TMS Transfer Transfer to NMR Tube Add_TMS->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Transfer->Acquire_13C Process Fourier Transform, Phase & Baseline Correction Acquire_1H->Process Acquire_13C->Process Reference Reference to TMS Process->Reference Analyze Peak Picking, Integration, Structure Elucidation Reference->Analyze

Caption: Workflow for NMR analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: Separation, identification, and quantification of this compound, particularly in forensic and toxicological samples. GC-MS is a highly sensitive and specific technique that separates volatile and thermally stable compounds, which are then ionized and detected based on their mass-to-charge ratio. Derivatization is often employed for opioids to improve their chromatographic properties.

Experimental Protocol: GC-MS Analysis of this compound (with Derivatization)

1. Sample Preparation and Derivatization:

  • Extraction: For biological matrices, perform a liquid-liquid or solid-phase extraction to isolate the analyte.
  • Derivatization:
  • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.
  • Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or pentafluoropropionic anhydride (B1165640) (PFPA).
  • Heat the mixture at 70-90°C for 30 minutes.
  • Cool to room temperature before injection.

2. Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 6890 or equivalent.
  • Mass Spectrometer: Agilent 5975 or equivalent mass selective detector.
  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Injection: 1 µL in splitless mode.
  • Inlet Temperature: 250°C.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 15°C/min to 300°C.
  • Hold: 5 minutes at 300°C.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 40-550.

Quantitative Data (Predicted):

Analyte Derivatizing Agent Expected Retention Time (min) Expected Key Mass Fragments (m/z)
This compoundTMS~15-17Molecular Ion (M+), [M-CH₃]+, [M-Cl]+, and other fragments characteristic of the morphinan skeleton.
This compoundPFP~16-18Molecular Ion (M+), fragments corresponding to the loss of the PFP group and other structural fragments.

Note: Retention times and mass spectra are highly dependent on the specific instrument, conditions, and derivatizing agent used. Method validation with a certified reference standard is essential.

GC-MS Analysis Workflow

GCMS_Workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Extract Extraction Derivatize Derivatization Extract->Derivatize Inject Injection Derivatize->Inject Separate GC Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Library_Search Library Search & Fragmentation Analysis Detect->Library_Search Quantify Quantification Library_Search->Quantify

Caption: Workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Application: Highly sensitive and selective quantification of this compound in complex matrices such as plasma, serum, and urine. HPLC-MS/MS is the gold standard for bioanalytical assays due to its excellent specificity and low limits of detection.

Experimental Protocol: HPLC-MS/MS Quantification of this compound

1. Sample Preparation:

  • Protein Precipitation: For plasma or serum, add 3 volumes of cold acetonitrile (B52724) containing a suitable internal standard (e.g., this compound-d₃) to 1 volume of sample.
  • Vortex and centrifuge to pellet the precipitated proteins.
  • Transfer the supernatant and evaporate to dryness or directly inject a diluted aliquot.
  • Solid Phase Extraction (SPE): For urine or more complex matrices, use a mixed-mode cation exchange SPE cartridge for cleanup and concentration.

2. Instrumentation and Parameters:

  • HPLC System: Agilent 1200 series or equivalent.
  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX 4500 or Agilent 6400 series).
  • Column: C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).
  • Mobile Phase:
  • A: 0.1% Formic acid in water.
  • B: 0.1% Formic acid in acetonitrile.
  • Gradient:
  • Start at 5% B.
  • Ramp to 95% B over 5 minutes.
  • Hold at 95% B for 1 minute.
  • Return to 5% B and re-equilibrate for 2 minutes.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40°C.
  • Injection Volume: 5 µL.

3. MS/MS Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Multiple Reaction Monitoring (MRM) Transitions:
  • Monitor the transition from the protonated parent ion [M+H]⁺ to specific product ions.
  • Gas Temperatures and Pressures: Optimize according to the instrument manufacturer's recommendations.

Quantitative Data (Predicted):

Analyte Parent Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
This compound304.1To be determined experimentallyTo be optimizedQuantifier
This compound304.1To be determined experimentallyTo be optimizedQualifier
This compound-d₃ (Internal Standard)307.1To be determined experimentallyTo be optimizedQuantifier

Note: The specific product ions and collision energies must be determined by infusing a standard solution of this compound into the mass spectrometer and performing product ion scans.

HPLC-MS/MS Logical Relationship

HPLCMSMS_Logic cluster_lc HPLC Separation cluster_ms Mass Spectrometry Mobile_Phase Mobile Phase Column C18 Column Mobile_Phase->Column ESI ESI Source (Ionization) Column->ESI Eluent Sample_Inj Sample Injection Sample_Inj->Mobile_Phase Q1 Q1 (Parent Ion Selection) ESI->Q1 Q2 Q2 (Collision Cell) Q1->Q2 Q3 Q3 (Product Ion Selection) Q2->Q3 Detector Detector Q3->Detector Data_System Data System (Quantification) Detector->Data_System Signal

Caption: Logical flow of HPLC-MS/MS analysis.

References

Application Notes and Protocols for the Spectroscopic Analysis of Chloromorphide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chloromorphide, a semi-synthetic opioid derived from morphine, serves as a crucial intermediate in the synthesis of various opioid analgesics. Its structural characterization is paramount for quality control, drug development, and forensic analysis. This document provides detailed application notes and protocols for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. These techniques offer comprehensive insights into the molecular structure and functional groups of this compound, ensuring its identity and purity.

Spectroscopic Data of this compound

The following tables summarize the expected quantitative data for the ¹H NMR, ¹³C NMR, and IR spectroscopic analysis of this compound.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound. Data presented below is predicted based on structure-activity relationships of similar morphine alkaloids and may vary based on solvent and experimental conditions.

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-16.6 - 6.7d
H-26.5 - 6.6d
H-5~5.0d
H-64.0 - 4.2m
H-75.6 - 5.8m
H-85.3 - 5.5m
H-9~3.4m
H-102.5 - 3.2m
H-13~4.2m
H-142.8 - 3.0m
N-CH₃2.4 - 2.6s
OHVariablebr s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. Data presented below is predicted based on structure-activity relationships of similar morphine alkaloids and may vary based on solvent and experimental conditions.

CarbonPredicted Chemical Shift (ppm)
C-1~119
C-2~121
C-3~142
C-4~128
C-5~91
C-6~55
C-7~130
C-8~128
C-9~43
C-10~40
C-11~129
C-12~146
C-13~47
C-14~35
C-15~20
C-16~46
N-CH₃~43

Table 3: Characteristic IR Absorption Frequencies for this compound.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
Phenolic O-H stretch3200 - 3400Broad
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2800 - 3000Medium
C=C stretch (aromatic)1470 - 1600Medium
C-O stretch (ether)1240 - 1280Strong
C-O stretch (phenol)1200 - 1240Strong
C-N stretch1100 - 1300Medium
C-Cl stretch600 - 800Medium-Strong

Experimental Protocols

NMR Spectroscopy Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural elucidation and purity assessment.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)

  • NMR tubes (5 mm)

  • Pipettes and vials

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

    • Using a pipette, transfer the solution into a 5 mm NMR tube. Avoid introducing any solid particles.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This will require a significantly larger number of scans than the ¹H spectrum due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (CDCl₃: δH 7.26 ppm, δC 77.16 ppm; DMSO-d₆: δH 2.50 ppm, δC 39.52 ppm).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound molecule.

IR Spectroscopy Protocol

Objective: To obtain an infrared spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Mortar and pestle (agate)

  • Hydraulic press and pellet die

  • FTIR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place approximately 1-2 mg of the this compound sample and 100-200 mg of dry, IR-grade KBr in an agate mortar.

    • Grind the mixture thoroughly with the pestle until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder into a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet from the die.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Correlate the observed absorption frequencies with known functional group vibrations to confirm the presence of key structural features of this compound, such as the phenolic hydroxyl, aromatic ring, ether linkage, and carbon-chlorine bond.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_proc Data Processing & Analysis start This compound Sample nmr_prep Dissolve in Deuterated Solvent start->nmr_prep ir_prep Grind with KBr start->ir_prep nmr_acq NMR Data Acquisition (¹H and ¹³C) nmr_prep->nmr_acq NMR Tube ir_acq IR Data Acquisition ir_prep->ir_acq KBr Pellet nmr_proc NMR Data Processing (FT, Phasing, Calibration) nmr_acq->nmr_proc ir_proc IR Spectrum Generation ir_acq->ir_proc nmr_analysis Structural Elucidation (Chemical Shifts, Multiplicity) nmr_proc->nmr_analysis ir_analysis Functional Group Identification ir_proc->ir_analysis end_goal Structural Confirmation of this compound nmr_analysis->end_goal ir_analysis->end_goal

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Opioid Receptor Signaling Pathway

opioid_signaling This compound This compound (Opioid Agonist) receptor μ-Opioid Receptor (GPCR) This compound->receptor Binds to g_protein Gi/o Protein (αβγ subunits) receptor->g_protein Activates g_alpha Gαi/o-GTP g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma adenylyl_cyclase Adenylyl Cyclase g_alpha->adenylyl_cyclase Inhibits ion_channels Ion Channels g_beta_gamma->ion_channels camp cAMP adenylyl_cyclase->camp Reduces production of cellular_response Cellular Response camp->cellular_response Leads to k_channel K+ Channel (GIRK) ion_channels->k_channel Activates ca_channel Ca²⁺ Channel ion_channels->ca_channel Inhibits k_channel->cellular_response Hyperpolarization ca_channel->cellular_response Reduced Neurotransmitter Release

Caption: Simplified signaling pathway of this compound via the μ-opioid receptor.

Application Note: Chromatographic Separation of Chloromorphide from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the chromatographic separation of chloromorphide from synthetic reaction mixtures. This compound, an opiate analog and a derivative of morphine, requires efficient purification to remove starting materials, byproducts, and other impurities.[1] The methodologies outlined herein are based on established high-performance liquid chromatography (HPLC) techniques for structurally related opioid compounds, including morphine and its derivatives.[2][3][4][5] This guide covers both analytical and preparative scale separations, offering a comprehensive resource for researchers in drug development and related fields.

Introduction

This compound (α-chloromorphide) is a semi-synthetic derivative of morphine where the 6-hydroxy group is replaced by a chlorine atom.[1] As an important intermediate and a potent opioid analog, obtaining high-purity this compound is critical for subsequent synthetic steps and for pharmacological studies.[1] Chromatographic techniques, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), are powerful tools for the purification of such compounds from complex reaction matrices. This application note details protocols for the separation of this compound, adapted from validated methods for similar opioid pharmacophores.[3]

Chromatographic Principles

The separation of this compound and related impurities is typically achieved using reversed-phase chromatography. In this mode, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More hydrophobic compounds will have a stronger interaction with the stationary phase and thus will be retained longer. By carefully selecting the column, mobile phase composition, and other chromatographic parameters, a high degree of separation can be achieved.

Experimental Protocols

Analytical HPLC Method for Purity Assessment

This protocol is designed for the rapid analysis of reaction mixtures to determine the purity of this compound and to identify the presence of starting materials and byproducts.

Objective: To resolve this compound from potential impurities such as unreacted morphine, and other related compounds.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Analytical reversed-phase column.

Chromatographic Conditions (Example 1):

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Isocratic: 30% Acetonitrile, 70% Water with 0.2% Sulfuric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 200 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh a small amount of the crude reaction mixture.

  • Dissolve the sample in a diluent that is of equal or weaker strength than the mobile phase (e.g., a mixture of water, methanol (B129727), and acetic acid).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Preparative HPLC Method for Purification

This protocol is intended for the isolation and purification of this compound from the crude reaction mixture on a larger scale.

Objective: To obtain a high-purity fraction of this compound for further use.

Instrumentation:

  • Preparative HPLC system with a fraction collector.

  • Preparative reversed-phase column.

Chromatographic Conditions (Example 2):

ParameterCondition
Column C18 Reversed-Phase, 21.2 x 250 mm, 10 µm particle size
Mobile Phase Gradient: Acetonitrile and 5 mM Ammonium Formate (pH 10.2)
Time (min)
0
20
25
30
Flow Rate 20 mL/min
Detection UV at 210 nm
Injection Volume 1-5 mL (depending on sample concentration)

Sample Preparation:

  • Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., methanol or the initial mobile phase).

  • Filter the solution to remove any particulate matter.

  • Perform a trial injection with a small volume to determine the retention time of this compound before proceeding with a larger scale injection.

Post-Purification Processing:

  • Collect the fractions containing the purified this compound as indicated by the UV detector.

  • Combine the relevant fractions.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.

Data Presentation

The following table summarizes expected retention times for this compound and related compounds based on typical reversed-phase HPLC separations. Actual retention times may vary depending on the specific system and conditions used.

CompoundExpected Retention Time (min) - AnalyticalExpected Retention Time (min) - Preparative
Morphine~ 4.5~ 12
This compound ~ 6.0 ~ 15
Dihydromorphine~ 3.8~ 10
Morphinone~ 5.2~ 14

Note: These are estimated values. This compound is expected to be more hydrophobic than morphine due to the replacement of the hydroxyl group with chlorine, leading to a longer retention time under reversed-phase conditions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_collection Fraction Collection & Processing cluster_analysis Purity Analysis ReactionMixture Crude Reaction Mixture Dissolution Dissolve in appropriate solvent ReactionMixture->Dissolution Filtration Filter to remove particulates Dissolution->Filtration Injection Inject sample onto HPLC column Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Fractionation Collect this compound Fraction Detection->Fractionation SolventRemoval Remove Organic Solvent Fractionation->SolventRemoval Lyophilization Lyophilize to obtain pure solid SolventRemoval->Lyophilization PurityCheck Analytical HPLC of pure fraction Lyophilization->PurityCheck

Caption: Experimental workflow for the purification of this compound.

Logical_Relationships RM Reaction Mixture (this compound, Morphine, Byproducts) RP_HPLC Reversed-Phase HPLC RM->RP_HPLC Elution Differential Elution based on Hydrophobicity RP_HPLC->Elution Morphine Morphine (more polar, elutes earlier) Elution->Morphine This compound This compound (less polar, elutes later) Elution->this compound Byproducts Byproducts (variable polarity and elution) Elution->Byproducts

Caption: Logical relationships in the separation process.

References

Application Notes and Protocols: In Vitro Receptor Binding Assays for Chloromorphide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromorphide, an alpha-chlorinated derivative of morphine, is a semi-synthetic opioid analog. Understanding its interaction with opioid receptors is crucial for elucidating its pharmacological profile, including its potency, selectivity, and potential therapeutic applications. In vitro receptor binding assays are fundamental in determining the affinity of a compound for specific receptor subtypes, providing essential data for drug development and structure-activity relationship (SAR) studies.

These application notes provide a detailed overview and protocols for conducting in vitro competitive radioligand binding assays to characterize the binding profile of this compound at the mu (µ), delta (δ), and kappa (κ) opioid receptors.

Principle of Competitive Binding Assays

Competitive binding assays are used to determine the affinity of an unlabeled test compound (in this case, this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand of known high affinity and specificity. The assay is performed by incubating a source of the target receptor (e.g., cell membranes from transfected cell lines or brain tissue homogenates) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces the radioligand from the receptor, leading to a decrease in the measured radioactivity bound to the receptor.

The data from these experiments are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to an inhibition constant (Ki), which represents the affinity of the compound for the receptor.[1][2]

Data Presentation

The binding affinities of this compound for the mu, delta, and kappa opioid receptors, as determined by in vitro competitive binding assays, can be summarized for comparative analysis.

Table 1: Illustrative Opioid Receptor Binding Affinity Profile of this compound

CompoundReceptor SubtypeRadioligandKi (nM)
This compoundMu (µ)[³H]-DAMGOValue
This compoundDelta (δ)[³H]-NaltrindoleValue
This compoundKappa (κ)[³H]-U69,593Value

Experimental Protocols

The following are detailed protocols for performing in vitro competitive radioligand binding assays to determine the affinity of this compound for mu, delta, and kappa opioid receptors. These protocols are based on established methodologies for opioid receptor binding.[3]

Materials and Reagents
  • Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human mu, delta, or kappa opioid receptor. Alternatively, whole-brain homogenates from rodents can be used.

  • Radioligands:

    • Mu (µ) Receptor: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)

    • Delta (δ) Receptor: [³H]-Naltrindole

    • Kappa (κ) Receptor: [³H]-U69,593

  • Test Compound: this compound hydrochloride

  • Non-specific Binding Ligands:

    • Mu (µ): Naloxone (10 µM)

    • Delta (δ): Naltrindole (1 µM)

    • Kappa (κ): U69,593 (10 µM)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Glass Fiber Filters: Whatman GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine (PEI) for at least 2 hours to reduce non-specific binding.

  • Scintillation Cocktail

  • 96-well microplates

  • Filtration apparatus

  • Scintillation counter

Protocol 1: Mu (µ) Opioid Receptor Binding Assay
  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in assay buffer.

    • Dilute the cell membrane preparation (typically 10-20 µg of protein per well) in assay buffer.

    • Prepare the radioligand solution ([³H]-DAMGO) at a final concentration of approximately 0.5-1.0 nM in assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-DAMGO, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of 10 µM Naloxone, 50 µL of [³H]-DAMGO, and 100 µL of membrane preparation.

    • Competitive Binding: 50 µL of this compound at various concentrations, 50 µL of [³H]-DAMGO, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at 25°C for 60-90 minutes.

  • Filtration:

    • Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

Protocol 2: Delta (δ) Opioid Receptor Binding Assay

This protocol is similar to the mu receptor assay, with the following modifications:

  • Radioligand: [³H]-Naltrindole (final concentration ~0.2-0.5 nM).

  • Non-specific Binding: Determined using 1 µM unlabeled naltrindole.

Protocol 3: Kappa (κ) Opioid Receptor Binding Assay

This protocol is similar to the mu receptor assay, with the following modifications:

  • Radioligand: [³H]-U69,593 (final concentration ~0.4-1.0 nM).[3]

  • Non-specific Binding: Determined using 10 µM unlabeled U69,593.[3]

Data Analysis
  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor (this should be determined in a separate saturation binding experiment).

Visualizations

Signaling Pathway and Assay Principle

The following diagram illustrates the principle of the competitive binding assay where this compound competes with a radioligand for binding to an opioid receptor.

G cluster_0 Cell Membrane receptor Opioid Receptor (µ, δ, or κ) bound_radioligand Receptor-Radioligand Complex (Signal) receptor->bound_radioligand Forms Complex unbound_chloro Free this compound radioligand Radiolabeled Ligand (e.g., [³H]-DAMGO) radioligand->receptor Binds This compound This compound (Unlabeled Competitor) This compound->receptor Competes for Binding Site unbound_radioligand Free Radioligand

Caption: Competitive binding of this compound and a radioligand to an opioid receptor.

Experimental Workflow

The diagram below outlines the key steps in the in vitro receptor binding assay workflow.

G prep 1. Reagent Preparation (Membranes, Ligands, Buffers) setup 2. Assay Setup (Total, Non-specific, Competitive) prep->setup incubation 3. Incubation (25°C, 60-90 min) setup->incubation filtration 4. Filtration & Washing (Separate Bound/Free) incubation->filtration quant 5. Scintillation Counting (Measure Radioactivity) filtration->quant analysis 6. Data Analysis (Calculate IC50 and Ki) quant->analysis

References

In Vivo Studies on the Analgesic Effects of Chloromorphide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromorphide, specifically α-chloromorphide, is a semi-synthetic opioid analog derived from morphine. In this derivative, the hydroxyl group at the 6-position is substituted with a chlorine atom. This structural modification results in a significant increase in analgesic potency, estimated to be approximately ten times that of morphine.[1] this compound exerts its analgesic effects primarily through its interaction with opioid receptors in the central nervous system. This document provides detailed application notes and protocols for conducting in vivo studies to evaluate the analgesic properties of this compound, with a focus on quantitative data presentation and standardized experimental methodologies.

Data Presentation

The following tables summarize the reported in vivo analgesic potency of α-chloromorphide in comparison to morphine. The data is derived from a key study by Yeh et al. (1976) which utilized the hot plate test in mice.

Table 1: Comparative Analgesic Potency of α-Chloromorphide and Morphine

CompoundAnimal ModelAnalgesic AssayPotency Ratio (vs. Morphine)
α-ChloromorphideMouseHot Plate Test~10x
MorphineMouseHot Plate Test1x (Reference)

Data derived from Yeh et al. (1976). Specific ED50 values were not available in the reviewed literature.

Experimental Protocols

Detailed methodologies for key in vivo analgesic assays are provided below. These protocols are based on established procedures and can be adapted for the evaluation of this compound.

Hot Plate Test

The hot plate test is a widely used method to assess the central analgesic activity of compounds by measuring the reaction time of an animal to a thermal stimulus.

a. Apparatus:

  • Hot plate apparatus with precise temperature control (e.g., 55 ± 0.5°C).

  • Transparent restraining cylinder to confine the animal to the heated surface.

  • Timer (automated or manual).

b. Animals:

  • Male Swiss-Webster mice (20-25 g) are commonly used.

  • Animals should be acclimatized to the laboratory environment for at least one week before the experiment.

  • A baseline sensitivity test should be performed, and animals with extreme latencies should be excluded.

c. Procedure:

  • Baseline Latency: Place each mouse individually on the hot plate and start the timer. Record the latency (in seconds) for the animal to exhibit a nociceptive response (e.g., licking a hind paw, jumping). A cut-off time (e.g., 30-60 seconds) must be established to prevent tissue damage.

  • Drug Administration: Administer this compound or the vehicle control (e.g., saline) via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the reaction latency.

  • Data Analysis: The analgesic effect is typically expressed as the percentage of the maximum possible effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Tail-Flick Test

The tail-flick test is another common method for evaluating centrally mediated analgesia, measuring the latency of a reflexive tail withdrawal from a noxious thermal stimulus.

a. Apparatus:

  • Tail-flick analgesia meter with a radiant heat source.

  • Animal restrainer.

b. Animals:

  • Male Sprague-Dawley rats (200-250 g) are often used.

  • Acclimatize animals as described for the hot plate test.

c. Procedure:

  • Baseline Latency: Gently place the rat in the restrainer. Position the distal portion of the tail over the radiant heat source. Activate the heat source and measure the time until the rat flicks its tail. A cut-off time (e.g., 10-15 seconds) is essential to prevent tissue injury.

  • Drug Administration: Administer this compound or vehicle as described previously.

  • Post-Treatment Latency: Measure the tail-flick latency at various time points post-administration.

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathway

This compound, as a morphine derivative, is expected to exert its analgesic effects through the activation of μ-opioid receptors (MORs), which are G-protein coupled receptors (GPCRs). The binding of this compound to MORs initiates an intracellular signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signaling.

Opioid Receptor Signaling Pathway for Analgesia cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound MOR μ-Opioid Receptor (MOR) This compound->MOR Binds to G_protein G-protein (Gi/o) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux G_protein->K_channel Activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter->Analgesia Experimental Workflow for In Vivo Analgesic Assessment cluster_setup Experimental Setup cluster_testing Testing Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (1 week) Group_Allocation Group Allocation (Randomized) Animal_Acclimatization->Group_Allocation Baseline Baseline Latency Measurement (Hot Plate / Tail-Flick) Group_Allocation->Baseline Drug_Admin Drug Administration (this compound / Vehicle) Baseline->Drug_Admin Post_Treatment Post-Treatment Latency (Time-course) Drug_Admin->Post_Treatment Data_Collection Data Collection Post_Treatment->Data_Collection MPE_Calc %MPE Calculation Data_Collection->MPE_Calc Stats Statistical Analysis (e.g., ANOVA) MPE_Calc->Stats Results Results Interpretation Stats->Results

References

Application Notes and Protocols: Chloromorphide as a Key Intermediate for 7,8-Didehydro-opioid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of chloromorphide as a strategic intermediate in the synthesis of 7,8-didehydro-opioids. This document includes detailed experimental protocols derived from the scientific literature, quantitative data presented for comparative analysis, and visualizations of key chemical transformations and biological pathways.

Introduction

This compound, specifically α-chloromorphide, is a semi-synthetic derivative of morphine where the 6-hydroxyl group is substituted with a chlorine atom. Its chemical structure, 3-Hydroxy-6α-chloro-7,8-didehydro-4,5α-epoxy-17-methylmorphinan, makes it a valuable precursor for the synthesis of a variety of semi-synthetic opioids.[1] The presence of the chloro group at the 6-position and the inherent 7,8-didehydro scaffold allows for targeted modifications to produce a range of opioid derivatives with diverse pharmacological profiles. These modifications primarily target the 6, 7, 8, and 14 positions of the morphinan (B1239233) skeleton.[1]

Synthetic Applications of this compound

This compound serves as a versatile starting material for several key transformations in opioid synthesis, including:

  • Dehalogenation: The chloro group can be removed to generate 6-desoxy-7,8-didehydro-opioids.

  • N-Demethylation: The N-methyl group at position 17 can be removed to produce the corresponding nor-compounds, which are crucial intermediates for the synthesis of opioid antagonists like naloxone (B1662785) and naltrexone.

  • Oxidation and Hydroxylation: The 7,8-double bond and adjacent positions can be functionalized to introduce hydroxyl or keto groups, leading to potent opioid modulators.

The following sections detail the experimental protocols for these transformations.

Experimental Protocols

Protocol 1: Synthesis of α-Chloromorphide from Morphine

While often synthesized on-site for research and industrial purposes, the preparation of α-chloromorphide from morphine is a foundational step.[1] A general procedure involves the reaction of morphine with a chlorinating agent.

Materials:

  • Morphine hydrochloride

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., chloroform, toluene)

  • Inert gas (e.g., Argon or Nitrogen)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Suspend morphine hydrochloride in an anhydrous solvent under an inert atmosphere.

  • Slowly add thionyl chloride to the suspension at a controlled temperature (typically 0 °C to room temperature).

  • Stir the reaction mixture until the reaction is complete, monitoring by a suitable method (e.g., TLC, LC-MS).

  • Carefully quench the reaction by adding a quenching solution.

  • Extract the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield crude α-chloromorphide.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: N-Demethylation of 17-Methyl-Morphinans

The N-demethylation of the morphinan core is a critical step in the synthesis of opioid antagonists. Several methods have been developed for this transformation. A common approach involves the use of chloroformates.

Materials:

  • 17-Methyl-morphinan substrate (e.g., α-chloromorphide)

  • α-Chloroethyl chloroformate (ACE-Cl) or other chloroformate reagents

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Methanol (B129727)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Dissolve the 17-methyl-morphinan substrate in an anhydrous solvent under an inert atmosphere.

  • Add the chloroformate reagent (e.g., ACE-Cl) to the solution.

  • Reflux the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture and evaporate the solvent under reduced pressure.

  • Dissolve the residue in methanol and reflux to cleave the resulting carbamate (B1207046) intermediate.

  • Remove the solvent under reduced pressure and purify the resulting nor-compound.

Protocol 3: Synthesis of 14-Hydroxy-7,8-didehydro-opioids

The introduction of a hydroxyl group at the 14-position significantly impacts the pharmacological activity of opioids. A general route from a 7,8-didehydro-morphinan involves oxidation.

Materials:

  • 7,8-didehydro-morphinan substrate

  • Oxidizing agent (e.g., m-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst)

  • Solvent (e.g., dichloromethane, acetic acid)

  • Quenching solution (e.g., sodium thiosulfate)

Procedure:

  • Dissolve the 7,8-didehydro-morphinan substrate in a suitable solvent.

  • Add the oxidizing agent portion-wise at a controlled temperature.

  • Stir the reaction until completion.

  • Quench the reaction and work up by extraction.

  • Purify the 14-hydroxy product by chromatography.

Quantitative Data

The following table summarizes representative yields for key transformations in the synthesis of 7,8-didehydro-opioids and related compounds. It is important to note that yields can vary significantly based on the specific substrate, reagents, and reaction conditions.

Transformation Starting Material Product Key Reagents Yield (%) Reference
O-DemethylationCodeineMorphineBoron tribromide90-91[2]
HalogenationMorphine1-ChloromorphineHCl, KIO₃ or H₂O₂-Review Article
N-DemethylationOxycodoneNoroxycodoneElectrochemical75
DihydroxylationN-Boc-7,8-didehydronaloxoneN-Boc-7,8-dihydroxy-naloxoneRuCl₃, NaIO₄72
Dehalogenation & Reductionα-ChlorocodideDesomorphineCatalytic Hydrogenation-Mentioned in literature

Visualizations

Chemical Synthesis Workflow

The following diagram illustrates a general synthetic workflow from morphine to a 14-hydroxy-7,8-didehydro-nor-opioid, highlighting the role of this compound as a potential intermediate.

G Morphine Morphine This compound α-Chloromorphide Morphine->this compound Chlorination Nor_this compound Nor-α-chloromorphide This compound->Nor_this compound N-Demethylation Hydroxy_Nor_this compound 14-Hydroxy-nor-α-chloromorphide Nor_this compound->Hydroxy_Nor_this compound Hydroxylation Final_Product 7,8-Didehydro-Opioid Derivative Hydroxy_Nor_this compound->Final_Product Further Modification

Caption: Synthetic pathway from Morphine to 7,8-didehydro-opioids.

Opioid Receptor Signaling Pathway

7,8-didehydro-opioids exert their effects primarily through G-protein coupled opioid receptors (GPCRs), such as the μ (mu), δ (delta), and κ (kappa) receptors. The binding of an opioid agonist to these receptors initiates a signaling cascade.

G cluster_cell Cell Membrane cluster_intracellular Intracellular Space Opioid_Receptor Opioid Receptor (GPCR) G_Protein G-Protein (αβγ) Opioid_Receptor->G_Protein Activation G_alpha Gα-GTP G_Protein->G_alpha G_beta_gamma Gβγ G_Protein->G_beta_gamma Adenylate_Cyclase Adenylyl Cyclase cAMP cAMP Adenylate_Cyclase->cAMP Conversion of ATP to cAMP Ion_Channel Ion Channel (e.g., K+, Ca2+) Cellular_Response Cellular Response (e.g., Analgesia) Ion_Channel->Cellular_Response Altered Ion Flow PKA Protein Kinase A cAMP->PKA Activation PKA->Cellular_Response Phosphorylation Cascade G_alpha->Adenylate_Cyclase Inhibition G_beta_gamma->Ion_Channel Modulation Opioid 7,8-Didehydro-Opioid (Agonist) Opioid->Opioid_Receptor Binding

Caption: Opioid receptor signaling cascade.

Conclusion

This compound is a pivotal intermediate in the semi-synthesis of 7,8-didehydro-opioids. Its strategic use allows for the efficient introduction of various functionalities on the morphinan scaffold, leading to the development of novel opioid receptor modulators. The protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug development. Further exploration of the reactivity of this compound is warranted to develop more efficient and stereoselective synthetic routes to novel opioid analgesics and antagonists.

References

Application Notes and Protocols for Chloromorphide Handling and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloromorphide, a semi-synthetic derivative of morphine, is a potent opioid agonist with an analgesic potency approximately ten times that of morphine.[1][2] This document provides detailed application notes and protocols for the safe handling, storage, and disposal of this compound in a research setting. It includes summaries of its chemical and physical properties, known toxicological data, and experimental protocols for its synthesis and biological evaluation. The provided guidelines are intended to minimize the risk of exposure and ensure the safety of laboratory personnel.

Chemical and Physical Properties

This compound exists as two isomers, α-chloromorphide and β-chloromorphide. It is crucial to distinguish between these isomers as their biological activities may differ.

PropertyDataReference
Chemical Formula C₁₇H₁₈ClNO₂[2]
Molecular Weight 303.79 g/mol [2]
Appearance Solid[3]
Synonyms α-Chloromorphide, β-Chloromorphide[2][3]

Toxicological Data

This compound is significantly more toxic than morphine.[4] Extreme caution should be exercised when handling this compound.

ParameterValueSpeciesRouteReference
LD₅₀ (β-Chloromorphide) 207 mg/kgMouseSubcutaneous[3]
Relative Potency ~10 times morphine--[1][2]

Note: A specific LD₅₀ for α-chloromorphide was not found in the available literature. Given its high potency, it should be handled with the same level of precaution as β-chloromorphide.

Handling and Safety Precautions

Due to its high potency and toxicity, this compound must be handled in a controlled laboratory environment with appropriate engineering controls and personal protective equipment (PPE).

3.1. Engineering Controls

  • Fume Hood: All manipulations of solid this compound or solutions should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.

  • Ventilated Enclosure: Use a ventilated balance enclosure when weighing the solid compound.

3.2. Personal Protective Equipment (PPE)

  • Gloves: Wear two pairs of nitrile gloves at all times.

  • Lab Coat: A dedicated lab coat, preferably disposable, should be worn.

  • Eye Protection: Chemical safety goggles and a face shield are mandatory.

  • Respiratory Protection: For operations with a high risk of aerosolization, a properly fitted respirator (e.g., N95 or higher) is recommended.

3.3. General Handling Practices

  • Never work alone when handling this compound.

  • Designate a specific area for working with this compound and clearly label it.

  • Use disposable equipment whenever possible.

  • Avoid hand-to-mouth contact. Do not eat, drink, or apply cosmetics in the laboratory.

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and prevent accidental exposure.

  • Storage Conditions: Store this compound in a cool, dry, and well-ventilated area, away from light.[5][6][7] A locked and dedicated cabinet is required.

  • Container: Keep the compound in a tightly sealed, clearly labeled container.

  • Stability: As a morphine derivative, this compound solutions may be susceptible to degradation, especially in the presence of oxygen and at higher pH.[5] Solutions should be freshly prepared when possible.

Experimental Protocols

5.1. Synthesis of α-Chloromorphide from Morphine

This protocol is based on a reported method and should be performed by experienced chemists with appropriate safety measures in place.

  • Reaction: The synthesis of α-chloromorphide can be achieved by reacting morphine hydrate (B1144303) with a Vilsmeier reagent (dimethylchloroformiminium chloride).[8]

  • Caution: This reaction should be carried out in a chemical fume hood with appropriate PPE. The Vilsmeier reagent is corrosive and moisture-sensitive.

Diagram of Synthesis Workflow

Morphine Morphine Hydrate Reaction Reaction in appropriate solvent Morphine->Reaction Vilsmeier Vilsmeier Reagent (Dimethylchloroformiminium chloride) Vilsmeier->Reaction This compound α-Chloromorphide Reaction->this compound

Caption: Synthesis of α-Chloromorphide from Morphine.

5.2. In Vitro Opioid Receptor Binding Assay

This protocol can be adapted to determine the binding affinity (Ki) of this compound for opioid receptors.

  • Principle: A competitive binding assay using a radiolabeled opioid ligand (e.g., [³H]-DAMGO for the mu-opioid receptor) and cell membranes expressing the receptor of interest.

  • Procedure:

    • Prepare cell membranes expressing the desired opioid receptor subtype.

    • Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • Calculate the IC₅₀ and Ki values using appropriate software.

Diagram of Receptor Binding Assay Workflow

Membranes Cell Membranes with Opioid Receptors Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]-DAMGO) Radioligand->Incubation This compound This compound (Varying Concentrations) This compound->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀, Ki) Counting->Analysis

Caption: In Vitro Opioid Receptor Binding Assay Workflow.

5.3. In Vivo Analgesic Activity Assessment (Hot-Plate Test)

This protocol can be used to determine the analgesic potency (ED₅₀) of this compound in rodents. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Principle: The hot-plate test measures the latency of a thermal pain response.

  • Procedure:

    • Acclimatize animals (e.g., mice or rats) to the testing environment.

    • Administer this compound at various doses via the desired route (e.g., subcutaneous).

    • At a predetermined time after injection, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C).

    • Record the latency to a nociceptive response (e.g., paw licking or jumping). A cut-off time must be established to prevent tissue damage.

    • Calculate the ED₅₀ value from the dose-response curve.

Diagram of In Vivo Analgesic Testing Workflow

Animals Acclimatized Rodents Dosing This compound Administration (Varying Doses) Animals->Dosing HotPlate Hot-Plate Test Dosing->HotPlate Measurement Measure Response Latency HotPlate->Measurement Analysis Data Analysis (ED₅₀) Measurement->Analysis

Caption: In Vivo Analgesic Activity (Hot-Plate Test) Workflow.

Spill and Decontamination Procedures

In case of a spill, immediate and appropriate action is critical.

  • Evacuation: Evacuate all non-essential personnel from the area.

  • Ventilation: Ensure the area is well-ventilated.

  • Decontamination:

    • For small spills of solid material, carefully cover with an absorbent material wetted with a suitable solvent.

    • For liquid spills, absorb with an inert material.

    • Decontaminate surfaces with a suitable solution. Oxidative agents such as acidified bleach solutions have been shown to be effective in degrading fentanyl and may be applicable to this compound.[9][10][11] Always rinse surfaces thoroughly with water after decontamination.

  • Waste Disposal: All contaminated materials must be disposed of as hazardous waste.

Disposal

This compound and all contaminated materials must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Halogenated Waste: As a halogenated organic compound, this compound waste should be segregated into a designated halogenated waste stream.[12][13]

  • Chemical Inactivation: For larger quantities, chemical degradation prior to disposal may be considered. Acid hydrolysis or oxidation can degrade opioids, but the specific conditions for this compound have not been established.[8][9][10][11] Consult with your institution's environmental health and safety office for guidance on appropriate chemical inactivation methods.

  • Containers: Use clearly labeled, leak-proof containers for all this compound waste.

Opioid Receptor Signaling Pathway

This compound, as a morphine derivative, is expected to act as an agonist at opioid receptors, primarily the mu-opioid receptor (MOR). This interaction initiates a G-protein-mediated signaling cascade.

cluster_cell Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound MOR Mu-Opioid Receptor (MOR) This compound->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Efflux G_protein->K_channel Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_channel->Analgesia Ca_channel->Analgesia

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Chloromorphide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloromorphide (α-chloromorphide) is a semi-synthetic opioid analog derived from morphine, where the 6-hydroxy group is replaced by a chlorine atom. This modification results in a compound with significantly higher potency than morphine. Accurate and reliable analytical methods are crucial for the quantification of this compound in various matrices for research, drug development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection is a robust and widely accessible technique for the analysis of opioids. This application note provides a detailed protocol for the determination of this compound using a reversed-phase HPLC-UV method, including sample preparation, chromatographic conditions, and method performance characteristics.

Signaling Pathway of Opioids

This compound, like morphine, exerts its effects primarily through the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Activation of the MOR initiates a signaling cascade that leads to analgesic effects but also to adverse effects like respiratory depression and the development of tolerance and dependence. The binding of an agonist like this compound to the MOR triggers the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. These subunits then modulate various intracellular effectors, including adenylyl cyclase and ion channels, ultimately leading to a reduction in neuronal excitability.

G_protein_signaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor (MOR) G_protein G-Protein (αi, β, γ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_protein->Ion_Channel Modulates cAMP cAMP AC->cAMP Converts Response Cellular Response (e.g., Analgesia) Ion_Channel->Response Contributes to This compound This compound This compound->MOR ATP ATP ATP->AC cAMP->Response Leads to

Caption: µ-Opioid receptor signaling pathway activated by this compound.

Experimental Protocol

This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound in a solution or from a biological matrix after extraction.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate (B84403) monobasic

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18) for biological samples

  • 0.45 µm syringe filters

Equipment
  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Sonicator

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 50 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time Approximately 10 minutes
Preparation of Solutions
  • Phosphate Buffer (50 mM, pH 3.0): Dissolve 6.8 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase: Mix acetonitrile and the prepared phosphate buffer in a 30:70 volume ratio. Degas the solution before use.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Preparation (from Plasma)
  • Protein Precipitation: To 1 mL of plasma sample, add 2 mL of ice-cold acetonitrile.

  • Vortex: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 500 µL of the mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting into the HPLC system.

For more complex matrices or lower concentrations, Solid-Phase Extraction (SPE) is recommended for cleaner extracts.

Experimental Workflow

The overall workflow for the HPLC analysis of this compound involves several key stages, from sample receipt to the final data analysis and reporting. A systematic approach is essential to ensure the accuracy and reproducibility of the results.

hplc_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Handling Sample_Prep Sample Preparation (e.g., SPE, LLE) Injection Sample/Standard Injection Sample_Prep->Injection Standard_Prep Standard Preparation Standard_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Flow Rate, etc.) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for the HPLC analysis of this compound.

Data Presentation

The performance of the HPLC method should be validated according to ICH guidelines. The following table summarizes the expected performance characteristics for the analysis of this compound. Note: As specific data for this compound is limited, these values are representative of similar opioid compounds analyzed by HPLC-UV and may vary based on the specific instrumentation and experimental conditions.

ParameterExpected Performance
Retention Time (RT) ~ 6.5 min (Varies with exact conditions)
Linearity (r²) ≥ 0.999
Range 1 - 50 µg/mL
Limit of Detection (LOD) ~ 0.1 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Specificity No interference from endogenous components or impurities

Conclusion

The described HPLC-UV method provides a reliable and robust approach for the quantitative determination of this compound. The method is suitable for routine analysis in research and quality control settings. Proper method validation is essential to ensure the accuracy and precision of the results. For analysis in complex biological matrices, optimization of the sample preparation procedure, such as the use of solid-phase extraction, is recommended to minimize matrix effects and improve sensitivity.

Application Note: Quantification of Chloromorphide in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of chloromorphide in biological matrices, such as plasma or urine, using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature of this compound, a derivatization step is essential to improve its volatility and chromatographic performance. This protocol outlines a complete workflow, including sample preparation, derivatization, GC-MS analysis, and data processing. The described method is intended to serve as a comprehensive guide for researchers involved in pharmacokinetic studies, forensic analysis, and drug metabolism research.

Introduction

This compound is a semi-synthetic opioid derivative. Accurate and reliable quantification of this compound in biological samples is crucial for a variety of research and clinical applications. Gas chromatography-mass spectrometry is a powerful analytical technique that offers high selectivity and sensitivity, making it well-suited for drug analysis. However, the presence of polar functional groups in the this compound molecule, such as a hydroxyl group, necessitates a derivatization step to enhance its thermal stability and volatility for GC analysis.[1][2] This protocol employs a silylation derivatization method, a common and effective strategy for compounds containing active hydrogens.

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound is depicted below.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Urine) Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation1 Evaporation to Dryness Extraction->Evaporation1 Derivatization Silylation with BSTFA Evaporation1->Derivatization Dried Extract Evaporation2 Evaporation & Reconstitution Derivatization->Evaporation2 GCMS GC-MS Injection & Analysis Evaporation2->GCMS Derivatized Sample Data Data Acquisition & Quantification GCMS->Data Report Reporting Data->Report

Caption: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)
  • To 1.0 mL of the biological sample (plasma or urine), add an appropriate internal standard (e.g., deuterated morphine).

  • Add 1.0 mL of a suitable buffer (e.g., pH 9 sodium bicarbonate buffer) to adjust the pH.[3]

  • Add 5.0 mL of an organic extraction solvent (e.g., a mixture of chloroform (B151607) and isopropanol, 9:1 v/v).

  • Vortex the mixture for 2 minutes to ensure thorough mixing.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • To the dried residue from the sample preparation step, add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Add 50 µL of a suitable solvent, such as pyridine (B92270) or acetonitrile.

  • Cap the tube tightly and heat at 70°C for 30 minutes to facilitate the derivatization reaction.

  • After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitute the dried derivatized residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.

GC-MS Analysis

The following table summarizes the recommended GC-MS parameters for the analysis of derivatized this compound. These parameters are based on typical methods for related opioid compounds and may require optimization.[4]

Parameter Condition
Gas Chromatograph Agilent 6890N or equivalent
Mass Spectrometer Agilent 5975B or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 100°C, hold for 1 min, ramp to 280°C at 20°C/min, and hold for 5 min
Transfer Line Temp 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Data Analysis and Quantification

Quantification is performed using the peak area ratio of the target analyte to the internal standard. A calibration curve is constructed by analyzing a series of standards of known concentrations.

Quantitative Data Summary

The following table presents representative quantitative data for the GC-MS analysis of this compound, based on typical performance characteristics of similar opioid assays.

Parameter Value
Retention Time (min) ~ 12.5 (as TMS derivative)
Linear Range 10 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 2 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery (%) > 85%

Signaling Pathway Diagram (Hypothetical)

For illustrative purposes, a hypothetical signaling pathway involving an opioid receptor is provided below.

Signaling This compound This compound Receptor Opioid Receptor This compound->Receptor G_Protein G-Protein Activation Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Analgesia Analgesia cAMP->Analgesia Ion_Channel->Analgesia

Caption: Hypothetical opioid receptor signaling pathway.

Conclusion

The GC-MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound in biological samples. The protocol, including sample preparation, derivatization, and optimized GC-MS conditions, can be readily implemented in analytical laboratories. While the provided parameters serve as a strong starting point, method validation should be performed in accordance with laboratory-specific guidelines to ensure accuracy and precision.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Chlorocodide is a key intermediate in the synthesis of various opioid derivatives. It is prepared from codeine, a naturally occurring alkaloid. The conversion of codeine to α-chlorocodide involves the substitution of the hydroxyl group at the C-6 position with a chlorine atom. This transformation is typically achieved through the use of a chlorinating agent, most commonly thionyl chloride (SOCl₂). The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[1] α-Chlorocodide serves as a versatile precursor for the introduction of a wide range of functional groups at the C-6 position of the codeine scaffold, enabling the generation of diverse libraries of opioid analogs for drug discovery and development. The method for this synthesis was first described by Wieland and Kappelmeier.[1]

Reaction Scheme

The overall reaction for the synthesis of α-chlorocodide from codeine is depicted below:

Codeine + Thionyl Chloride → α-Chlorocodide

Experimental Protocols

This section provides a detailed methodology for the synthesis of α-chlorocodide from codeine.

Materials and Equipment:

  • Codeine

  • Thionyl chloride (SOCl₂)

  • Anhydrous chloroform (B151607) (CHCl₃)

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Crystallization dish

  • Buchner funnel and filter paper

  • Melting point apparatus

  • NMR spectrometer

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve codeine in anhydrous chloroform.

  • Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride dropwise to the stirred solution. Caution: Thionyl chloride is a corrosive and moisture-sensitive reagent. This step should be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding ice-cold water to the flask. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude α-chlorocodide by recrystallization from a suitable solvent system, such as ethanol-water.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of α-chlorocodide.

ParameterValue
Reactants
Codeine1.0 equivalent
Thionyl Chloride1.1 - 1.5 equivalents
Solvent Anhydrous Chloroform
Reaction Time 2 - 4 hours
Temperature 0 °C to room temperature
Product α-Chlorocodide
Yield Typically high (further optimization may be required)
Melting Point Literature values vary
Purification Recrystallization (e.g., from ethanol)

Spectroscopic Data for α-Chlorocodide:

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical shifts (δ, ppm) for characteristic protons will be listed here upon experimental determination.Chemical shifts (δ, ppm) for characteristic carbons will be listed here upon experimental determination.

Mandatory Visualizations

Experimental Workflow for the Synthesis of α-Chlorocodide

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Codeine Codeine in Anhydrous Chloroform ReactionMixture Reaction Mixture (Stirring at RT) Codeine->ReactionMixture SOCl2 Thionyl Chloride SOCl2->ReactionMixture Slow Addition at 0°C Quenching Quench with Ice-Cold Water ReactionMixture->Quenching Extraction Extraction with CHCl₃ Quenching->Extraction Wash Wash with NaHCO₃ & Brine Extraction->Wash Drying Dry over Na₂SO₄ Wash->Drying Concentration Concentrate Drying->Concentration Recrystallization Recrystallization Concentration->Recrystallization Product α-Chlorocodide Recrystallization->Product

Caption: Workflow for the synthesis of α-chlorocodide from codeine.

Logical Relationship of Synthesis Steps

Logical_Relationship Start Start: Codeine Step1 Dissolution in Anhydrous Chloroform Start->Step1 Step2 Chlorination with Thionyl Chloride Step1->Step2 Step3 Aqueous Workup & Extraction Step2->Step3 Step4 Purification by Recrystallization Step3->Step4 End End Product: α-Chlorocodide Step4->End

Caption: Logical flow of the α-chlorocodide synthesis protocol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Chloromorphide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chloromorphide. The information is designed to help identify and resolve common issues encountered during experimentation, with a focus on impurity profiling and mitigation.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common problems encountered during the synthesis of this compound, such as low yield and the presence of impurities.

Issue: Low Yield of this compound

A lower than expected yield of this compound can be attributed to several factors, from incomplete reactions to product loss during workup. A logical workflow can help pinpoint the cause.

Initial Diagnosis:

  • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction's progress. Check for the consumption of the starting material (morphine).

  • Product Confirmation: After the reaction, before extensive purification, take a small aliquot of the crude product and analyze it using Mass Spectrometry (MS) to confirm the presence of the desired this compound mass.

Potential Causes and Solutions:

Potential Cause How to Investigate Solutions
Incomplete Reaction TLC or HPLC analysis of the crude reaction mixture shows a significant amount of unreacted morphine.- Reagent Quality: Ensure the chlorinating agent (e.g., thionyl chloride, Vilsmeier reagent) is fresh and of high purity. - Reaction Time/Temperature: The reaction may require a longer duration or a higher temperature to proceed to completion. Optimize these parameters based on literature protocols. - Stoichiometry: Verify the molar ratios of the reactants. An insufficient amount of the chlorinating agent will lead to incomplete conversion.
Product Degradation The presence of unexpected spots on TLC or peaks in the HPLC chromatogram of the crude product, especially those corresponding to known degradation products like apomorphine (B128758).- Temperature Control: Avoid excessive heating, as this can promote side reactions and degradation. - Acid Concentration: If using strong acids, their concentration and the reaction temperature should be carefully controlled to minimize the formation of degradation products like apomorphine.[1][2]
Product Loss During Workup Low recovery of the product after extraction and purification steps.- Extraction pH: Ensure the pH of the aqueous layer is optimized for the extraction of the basic this compound into the organic solvent. - Emulsion Formation: If emulsions form during extraction, they can trap the product. Try adding brine or filtering through Celite to break the emulsion. - Purification Method: Column chromatography conditions (solvent system, silica (B1680970) gel activity) should be optimized to ensure good separation and recovery. Recrystallization solvent choice is also critical.

Issue: Presence of Impurities in the Final Product

The identification and control of impurities are critical for the quality and safety of the final product. The following are common impurities observed in this compound synthesis.

Impurity Formation Pathway Detection and Characterization Mitigation Strategies
Unreacted Morphine Incomplete reaction.HPLC, GC-MS. Compare retention time and mass spectrum with a morphine standard.Optimize reaction conditions (time, temperature, stoichiometry) to drive the reaction to completion.
Apomorphine Acid-catalyzed rearrangement of morphine, particularly at elevated temperatures.[1][2][3]HPLC-UV, LC-MS. Apomorphine has a distinct UV spectrum and mass from this compound.Carefully control the reaction temperature and the concentration of acid. Use milder reaction conditions where possible.
Dichloromorphides Over-chlorination of morphine, where a second chlorine atom is added to the molecule.GC-MS, LC-MS. Look for a molecular ion corresponding to the addition of two chlorine atoms and the loss of two hydroxyl groups.Use a stoichiometric amount of the chlorinating agent. Add the chlorinating agent slowly to the reaction mixture to avoid localized high concentrations.
α- and β-isomers of this compound The chlorination can lead to the formation of both the α and β isomers.[4]Chiral HPLC or derivatization followed by GC analysis can be used to separate and quantify the isomers.The ratio of isomers can be influenced by the choice of chlorinating agent and reaction conditions. Purification by chromatography may be necessary to isolate the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common chlorinating agents used for the synthesis of this compound?

A1: The most commonly cited reagents for the conversion of morphine to this compound are thionyl chloride (SOCl₂) and Vilsmeier reagent (formed from reagents like phosphorus oxychloride and dimethylformamide).[4]

Q2: How can I minimize the formation of apomorphine during the synthesis?

A2: Apomorphine is a common impurity formed via an acid-catalyzed rearrangement of morphine.[1][2][3] To minimize its formation, it is crucial to carefully control the reaction temperature and avoid prolonged exposure to strong acidic conditions. Using the minimum necessary amount of acid and keeping the reaction temperature as low as possible while still achieving a reasonable reaction rate are key strategies.

Q3: What analytical techniques are best suited for analyzing the purity of a this compound sample?

A3: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for quantifying this compound and separating it from impurities like morphine and apomorphine.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) is also highly effective for identifying and quantifying volatile impurities and byproducts, including dichlorinated species.[7] For structural elucidation of unknown impurities, techniques like High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Q4: My final product is a mixture of α- and β-chloromorphide. How can I separate them?

A4: The separation of α- and β-isomers can be challenging due to their similar physical properties. Chiral column chromatography is often the most effective method for separating stereoisomers.[4] Alternatively, fractional crystallization under carefully controlled conditions might achieve some degree of separation.

Experimental Protocols

Synthesis of α-Chloromorphide using Vilsmeier Reagent

This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.

Materials:

  • Morphine hydrate (B1144303)

  • Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve morphine hydrate in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the stirred solution. An exothermic reaction may occur, so maintain the temperature at 0°C. The mixture will form the Vilsmeier reagent in situ.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (this will require optimization, but typically ranges from a few hours to overnight). Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of crushed ice and water.

  • Basify the aqueous solution to a pH of 8-9 with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to isolate the α-chloromorphide.

Data Presentation

Table 1: Common Impurities and their Mass Spectrometric Data

ImpurityChemical FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)
MorphineC₁₇H₁₉NO₃285.34286.1
This compoundC₁₇H₁₈ClNO₂303.78304.1
ApomorphineC₁₇H₁₇NO₂267.32268.1
Dithis compoundC₁₇H₁₇Cl₂NO322.23322.1

Mandatory Visualization

Chloromorphide_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Morphine Morphine Reaction Chlorination Reaction Morphine->Reaction Chlorinating_Agent Chlorinating Agent (e.g., SOCl2, Vilsmeier Reagent) Chlorinating_Agent->Reaction Crude_Product Crude this compound Reaction->Crude_Product Extraction Extraction Crude_Product->Extraction Chromatography Column Chromatography Extraction->Chromatography Pure_this compound Pure this compound Chromatography->Pure_this compound HPLC HPLC Pure_this compound->HPLC GCMS GC-MS Pure_this compound->GCMS

Caption: Experimental workflow for the synthesis and purification of this compound.

Impurity_Formation_Pathways Morphine Morphine This compound This compound Morphine->this compound Chlorination Apomorphine Apomorphine (Impurity) Morphine->Apomorphine Acid-catalyzed rearrangement Dithis compound Dithis compound (Impurity) Morphine->Dithis compound Over-chlorination Unreacted_Morphine Unreacted Morphine (Impurity) Morphine->Unreacted_Morphine Incomplete reaction

Caption: Formation pathways of common impurities in this compound synthesis.

References

Identifying and minimizing side reactions during morphine chlorination.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of morphine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the chlorination of morphine, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Chlorinated Morphine 1. Ineffective Chlorinating Agent: The chosen chlorinating agent may not be suitable for the specific reaction conditions or may have degraded. 2. Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or lead to decomposition at high temperatures. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. 4. Presence of Water (for moisture-sensitive reagents): Reagents like the Vilsmeier reagent are sensitive to moisture, leading to their decomposition.1. Verify Reagent Quality: Use a fresh, properly stored chlorinating agent. For the synthesis of 1-chloromorphine, ensure the oxidizing agent (e.g., potassium iodate) is active.[1] 2. Optimize Temperature: For the synthesis of 1-chloromorphine with HCl and KIO₃, heating at 70-75°C is recommended.[1] For Sandmeyer reactions, the diazotization step requires low temperatures (0-5°C) to prevent the formation of phenol (B47542) byproducts.[2][3] 3. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product.[4] 4. Ensure Anhydrous Conditions: When using moisture-sensitive reagents, ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Multiple Products (Poor Selectivity) 1. Isomer Formation: Chlorination of the aromatic ring of morphine can lead to the formation of both 1-chloromorphine and 2-chloromorphine, depending on the reaction conditions and reagents used.[5] 2. Polychlorination: Use of strong chlorinating agents or harsh reaction conditions can lead to the formation of dichlorinated or trichlorinated morphine derivatives.[6] 3. Side Reactions at Other Functional Groups: The allylic hydroxyl group at C6 or the tertiary amine can undergo side reactions, especially with less selective chlorinating agents.[5]1. Control Reaction Pathway: For selective synthesis of 1-chloromorphine, direct chlorination with HCl and an oxidizing agent is preferred.[5] For 2-chloromorphine, a multi-step synthesis involving nitration, reduction to an amine, and a subsequent Sandmeyer reaction is the established route.[5] 2. Control Stoichiometry and Conditions: Use a controlled amount of the chlorinating agent and milder reaction conditions to minimize polychlorination. Monitor the reaction closely to stop it once the desired monochlorinated product is formed. 3. Protect Functional Groups: If side reactions are a major issue, consider protecting the hydroxyl and/or amino groups before chlorination.
Difficult Purification of the Desired Product 1. Similar Polarity of Byproducts: Isomeric byproducts and other side products may have similar polarities to the desired chlorinated morphine, making separation by standard column chromatography challenging. 2. Product Instability: The chlorinated morphine derivative may be unstable under the purification conditions (e.g., on silica (B1680970) gel).1. Optimize Chromatography: Use a specialized stationary phase or a different solvent system for column chromatography. High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., reverse-phase C18) can offer better separation.[7][8][9][10] 2. Alternative Purification Methods: Consider crystallization or conversion to a salt (e.g., hydrochloride) to facilitate purification.[1]
Product Degradation or Discoloration 1. Oxidation: Morphine and its derivatives can be susceptible to oxidation, leading to colored impurities.[4] 2. Acid/Base Instability: The product may be unstable in strongly acidic or basic conditions during workup.1. Use of Antioxidants/Inert Atmosphere: Perform the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) and consider adding a small amount of an antioxidant. 2. Neutralize Carefully: Carefully control the pH during the workup and extraction steps.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the chlorination of morphine's aromatic ring?

A1: The most common side reactions include:

  • Isomer Formation: Formation of a mixture of 1-chloromorphine and 2-chloromorphine. The regioselectivity is highly dependent on the reaction method. Direct chlorination tends to favor the 1-position, while the Sandmeyer reaction is used to specifically introduce a chlorine at the 2-position.[5]

  • Polychlorination: The introduction of more than one chlorine atom onto the aromatic ring, leading to dichlorinated or even trichlorinated products, especially under harsh conditions.[6]

  • Oxidation: The morphine molecule is susceptible to oxidation, which can lead to the formation of colored byproducts and degradation of the desired product.[4]

  • Phenol Formation (in Sandmeyer reaction): In the synthesis of 2-chloromorphine via the Sandmeyer reaction, a significant side product can be the corresponding phenol, formed by the reaction of the diazonium salt with water.[2][3]

  • Ring Cleavage: Under aggressive chlorination conditions, cleavage of the aromatic ring can occur, leading to a complex mixture of degradation products.[11]

Q2: How can I selectively synthesize 1-chloromorphine over 2-chloromorphine?

A2: To selectively synthesize 1-chloromorphine, a direct electrophilic aromatic substitution approach is typically used. A common method involves treating morphine with hydrochloric acid in the presence of an oxidizing agent like potassium iodate (B108269) (KIO₃) or hydrogen peroxide (H₂O₂).[5] This method directs the chlorination primarily to the 1-position.

Q3: What is the best method to synthesize 2-chloromorphine?

A3: The synthesis of 2-chloromorphine is generally achieved through a multi-step process. This involves the nitration of morphine to introduce a nitro group at the 2-position, followed by reduction of the nitro group to an amine, and finally, a Sandmeyer reaction on the resulting 2-aminomorphine to replace the amino group with a chlorine atom.[5]

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the products?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the main product and volatile byproducts. Derivatization may be necessary to improve the volatility of the analytes.[12][13][14]

  • High-Performance Liquid Chromatography (HPLC): For the purification and quantitative analysis of the reaction mixture. HPLC coupled with a UV or mass spectrometry detector is highly effective.[7][8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For the definitive structural elucidation of the final product and any isolated byproducts.[12]

Q5: My Sandmeyer reaction for the synthesis of 2-chloromorphine is giving a low yield. What can I do to improve it?

A5: Low yields in the Sandmeyer reaction can be due to several factors. Here are some troubleshooting tips:

  • Control Diazotization Temperature: The formation of the diazonium salt is an exothermic reaction and should be carried out at low temperatures (typically 0-5°C) to prevent the premature decomposition of the diazonium salt to the corresponding phenol.[2][3]

  • Ensure Complete Diazotization: Test for the presence of nitrous acid before proceeding to the copper(I) chloride addition.

  • Use Freshly Prepared Copper(I) Chloride: The activity of the copper(I) catalyst is crucial. It is often best to use freshly prepared or purified copper(I) chloride.

  • Slow Addition of Diazonium Salt: Add the cold diazonium salt solution slowly to the copper(I) chloride solution to control the reaction rate and minimize side reactions.

Quantitative Data on Morphine Chlorination

The following table summarizes reported yields for the synthesis of 1-chloromorphine. Data for a comprehensive comparison of different methods and byproduct distribution is limited in the literature.

Chlorination Method Target Product Yield (%) Key Byproducts Reference
Morphine with HCl and KIO₃ in acetone/water1-Chloromorphine~50%Unreacted morphine, potential isomers, and oxidation products.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-Chloromorphine via Direct Chlorination

This protocol is adapted from the method described by Singh et al. (1982).[1]

Materials:

  • Morphine

  • Concentrated Hydrochloric Acid (HCl)

  • Potassium Iodate (KIO₃)

  • Acetone

  • Chloroform (B151607)

  • Distilled water

Procedure:

  • Dissolve morphine (1 equivalent) in concentrated hydrochloric acid.

  • Prepare a solution of potassium iodate (1 equivalent) in water.

  • Add the potassium iodate solution to the morphine solution.

  • Dilute the reaction mixture with acetone.

  • Heat the mixture with stirring at 70-75°C for 20 hours.

  • Monitor the reaction progress using TLC.

  • After completion, distill off the acetone.

  • Extract the remaining aqueous solution with chloroform to remove non-polar impurities.

  • Cool the aqueous layer to precipitate the hydrochloride salt of 1-chloromorphine.

  • Filter the precipitate, wash with cold water, and dry.

  • The product can be further purified by recrystallization.

Protocol 2: Synthesis of 2-Chloromorphine via Sandmeyer Reaction

This is a general protocol based on the established multi-step synthesis.[5]

Step 1: Nitration of Morphine

  • Protect the hydroxyl groups of morphine if necessary.

  • React the morphine derivative with a nitrating agent (e.g., nitric acid in a suitable solvent) at low temperature to obtain 2-nitromorphine.

Step 2: Reduction of 2-Nitromorphine

  • Reduce the nitro group of 2-nitromorphine to an amino group using a suitable reducing agent (e.g., tin and hydrochloric acid) to yield 2-aminomorphine.

Step 3: Sandmeyer Reaction

  • Dissolve 2-aminomorphine in an acidic solution (e.g., HCl) and cool to 0-5°C.

  • Slowly add a solution of sodium nitrite (B80452) (NaNO₂) to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) chloride (CuCl) in HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution with stirring.

  • Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.

  • Extract the product with an organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude 2-chloromorphine using column chromatography or crystallization.

Visualizations

Morphine_Chlorination_Pathways morphine Morphine chlorinating_agent Chlorinating Agent (e.g., HCl/KIO₃) one_chloromorphine 1-Chloromorphine (Desired Product) chlorinating_agent->one_chloromorphine Major Pathway (Direct Chlorination) two_chloromorphine 2-Chloromorphine (Isomeric Byproduct) chlorinating_agent->two_chloromorphine Minor Pathway dichloromorphine Dichlorinated Morphine (Polychlorination) chlorinating_agent->dichloromorphine Side Reaction (Excess Reagent) oxidized_products Oxidized Byproducts chlorinating_agent->oxidized_products Side Reaction

Caption: Reaction pathways in the direct chlorination of morphine.

Sandmeyer_Reaction_Workflow cluster_synthesis Synthesis of 2-Chloromorphine cluster_purification Purification and Analysis two_aminomorphine 2-Aminomorphine diazotization Diazotization (NaNO₂, HCl, 0-5°C) two_aminomorphine->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt sandmeyer Sandmeyer Reaction (CuCl, HCl) diazonium_salt->sandmeyer crude_product Crude 2-Chloromorphine sandmeyer->crude_product extraction Solvent Extraction crude_product->extraction chromatography Column Chromatography / HPLC extraction->chromatography pure_product Pure 2-Chloromorphine chromatography->pure_product analysis Analysis (GC-MS, NMR) pure_product->analysis

References

Troubleshooting low yield in chloromorphide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals engaged in the synthesis of chloromorphide. The information is presented in a question-and-answer format to directly address common challenges that may lead to low yields.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound from morphine?

This compound is synthesized from morphine through the nucleophilic substitution of the C6-hydroxyl group with a chloride ion. This reaction typically proceeds via an SN2 mechanism at the allylic hydroxyl group. Common chlorinating agents employed for this transformation include thionyl chloride (SOCl₂) and dimethylchloroformiminium chloride (the Vilsmeier reagent).[1]

Q2: My this compound synthesis resulted in a significantly lower yield than expected. What are the most common causes?

Low yields in this compound synthesis can stem from several factors. These include:

  • Incomplete reaction: The reaction may not have proceeded to completion due to suboptimal reaction conditions.

  • Side reactions: The formation of unwanted byproducts can consume starting material and complicate purification.

  • Product degradation: this compound, like many alkaloids, can be sensitive to harsh conditions, leading to degradation.

  • Purification losses: Significant amounts of the product may be lost during extraction, chromatography, or recrystallization steps.

A systematic approach to troubleshooting, starting from the analysis of starting materials and reaction conditions, is crucial for identifying the root cause of low yield.

Troubleshooting Guide

Issue 1: Incomplete Conversion of Morphine

Q: I observe a significant amount of unreacted morphine in my crude product. How can I improve the conversion rate?

A: Incomplete conversion is often a result of suboptimal reaction conditions or reagent issues. Consider the following troubleshooting steps:

  • Reaction Time and Temperature: The rate of the SN2 reaction is sensitive to both time and temperature. Insufficient reaction time or a temperature that is too low may lead to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and degradation. It is recommended to monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the optimal reaction time.

  • Reagent Stoichiometry and Quality: Ensure that the chlorinating agent is used in the correct stoichiometric ratio. An excess of the chlorinating agent may be necessary to drive the reaction to completion, but a large excess can lead to the formation of byproducts. The quality of the reagents is also critical; ensure that the morphine starting material is of high purity and that the chlorinating agent has not degraded.

  • Solvent Choice: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents are generally preferred for SN2 reactions.

ParameterRecommendationPotential Impact on Yield
Reaction Time Monitor reaction progress by TLC to determine the point of maximum conversion.Too short: Incomplete reaction. Too long: Increased byproduct formation.
Temperature Optimize temperature; avoid excessive heat to minimize degradation.Too low: Slow or incomplete reaction. Too high: Increased side reactions.
Reagent Ratio Use a slight excess of the chlorinating agent (e.g., 1.1-1.5 equivalents).Insufficient reagent: Incomplete conversion. Large excess: Increased byproduct formation.
Issue 2: Presence of Multiple Impurities in the Crude Product

Q: My crude product shows multiple spots on the TLC plate, indicating the presence of several byproducts. What are the likely side reactions, and how can I minimize them?

A: The presence of multiple impurities suggests that side reactions are occurring. In the context of an SN2 reaction on an allylic alcohol like morphine, potential side reactions include elimination and rearrangement.

  • Elimination Reactions: Under certain conditions, particularly with more basic reagents or at higher temperatures, an elimination reaction can compete with substitution, leading to the formation of an additional double bond in the morphine skeleton.

  • Rearrangement Products: Allylic systems are susceptible to rearrangement. While the SN2 reaction is generally stereospecific, competing SN1-type pathways, especially with certain reagents or under protic conditions, could lead to the formation of rearranged products.

  • Chlorination at other positions: While the C6-hydroxyl is the most reactive site for this substitution, under harsh conditions, chlorination at other positions on the aromatic ring could potentially occur, though this is less common with the specified reagents.

To mitigate these side reactions, consider the following:

  • Choice of Chlorinating Agent: The Vilsmeier reagent is often considered a milder and more selective reagent compared to thionyl chloride, which can sometimes lead to more complex reaction mixtures.

  • Temperature Control: Maintaining a lower reaction temperature can help to suppress side reactions, which often have higher activation energies than the desired substitution reaction.

  • Anhydrous Conditions: Ensure that the reaction is carried out under strictly anhydrous conditions, as the presence of water can lead to hydrolysis of the chlorinating agent and other unwanted side reactions.

Issue 3: Difficulty in Purifying the Final Product

Q: I am struggling to isolate pure this compound from the reaction mixture. What purification strategies are most effective?

A: The purification of this compound can be challenging due to the presence of structurally similar byproducts and unreacted starting material. A multi-step purification approach is often necessary.

  • Extraction: After quenching the reaction, an initial acid-base extraction can be used to separate the basic alkaloid products from non-basic impurities.

  • Column Chromatography: Flash column chromatography is a powerful technique for separating this compound from closely related impurities. A silica (B1680970) gel stationary phase is typically used, and the mobile phase is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol), often with a small amount of a basic modifier (e.g., triethylamine) to prevent tailing of the basic alkaloids.

  • Recrystallization: Recrystallization is an excellent final purification step to obtain highly pure this compound. The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for alkaloids include ethanol, methanol, acetone, or mixtures of these with water or non-polar solvents like hexane.

Purification StepKey Considerations
Extraction Use appropriate pH adjustments to ensure the alkaloids are in their free base or salt form for selective extraction.
Column Chromatography Optimize the solvent system to achieve good separation between this compound and its main impurities.
Recrystallization Screen various solvents and solvent mixtures to find a system that provides good crystal formation and high recovery.

Experimental Protocols

While a universally optimized protocol is not available in the public domain and will likely require optimization for your specific laboratory conditions, the following provides a general methodology for the synthesis of this compound.

Synthesis of α-Chloromorphide using Vilsmeier Reagent

  • Reagent Preparation: Prepare the Vilsmeier reagent in situ by reacting dimethylformamide (DMF) with an appropriate chlorinating agent like oxalyl chloride or phosphorus oxychloride in an inert solvent (e.g., dichloromethane) at low temperature (e.g., 0 °C) under an inert atmosphere.

  • Reaction with Morphine: Add a solution of morphine hydrate (B1144303) in an appropriate solvent to the freshly prepared Vilsmeier reagent.

  • Reaction Monitoring: Allow the reaction to proceed at a controlled temperature and monitor its progress by TLC.

  • Workup: Quench the reaction by carefully adding it to a cold aqueous solution of a base (e.g., sodium bicarbonate or ammonia) to neutralize the acid and precipitate the crude product.

  • Extraction: Extract the crude product into an organic solvent like dichloromethane (B109758) or chloroform.

  • Purification: Purify the crude product using column chromatography on silica gel, followed by recrystallization from a suitable solvent system.

Note: This is a generalized procedure. The specific amounts of reagents, reaction times, and temperatures need to be determined experimentally.

Visualizations

Chloromorphide_Synthesis_Pathway This compound Synthesis Pathway Morphine Morphine (C17H19NO3) SN2_Reaction SN2 Reaction (Allylic Substitution) Morphine->SN2_Reaction Chlorinating_Agent Chlorinating Agent (e.g., Vilsmeier Reagent) Chlorinating_Agent->SN2_Reaction This compound α-Chloromorphide (C17H18ClNO2) SN2_Reaction->this compound Byproducts Byproducts (e.g., Elimination Products) SN2_Reaction->Byproducts

Caption: Reaction pathway for the synthesis of this compound from morphine.

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Check_Starting_Materials 1. Check Starting Materials - Purity of Morphine? - Quality of Reagents? Start->Check_Starting_Materials Review_Reaction_Conditions 2. Review Reaction Conditions - Temperature Optimal? - Reaction Time Sufficient? - Stoichiometry Correct? Check_Starting_Materials->Review_Reaction_Conditions Analyze_Workup 3. Analyze Workup & Purification - Product Loss During Extraction? - Inefficient Chromatography? - Poor Recrystallization Recovery? Review_Reaction_Conditions->Analyze_Workup Optimize_Conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) Review_Reaction_Conditions->Optimize_Conditions If conditions are suspect Improve_Purification Improve Purification Technique Analyze_Workup->Improve_Purification If purification is problematic Problem_Solved Yield Improved Optimize_Conditions->Problem_Solved Improve_Purification->Problem_Solved

References

Optimization of reaction conditions for improved chloromorphide yield.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chloromorphide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the synthesis of α-chloromorphide from morphine?

A1: The main synthetic routes for the chlorination of the C6-hydroxyl group of morphine to yield α-chloromorphide involve the use of specific chlorinating agents. The most commonly cited methods include:

  • Reaction with Thionyl Chloride (SOCl₂): This is a classical method for converting alcohols to alkyl chlorides.

  • Reaction with Vilsmeier Reagent: The Vilsmeier reagent, typically generated in situ from a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is an effective chlorinating agent for this transformation.[1]

  • Mitsunobu Reaction: This reaction allows for the conversion of the C6-hydroxyl group with an inversion of stereochemistry. It involves triphenylphosphine (B44618) (PPh₃), a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a source of chloride ions.[1]

Q2: What is the expected stereochemistry of the product?

A2: The reaction of morphine with reagents like thionyl chloride and Vilsmeier reagent typically proceeds with an Sₙ2 mechanism, resulting in an inversion of configuration at the C6 position to yield α-chloromorphide.[1] The Mitsunobu reaction is also known for proceeding with a clean inversion of stereochemistry.

Q3: Are there any common side reactions to be aware of?

A3: Yes, several side reactions can occur, potentially lowering the yield of the desired α-chloromorphide. These can include:

  • Formation of β-chloromorphide: Depending on the reaction conditions, the β-isomer may be formed.

  • Elimination reactions: The conditions used for chlorination might promote the elimination of the newly introduced chloro group, leading to the formation of unsaturated byproducts.

  • Reactions at other functional groups: Morphine has other reactive sites, such as the phenolic hydroxyl group at C3 and the tertiary amine. Protecting these groups may be necessary to prevent unwanted side reactions, although some methods show selectivity for the C6-hydroxyl group.

  • Degradation: Morphine and its derivatives can be sensitive to harsh reaction conditions, leading to degradation products.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of this compound and provides potential solutions.

Problem 1: Low or No Yield of this compound

Possible Cause Suggested Solution
Inactive Reagents Use freshly opened or purified reagents. Thionyl chloride can decompose upon exposure to moisture. Ensure the Vilsmeier reagent is freshly prepared.
Insufficient Reaction Temperature Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Some reactions may require heating to proceed at a reasonable rate.
Inappropriate Solvent The choice of solvent is critical. Aprotic polar solvents are often suitable.[1] Experiment with different solvents such as chloroform (B151607), dichloromethane (B109758) (DCM), or tetrahydrofuran (B95107) (THF).
Incorrect Stoichiometry Optimize the molar ratio of the chlorinating agent to morphine. An excess of the chlorinating agent may be required, but a large excess can lead to side reactions.
Presence of Water Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagents.

Problem 2: Formation of Multiple Products (Low Selectivity)

Possible Cause Suggested Solution
Reaction Temperature is Too High High temperatures can promote side reactions and the formation of byproducts. Try running the reaction at a lower temperature for a longer duration.
Non-optimal Reagent The choice of chlorinating agent can influence selectivity. Compare the results from using thionyl chloride, Vilsmeier reagent, and the Mitsunobu reaction to determine the most selective method for your setup.
Unprotected Functional Groups If side reactions at the C3-hydroxyl or the tertiary amine are suspected, consider protecting these groups prior to the chlorination step.

Problem 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Presence of Polar Impurities Use column chromatography with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to separate the product from polar impurities.
Similar Polarity of Product and Byproducts If byproducts have similar polarity to the desired product, recrystallization from an appropriate solvent system may be an effective purification method. Multiple recrystallizations may be necessary.
Oily Product If the product oils out during purification, try different solvent systems for crystallization or use preparative HPLC for purification.

Data Presentation: Optimization of Reaction Conditions (Illustrative)

Table 1: Effect of Chlorinating Agent and Temperature on this compound Yield

EntryChlorinating AgentTemperature (°C)Reaction Time (h)SolventYield (%)
1Thionyl Chloride2512DCM45
2Thionyl Chloride40 (reflux)6DCM60
3Vilsmeier Reagent0 to 258Chloroform55
4Vilsmeier Reagent60 (reflux)4Chloroform70
5Mitsunobu (DEAD/PPh₃/ZnCl₂)2524THF65

Table 2: Influence of Solvent on this compound Yield using Thionyl Chloride at Reflux

EntrySolventReaction Time (h)Yield (%)
1Dichloromethane (DCM)660
2Chloroform658
3Tetrahydrofuran (THF)850
4Toluene1040

Experimental Protocols

Protocol 1: Synthesis of α-Chloromorphide using Thionyl Chloride

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add morphine (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a suspension.

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol in dichloromethane to afford α-chloromorphide.

Protocol 2: Synthesis of α-Chloromorphide using Vilsmeier Reagent

  • Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, cool anhydrous N,N-dimethylformamide (DMF) (excess) to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise with stirring. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Reactant Addition: To this freshly prepared reagent, add a solution of morphine (1.0 eq) in anhydrous chloroform dropwise at 0 °C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture and pour it onto crushed ice. Basify the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with chloroform (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_start Starting Material cluster_reaction Chlorination Reaction cluster_process Process cluster_purification Purification cluster_final Final Product Morphine Morphine Thionyl_Chloride Thionyl Chloride (SOCl₂) Morphine->Thionyl_Chloride Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl₃) Morphine->Vilsmeier_Reagent Mitsunobu_Reaction Mitsunobu Reaction (DEAD/PPh₃/Cl⁻ source) Morphine->Mitsunobu_Reaction Reaction_Monitoring Reaction Monitoring (TLC) Thionyl_Chloride->Reaction_Monitoring Vilsmeier_Reagent->Reaction_Monitoring Mitsunobu_Reaction->Reaction_Monitoring Workup Aqueous Work-up & Extraction Reaction_Monitoring->Workup Crude_Product Crude this compound Workup->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Crude_Product->Recrystallization Pure_this compound Pure α-Chloromorphide Column_Chromatography->Pure_this compound Recrystallization->Pure_this compound

Caption: General workflow for the synthesis and purification of α-chloromorphide.

troubleshooting_low_yield Troubleshooting Logic for Low this compound Yield Start Low or No Yield Observed Check_Reagents Check Reagent Quality (Freshness, Purity) Start->Check_Reagents Reagents_OK Reagents are Active Check_Reagents->Reagents_OK Good Reagents_Bad Replace/Purify Reagents Check_Reagents->Reagents_Bad Bad Check_Conditions Review Reaction Conditions (Temperature, Time, Solvent) Reagents_OK->Check_Conditions Reagents_Bad->Start Conditions_OK Conditions are Optimal Check_Conditions->Conditions_OK Good Conditions_Bad Optimize Conditions (Adjust Temp, Time, Solvent) Check_Conditions->Conditions_Bad Bad Check_Stoichiometry Verify Stoichiometry Conditions_OK->Check_Stoichiometry Conditions_Bad->Start Stoichiometry_OK Stoichiometry Correct Check_Stoichiometry->Stoichiometry_OK Good Stoichiometry_Bad Adjust Reagent Ratios Check_Stoichiometry->Stoichiometry_Bad Bad Check_Moisture Check for Moisture Contamination Stoichiometry_OK->Check_Moisture Stoichiometry_Bad->Start Moisture_OK Anhydrous Conditions Confirmed Check_Moisture->Moisture_OK Good Moisture_Bad Ensure Dry Glassware & Inert Atmosphere Check_Moisture->Moisture_Bad Bad Analyze_Side_Products Analyze Byproducts (TLC/HPLC/MS) Moisture_OK->Analyze_Side_Products Moisture_Bad->Start End Improved Yield Analyze_Side_Products->End

References

Removal of unreacted morphine from chloromorphide product.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of unreacted morphine from a chloromorphide reaction product. The following sections offer answers to frequently asked questions, detailed experimental protocols, and troubleshooting advice to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the primary principle for separating unreacted morphine from this compound?

A1: The separation of morphine from this compound is primarily based on the difference in their physicochemical properties. The key difference is polarity; morphine is more polar than this compound due to its two hydroxyl groups (a phenolic hydroxyl at C3 and an allylic hydroxyl at C6). This compound has its C6-hydroxyl group replaced by a chlorine atom, making it significantly less polar. This difference in polarity allows for separation using techniques like chromatography and liquid-liquid extraction.

Q2: Which separation techniques are most effective for this purification?

A2: The most effective techniques are:

  • Preparative Column Chromatography: This is a highly effective method that separates compounds based on their differential adsorption to a stationary phase. Given the polarity difference, silica (B1680970) gel chromatography is a suitable choice.

  • Acid-Base Liquid-Liquid Extraction (LLE): This classic technique exploits the amphoteric nature of morphine. Morphine has a basic tertiary amine (pKa ≈ 8.2) and an acidic phenolic hydroxyl group (pKa ≈ 9.9).[1][2] This allows it to be selectively extracted into aqueous solutions at different pH values, while the less polar this compound remains in the organic phase.

Q3: Why can't I just use a simple solvent wash?

A3: While a simple solvent wash might remove some impurities, it is unlikely to be effective for separating morphine and this compound efficiently. Their solubilities in many organic solvents, although different, may be too similar for a simple wash to provide adequate separation. A more systematic approach like chromatography or a multi-step LLE is required for high purity.

Q4: How can I monitor the success of the separation?

A4: The separation can be monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive way to check the composition of your fractions.[3][4][5][6] By spotting the crude mixture, the purified product, and reference standards for morphine and this compound, you can visualize the separation. Morphine, being more polar, will have a lower Retention Factor (Rf) value than the less polar this compound.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, reversed-phase HPLC is ideal.[7][8][9][10][11] It can effectively separate morphine from its derivatives and provide accurate information on the purity of the final product.

Physicochemical Properties for Separation

The following table summarizes the key properties of morphine and this compound that are exploited during purification.

PropertyMorphineThis compoundRationale for Separation
Structure Contains a C3 phenolic hydroxyl and a C6 allylic hydroxyl group.The C6 hydroxyl group is replaced by a chlorine atom.[12]The absence of the C6-OH group makes this compound significantly less polar than morphine.
Polarity More polarLess polarThis is the primary basis for separation by chromatography (TLC, column, HPLC).
Amine pKa ~8.0 - 8.2[1][13]Expected to be similar to morphine (~8.0)Both compounds can be protonated and extracted into an acidic aqueous phase.
Phenol pKa ~9.9[2]Expected to be similar to morphine (~9.9)Both compounds can be deprotonated at the C3 hydroxyl to form a phenolate (B1203915) salt in a strongly basic aqueous solution (pH > 11).
Solubility Soluble in dilute acids and strong bases. Sparingly soluble in non-polar organic solvents like benzene (B151609) and ether.[14]More soluble in organic solvents (e.g., chloroform (B151607), dichloromethane) than morphine due to lower polarity.Differences in solubility are exploited in liquid-liquid extraction procedures.

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers in appropriate laboratory settings. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Purification by Preparative Column Chromatography

This method is highly recommended for achieving high purity. It leverages the significant polarity difference between the two compounds.

Methodology:

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel (e.g., 60 Å, 230-400 mesh) in the chosen mobile phase.

    • Pour the slurry into a glass chromatography column and allow it to pack evenly. Do not let the column run dry.

  • Sample Preparation:

    • Dissolve the crude this compound product (containing unreacted morphine) in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane (B109758) with a small amount of methanol).

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as a mixture of dichloromethane (DCM) and methanol (B129727) (MeOH) (e.g., 98:2 DCM:MeOH).

    • The less polar this compound will elute from the column first.

    • Collect fractions sequentially in test tubes.

  • Monitoring:

    • Spot every few fractions on a TLC plate and develop it in the same or a similar solvent system.

    • Visualize the spots using an appropriate method (e.g., UV light followed by staining with an acidified iodoplatinate (B1198879) solution, which is effective for visualizing opiates).[4]

    • Morphine will appear as a spot with a lower Rf value (closer to the baseline) compared to the this compound spot.

  • Isolation:

    • Combine the fractions that contain pure this compound (as determined by TLC).

    • Evaporate the solvent under reduced pressure to obtain the purified product.

    • The more polar morphine will remain on the column or elute later. You can increase the polarity of the mobile phase (e.g., to 90:10 DCM:MeOH) to wash the morphine off the column if desired.

Protocol 2: Purification by Acid-Base Liquid-Liquid Extraction (LLE)

This method exploits the amphoteric nature of morphine. It is a multi-step process that can effectively remove the majority of unreacted morphine.

Methodology:

  • Initial Dissolution:

    • Dissolve the crude product mixture in an appropriate organic solvent immiscible with water, such as chloroform (CHCl₃) or dichloromethane (DCM).

  • Removal of Basic Impurities (including Morphine/Chloromorphide):

    • Transfer the organic solution to a separatory funnel.

    • Extract with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic nitrogen atom on both morphine and this compound, pulling them into the aqueous layer.

    • Separate the layers. The organic layer may contain non-basic impurities and can be discarded.

  • Basification and Extraction:

    • Cool the acidic aqueous layer in an ice bath.

    • Slowly add a base, such as ammonium (B1175870) hydroxide (B78521), to adjust the pH to approximately 9.[15][16] This will deprotonate the nitrogen, making both morphine and this compound bases again.

    • Extract the basified aqueous solution multiple times with an organic solvent (e.g., a 3:1 mixture of Chloroform:Isopropanol).

    • Combine the organic extracts. This solution now contains both this compound and morphine.

  • Selective Extraction of Morphine:

    • Wash the combined organic extracts with a strongly basic aqueous solution, such as 5% w/v sodium hydroxide (NaOH) solution (pH > 11).

    • At this high pH, the phenolic hydroxyl group of morphine (pKa ~9.9) will be deprotonated, forming the water-soluble sodium morphinate salt.[2] this compound, which also has this phenolic group, will also be extracted. Correction based on chemical principles: Both compounds have the C3-phenolic hydroxyl and will be extracted into a strong base. This step is therefore not selective. A better approach is needed.

Revised LLE Strategy based on Polarity: A more effective LLE strategy would rely on the differential partitioning of the free bases between an organic solvent and a pH-controlled aqueous phase. Due to its higher polarity, morphine free base has a slightly higher affinity for the aqueous phase than the less polar this compound free base. By carefully controlling the pH (around 9) and performing multiple extractions, a partial separation can be achieved, though this is less efficient than chromatography. For a cleaner separation, chromatography is the superior method.

Troubleshooting Guide

Q: My TLC plate shows that the two spots (morphine and this compound) are not well-separated. What should I do?

A: This indicates your TLC solvent system is not optimal.

  • If spots are too high (high Rf): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., methanol) or switch to a less polar system.

  • If spots are too low (low Rf): Your mobile phase is not polar enough. Increase the proportion of the polar solvent.

  • For preparative column chromatography: A good starting point for your column's mobile phase is a system that gives the target compound (this compound) an Rf of ~0.3-0.4 on the TLC plate.

Q: During liquid-liquid extraction, an emulsion formed and the layers won't separate. How can I fix this?

A: Emulsions are common when working with alkaloid extractions.

  • Wait: Let the separatory funnel sit undisturbed for a longer period.

  • Agitate Gently: Gently swirl or rock the funnel instead of shaking vigorously.

  • Add Brine: Add a small amount of saturated sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous phase, which can help break the emulsion.

  • Filter: In stubborn cases, filtering the entire mixture through a pad of celite or glass wool can break the emulsion.

Q: The yield of my purified this compound after column chromatography is very low. What went wrong?

A: Low recovery can be due to several factors:

  • Sample Adsorption: The compound may be irreversibly adsorbed onto the silica gel. This can happen if the silica is too acidic or if the compound is unstable on the stationary phase. Using a different grade of silica or deactivating it with a small percentage of a base (like triethylamine) in the mobile phase can help.

  • Column Overloading: If too much crude material is loaded onto the column, separation will be poor, leading to mixed fractions and loss of pure product. Use a rule of thumb of 1:30 to 1:100 for the ratio of crude material to silica gel by weight.

  • Improper Fraction Collection: You may have discarded fractions containing your product. Ensure you are monitoring the elution carefully with TLC.

Visualized Workflows (DOT Language)

G Diagram 1: Workflow for Purification by Column Chromatography cluster_prep Preparation cluster_sep Separation & Monitoring cluster_iso Isolation prep_col 1. Prepare Silica Gel Column prep_sample 2. Dissolve/Adsorb Crude Product onto Silica prep_col->prep_sample load_col 3. Load Sample onto Column prep_sample->load_col Transfer elute 4. Elute with Mobile Phase (e.g., DCM:MeOH) load_col->elute collect 5. Collect Fractions elute->collect monitor 6. Monitor Fractions by TLC collect->monitor pool 7. Combine Pure This compound Fractions monitor->pool Identify evap 8. Evaporate Solvent pool->evap product Purified this compound evap->product

Caption: Workflow for Purification by Column Chromatography.

G Diagram 2: General Workflow for Acid-Base Extraction cluster_acid_ext Acidic Extraction cluster_base_ext Basification & Re-extraction start Crude Product in Organic Solvent (DCM) add_acid 1. Extract with dilute HCl (aq) start->add_acid aq_layer1 Aqueous Layer (Protonated Bases) add_acid->aq_layer1 org_layer1 Organic Layer (Neutral Impurities) add_acid->org_layer1 add_base 2. Basify Aqueous Layer to pH ~9 with NH4OH aq_layer1->add_base re_extract 3. Extract with Organic Solvent (DCM) add_base->re_extract aq_layer2 Aqueous Layer (Discard) re_extract->aq_layer2 org_layer2 Organic Layer (Morphine + this compound) re_extract->org_layer2 end_node Further Purification Required (Chromatography) org_layer2->end_node

Caption: General Workflow for Acid-Base Extraction.

References

Technical Support Center: Synthesis Without β-Halogeno Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of β-halogeno derivatives during your chemical syntheses. These unwanted byproducts, such as halohydrins and haloethers, often arise from the reaction of a halogenating agent with a substrate containing a nucleophilic group in a β-position, typically facilitated by a participating solvent.

Frequently Asked Questions (FAQs)

Q1: What are β-halogeno derivatives and why do they form?

A1: β-halogeno derivatives are organic compounds where a halogen atom is bonded to a carbon atom that is in the β-position (two atoms away) from a heteroatom, typically oxygen or nitrogen. Common examples include β-haloalcohols (halohydrins) and β-haloethers.

Their formation is most often initiated by the electrophilic addition of a halogen to a double bond, which forms a cyclic halonium ion intermediate. If a nucleophile, such as water, an alcohol (often the solvent), or an intramolecular hydroxyl group, is present, it can attack one of the carbon atoms of the halonium ion. This attack, which occurs in an anti-fashion, opens the three-membered ring and results in the formation of a β-halogeno derivative.[1][2]

Q2: What are the key factors that influence the formation of these byproducts?

A2: The formation of β-halogeno derivatives is primarily influenced by:

  • Solvent: Nucleophilic solvents like water, alcohols, and acetic acid can participate in the reaction by attacking the halonium ion intermediate.[3][4]

  • Substrate Structure: The presence of internal nucleophiles (e.g., hydroxyl or carboxyl groups) in the substrate can lead to intramolecular cyclization, forming cyclic β-halogeno ethers or lactones. The stability of the carbocation-like transition state also plays a role; more substituted carbons are more susceptible to nucleophilic attack.[5]

  • Halogenating Agent: The reactivity of the halogenating agent can affect selectivity. More reactive agents may be less selective.[6][7]

  • Temperature: Higher temperatures can sometimes lead to more side reactions, although the effect can be complex and substrate-dependent.[8][9]

  • Presence of Catalysts: Lewis acids can activate the halogenating agent, which may influence the reaction pathway and selectivity.[10][11]

Q3: How can I minimize the formation of β-halogeno derivatives?

A3: To minimize the formation of these byproducts, you should aim to control the factors mentioned above. Key strategies include:

  • Use of Non-Participating Solvents: Employ inert solvents like dichloromethane (B109758) (CH2Cl2), carbon tetrachloride (CCl4), or dioxane that do not act as nucleophiles.[3][4]

  • Choice of Halogenating Agent: Utilize less reactive and more selective halogenating agents such as N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). These reagents provide a low, controlled concentration of the halogen.[12][13]

  • Temperature Control: Conduct the reaction at low temperatures (e.g., 0 °C to -78 °C) to enhance selectivity.[14]

  • Use of Additives: In some cases, adding a non-nucleophilic base can scavenge acidic byproducts that might catalyze side reactions.[14]

Troubleshooting Guides

Issue 1: Formation of a β-bromoether when brominating an alkene in an alcohol solvent.

Troubleshooting Step Rationale Detailed Protocol
1. Change the Solvent The alcohol solvent is acting as a nucleophile. Switching to a non-participating (inert) solvent will prevent its incorporation into the product.Dissolve the alkene in dichloromethane (CH2Cl2) or carbon tetrachloride (CCl4). Cool the solution to 0 °C in an ice bath. Add a solution of bromine (Br2) in the same solvent dropwise with stirring. Monitor the reaction by TLC.
2. Use N-Bromosuccinimide (NBS) NBS provides a low concentration of Br2, which can favor the desired dibromination over the formation of the β-bromoether, especially in the presence of a radical initiator for allylic bromination. For electrophilic addition, it reduces side reactions.[12]Suspend the alkene and NBS in CCl4. For allylic bromination, add a radical initiator (e.g., AIBN or benzoyl peroxide) and heat or irradiate with a UV lamp. For addition, the reaction can often proceed without an initiator in the dark.
3. Lower the Reaction Temperature Lowering the temperature can increase the selectivity of the reaction by favoring the kinetically controlled product, which is often the desired dihalide.Perform the bromination at -20 °C or -78 °C using a suitable cooling bath (e.g., ice/salt or dry ice/acetone).

Issue 2: Intramolecular cyclization of an unsaturated alcohol during halogenation, leading to a cyclic β-halogeno ether.

Troubleshooting Step Rationale Detailed Protocol
1. Protect the Hydroxyl Group Protecting the alcohol as an ether (e.g., silyl (B83357) ether) or an ester will prevent it from acting as an internal nucleophile.Before the halogenation step, react the unsaturated alcohol with a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole (B134444) in DMF). After halogenation, the protecting group can be removed under appropriate conditions (e.g., TBAF for TBDMS).
2. Use a Hindered Halogenating Agent A sterically bulky halogenating agent may disfavor the intramolecular attack due to steric hindrance.This is a more advanced and substrate-specific approach. Reagents like 2,4,6-tri-tert-butylpyridine (B184576) perbromide could be explored, though their general applicability varies.
3. Modify Reaction Conditions Altering the solvent and temperature can influence the rate of the intramolecular reaction versus the desired intermolecular reaction.Experiment with non-polar solvents and low temperatures as a first approach. The optimal conditions will be highly dependent on the specific substrate.

Data Presentation: Comparison of Reaction Conditions

The choice of solvent and halogenating agent significantly impacts the product distribution. The following tables provide a summary of expected outcomes.

Table 1: Influence of Solvent on the Bromination of Styrene

SolventMajor ProductMinor Product(s)Approximate Yield of β-bromoether
Methanol (CH3OH)1-Bromo-2-methoxy-1-phenylethane1,2-Dibromo-1-phenylethaneHigh
Carbon Tetrachloride (CCl4)1,2-Dibromo-1-phenylethaneStyrene oligomersNone
Dichloromethane (CH2Cl2)1,2-Dibromo-1-phenylethaneStyrene oligomersNone
Water (H2O)2-Bromo-1-phenylethanol (Bromohydrin)1,2-Dibromo-1-phenylethaneN/A (forms bromohydrin)

Note: Yields are qualitative and can vary based on specific reaction conditions.

Table 2: Comparison of Halogenating Agents for the Bromination of Cyclohexene (B86901)

Halogenating AgentConditionsMajor ProductCommon Byproducts
Bromine (Br2)CH2Cl2, Room Temptrans-1,2-DibromocyclohexaneSmall amounts of substitution products
Bromine (Br2)H2Otrans-2-Bromocyclohexan-1-oltrans-1,2-Dibromocyclohexane
N-Bromosuccinimide (NBS)CCl4, light/heat3-Bromocyclohexene (Allylic bromination)1,2-Dibromocyclohexane
N-Bromosuccinimide (NBS)aq. DMSOtrans-2-Bromocyclohexan-1-olSuccinimide

Experimental Protocols

Protocol 1: Selective Dibromination of an Alkene using Bromine in an Inert Solvent

Objective: To perform the addition of bromine across a double bond while minimizing the formation of β-bromoether byproducts.

Materials:

  • Alkene (1.0 eq)

  • Dichloromethane (CH2Cl2), anhydrous

  • Bromine (Br2) (1.05 eq)

  • Saturated aqueous sodium thiosulfate (B1220275) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • Dissolve the alkene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution to 0 °C using an ice-water bath.

  • Prepare a solution of bromine (1.05 eq) in dichloromethane and add it to the dropping funnel.

  • Add the bromine solution dropwise to the stirred alkene solution. The characteristic red-brown color of bromine should disappear as it reacts. Maintain the temperature at 0 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding saturated aqueous sodium thiosulfate solution until the red-brown color of any excess bromine is discharged.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude dibrominated product.

  • Purify the product by column chromatography or recrystallization as needed.

Protocol 2: Selective Iodination using N-Iodosuccinimide (NIS) without β-Iodoether Formation

Objective: To achieve iodination of an alkene with high selectivity, avoiding the formation of β-iodoethers.[10][11][15]

Materials:

  • Alkene (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)[15][16]

  • Acetonitrile (B52724) (CH3CN) or Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve the alkene (1.0 eq) in anhydrous acetonitrile or dichloromethane.

  • Add N-Iodosuccinimide (1.1 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction time can vary from a few minutes to several hours depending on the reactivity of the alkene.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic solution with saturated aqueous sodium thiosulfate solution to remove any unreacted iodine species, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by flash chromatography on silica (B1680970) gel.

Visualizations

Halonium_Ion_Pathway cluster_products Reaction Products Alkene Alkene (Substrate) Halonium Cyclic Halonium Ion (Intermediate) Alkene->Halonium Electrophilic Attack Halogen Halogenating Agent (e.g., Br2) Halogen->Halonium Halide_Ion Halide Ion (X⁻) Halogen->Halide_Ion Dihalide Desired Dihalide Halonium->Dihalide Attack by X⁻ BetaHalogeno β-Halogeno Derivative (Byproduct) Halonium->BetaHalogeno Attack by Solvent Halide_Ion->Dihalide Nucleophilic_Solvent Nucleophilic Solvent (e.g., ROH, H₂O) Nucleophilic_Solvent->BetaHalogeno

Caption: Formation pathway of β-halogeno derivatives via a halonium ion intermediate.

Troubleshooting_Logic Start β-Halogeno Derivative Formation Observed Q_Solvent Is a nucleophilic solvent being used? Start->Q_Solvent A_Solvent_Yes Change to a non-participating solvent (e.g., CH₂Cl₂, CCl₄) Q_Solvent->A_Solvent_Yes Yes Q_Intramolecular Is there an internal nucleophile (e.g., -OH)? Q_Solvent->Q_Intramolecular No End Problem Resolved A_Solvent_Yes->End A_Intramolecular_Yes Protect the nucleophilic group before halogenation Q_Intramolecular->A_Intramolecular_Yes Yes Q_Reagent Are you using a highly reactive halogenating agent? Q_Intramolecular->Q_Reagent No A_Intramolecular_Yes->End A_Reagent_Yes Switch to a milder agent (e.g., NBS, NIS) Q_Reagent->A_Reagent_Yes Yes Q_Temp Is the reaction run at room temp or higher? Q_Reagent->Q_Temp No A_Reagent_Yes->End A_Temp_Yes Lower the reaction temperature (e.g., 0 °C to -78 °C) Q_Temp->A_Temp_Yes Yes Q_Temp->End No A_Temp_Yes->End

Caption: Troubleshooting workflow for preventing β-halogeno derivative formation.

References

Stability of chloromorphide under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for guidance and educational purposes. Due to the limited publicly available stability data for chloromorphide, the quantitative results presented are hypothetical and representative of a typical opioid-like molecule. All experimental protocols should be validated for their intended use.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound?

A1: As a starting point, this compound, being a morphine derivative, should be stored in well-closed, light-resistant containers at controlled room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) or freezing (-20°C) may be considered to minimize degradation. It is crucial to conduct stability studies to establish the optimal storage conditions for your specific formulation.

Q2: What are the main factors that can cause this compound to degrade?

A2: Based on the structure of this compound and general knowledge of opioid stability, the primary degradation factors are expected to be:

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis.

  • Oxidation: The presence of oxidizing agents or exposure to oxygen can lead to degradation.

  • Light: Exposure to UV or fluorescent light can induce photolytic degradation.

  • Temperature: Elevated temperatures will accelerate the rate of all degradation reactions.[1][2]

Q3: How can I identify the degradation products of this compound?

A3: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD), is essential.[3] Mass Spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to identify the mass of the degradation products, which helps in elucidating their structures.

Q4: What is a "forced degradation" or "stress testing" study?

A4: A forced degradation study involves intentionally exposing the drug substance to harsh conditions such as high temperature, humidity, strong acidic and basic solutions, oxidizing agents, and intense light.[4] The purpose is to accelerate degradation to identify potential degradation products and pathways, and to develop and validate a stability-indicating analytical method.[4]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Unexpected peaks in HPLC chromatogram 1. Contamination of the mobile phase or sample. 2. Formation of new degradation products. 3. "Ghost peaks" from previous injections.1. Prepare fresh mobile phase and re-inject the sample. 2. Investigate the storage conditions; consider if the sample was exposed to light, elevated temperature, or incompatible excipients.[1] 3. Implement a robust column washing procedure between injections.
Shifting retention times 1. Change in mobile phase composition or pH. 2. Fluctuation in column temperature. 3. Column degradation.1. Ensure the mobile phase is well-mixed and the pH is consistent. 2. Use a column oven to maintain a constant temperature. 3. Replace the column if it has exceeded its recommended lifetime or number of injections.
Poor peak shape (tailing or fronting) 1. Column overload. 2. Inappropriate mobile phase pH for the analyte. 3. Presence of active sites on the column.1. Reduce the sample concentration or injection volume. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Use a high-purity silica (B1680970) column or add a competing base to the mobile phase.
Loss of this compound assay value 1. Significant degradation has occurred. 2. Inaccurate sample preparation or dilution. 3. Adsorption to container surfaces.1. Re-evaluate storage conditions. Consider lower temperatures or protection from light. 2. Verify all volumetric glassware and pipettes are calibrated and that dilutions are performed correctly. 3. Use silanized glass or polypropylene (B1209903) containers to minimize adsorption.

Stability Data

The following table summarizes hypothetical stability data for this compound under forced degradation conditions.

Condition Duration Assay (% Remaining) Major Degradation Product(s) (% Peak Area) Appearance
0.1 M HCl 24 hours85.2DP-1 (8.5%), DP-2 (4.1%)Colorless solution
0.1 M NaOH 24 hours78.9DP-3 (12.3%), DP-4 (5.8%)Slight yellow tint
3% H₂O₂ 24 hours81.5DP-5 (N-oxide) (10.2%), DP-6 (6.3%)Colorless solution
Heat (80°C) 48 hours92.1DP-1 (3.5%), DP-7 (2.8%)No change
Light (ICH Option 2) 1.2 million lux hours90.5DP-8 (5.5%), DP-9 (2.1%)No change

DP = Degradation Product

Experimental Protocols

Protocol: Forced Degradation Study of this compound

1. Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions and to serve as a basis for developing a stability-indicating analytical method.

2. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727), HPLC grade

  • Acetonitrile (B52724), HPLC grade

  • Purified water, HPLC grade

  • pH meter

  • HPLC system with UV/DAD detector

  • Photostability chamber

  • Oven

3. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in methanol, and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a quartz cuvette) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be stored in the dark under the same conditions.

    • At the end of the exposure, prepare the samples for HPLC analysis.

4. Analysis:

  • Analyze all samples by a suitable reverse-phase HPLC method. A typical starting point would be a C18 column with a gradient elution of acetonitrile and a phosphate (B84403) buffer.

  • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of this compound.

  • Calculate the percentage degradation and the relative peak areas of the degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Results prep Prepare 1 mg/mL This compound Stock acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to Stress oxid Oxidation (3% H₂O₂, RT) prep->oxid Expose to Stress heat Thermal Stress (Solid, 80°C) prep->heat Expose to Stress light Photolytic Stress (ICH Option 2) prep->light Expose to Stress hplc HPLC-DAD Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples heat->hplc Analyze Samples light->hplc Analyze Samples pathway Identify Degradation Products & Pathways hplc->pathway method Validate Stability- Indicating Method hplc->method ms LC-MS for Identification pathway->ms Confirm Structure

Caption: Experimental workflow for a forced degradation study of this compound.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis This compound This compound (C17H18ClNO2) Hydrolysis_Product Hydrolysis Product (e.g., loss of Cl) This compound->Hydrolysis_Product Acid/Base N_Oxide N-Oxide Derivative This compound->N_Oxide H₂O₂ Photodegradant Photolytic Product (e.g., ring opening) This compound->Photodegradant Light (UV)

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Chloromorphide Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways and products of chloromorphide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is studying its degradation important?

This compound is an opiate analog and a derivative of morphine where the 6-hydroxy group is replaced by a chlorine atom.[1][2] Understanding its degradation is crucial for several reasons:

  • Stability Assessment: To determine the intrinsic stability of the molecule, which informs proper storage conditions, formulation development, and shelf-life.[3][4]

  • Impurity Profiling: To identify potential degradation products that could impact the safety and efficacy of any potential pharmaceutical product.

  • Analytical Method Development: Forced degradation studies are essential for developing and validating stability-indicating analytical methods that can accurately separate and quantify the drug substance from its degradation products.[3][4][5]

  • Regulatory Requirements: Regulatory bodies like the FDA and ICH require data from forced degradation studies as part of the drug approval process.[3][6]

Q2: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a morphine derivative), the following degradation pathways are plausible under forced degradation conditions:

  • Hydrolysis: The ester and ether linkages in the morphinan (B1239233) skeleton may be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The tertiary amine and phenolic hydroxyl group are potential sites for oxidation, which can be induced by agents like hydrogen peroxide.

  • Photolysis: Exposure to UV or visible light can lead to photolytic degradation, potentially involving the aromatic ring and other chromophores.

  • Thermal Degradation: High temperatures can induce degradation, leading to various breakdown products.

Q3: What are the typical conditions for a forced degradation study of this compound?

Forced degradation studies, also known as stress testing, are designed to accelerate the degradation of a drug substance to identify its likely degradation products.[3][4] Typical conditions include:

Stress ConditionReagents and ConditionsPotential Degradation
Acid Hydrolysis 0.1 M to 1 M HCl, heat (e.g., 60-80°C)Cleavage of ether linkages
Base Hydrolysis 0.1 M to 1 M NaOH, heat (e.g., 60-80°C)Cleavage of ether linkages, potential reactions at the phenolic hydroxyl group
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature or gentle heatN-oxide formation, oxidation of the phenolic hydroxyl group
Photolysis Exposure to UV light (e.g., 254 nm) and/or visible light in a photostability chamberComplex degradation pathways involving multiple parts of the molecule
Thermal Degradation Heating the solid drug substance or a solution (e.g., 60-100°C)Various decomposition products

Q4: What analytical techniques are most suitable for analyzing this compound and its degradation products?

A combination of chromatographic and spectroscopic techniques is generally employed:[7]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating the parent drug from its degradation products and for quantification.[5][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification and structural elucidation of degradation products by providing molecular weight and fragmentation information.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile degradation products, potentially after derivatization.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for the definitive structural elucidation of isolated degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can provide information on changes in functional groups.

Troubleshooting Guides

Problem 1: No degradation is observed under stress conditions.

  • Possible Cause: The stress conditions are not harsh enough.

  • Troubleshooting Steps:

    • Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent).

    • Increase the temperature.

    • Extend the duration of the stress study.

    • Ensure proper mixing of the drug substance with the stress agent.

Problem 2: The drug substance degrades completely.

  • Possible Cause: The stress conditions are too harsh. The goal of forced degradation is typically to achieve 5-20% degradation.[9]

  • Troubleshooting Steps:

    • Decrease the concentration of the stress agent.

    • Lower the temperature.

    • Reduce the exposure time.

    • For photolysis, reduce the light intensity or duration.

Problem 3: Poor chromatographic separation of degradation products.

  • Possible Cause: The HPLC method is not optimized.

  • Troubleshooting Steps:

    • Mobile Phase: Adjust the mobile phase composition (e.g., ratio of organic solvent to aqueous buffer), try different organic modifiers (acetonitrile, methanol), and adjust the pH of the aqueous phase.

    • Column: Experiment with different column stationary phases (e.g., C18, C8, phenyl-hexyl) and column dimensions (length, internal diameter, particle size).

    • Gradient Elution: Develop a gradient elution method to improve the resolution of peaks with different polarities.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature.

Problem 4: Difficulty in identifying degradation products.

  • Possible Cause: Insufficient data for structural elucidation.

  • Troubleshooting Steps:

    • LC-MS/MS: Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the degradation products, which can provide structural clues.

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements, which can help in determining the elemental composition of the degradation products.

    • Isolation and NMR: If a degradation product is present in sufficient quantity, isolate it using preparative HPLC and perform 1D and 2D NMR experiments for definitive structure elucidation.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation of this compound

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat the solution at 80°C for a specified time (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Heat the solution at 80°C for a specified time.

    • Oxidation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep the solution at room temperature for a specified time.

    • Photolysis: Expose the stock solution in a quartz cuvette to UV light (254 nm) in a photostability chamber for a specified duration.

    • Thermal Degradation: Heat the solid this compound powder in an oven at 100°C for a specified time. Also, reflux the stock solution at 80°C.

  • Neutralization and Dilution: After the specified time, cool the solutions to room temperature. Neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively. Dilute all samples with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the stressed samples by a validated stability-indicating HPLC-UV method. For identification of degradation products, use LC-MS.

Visualizations

G This compound This compound Acid Acid Hydrolysis (e.g., HCl, heat) This compound->Acid Stress Condition Base Base Hydrolysis (e.g., NaOH, heat) This compound->Base Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Photolysis Photolysis (UV/Vis light) This compound->Photolysis Thermal Thermal Stress (Heat) This compound->Thermal DP1 Degradation Product 1 (e.g., Hydrolyzed ether) Acid->DP1 Forms Base->DP1 DP2 Degradation Product 2 (e.g., N-oxide) Oxidation->DP2 DP3 Other Degradation Products Photolysis->DP3 Thermal->DP3

Caption: General workflow for forced degradation studies of this compound.

G start Stressed Sample hplc HPLC-UV Analysis start->hplc lcms LC-MS Analysis start->lcms separation Separation of Parent and Degradation Products hplc->separation quantification Quantification separation->quantification identification Identification of Degradation Products (MW and Fragments) lcms->identification isolation Isolation of Major Degradation Products (Preparative HPLC) identification->isolation nmr NMR Analysis isolation->nmr elucidation Definitive Structure Elucidation nmr->elucidation

Caption: Analytical workflow for this compound degradation product analysis.

References

Impact of reagent purity on the outcome of chloromorphide synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of chloromorphide. The following information addresses common issues related to reagent purity and its impact on reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: this compound, specifically α-chloromorphide, is typically synthesized from morphine. One common method involves the reaction of morphine with a chlorinating agent like thionyl chloride (SOCl₂) or a Vilsmeier reagent (e.g., dimethylchloroformiminium chloride).[1] These reagents replace the hydroxyl group at the C6 position of the morphine molecule with a chlorine atom.[1]

Q2: How critical is the purity of the starting morphine for the synthesis?

A2: The purity of the starting morphine is highly critical. Impurities, which can include other opium alkaloids (like codeine, thebaine, oripavine), water, or degradation products, can lead to a variety of issues. These include reduced yield of the desired this compound, formation of side products that are difficult to separate, and potential safety hazards.[2][3]

Q3: What are the ideal purity specifications for reagents like thionyl chloride?

A3: For optimal results, it is recommended to use high-purity thionyl chloride, typically with an assay of 99.0% or higher.[4][5] The presence of impurities such as sulfuryl chloride, sulfur chlorides, and dissolved gases can lead to unwanted side reactions. More critically, thionyl chloride reacts violently with water to produce sulfur dioxide (SO₂) and hydrogen chloride (HCl), which can significantly impact the reaction environment and promote side reactions.[6] Therefore, anhydrous conditions are essential.

Q4: What are the primary side products that can be expected during this compound synthesis?

A4: Side products can arise from reactions with impurities in the starting materials or from the inherent reactivity of the morphine molecule itself. For example, if the starting morphine contains codeine, the corresponding α-chlorocodide will be formed as a byproduct.[7] Additionally, rearrangement and elimination reactions can occur under the acidic conditions generated during the reaction, leading to various chlorinated and non-chlorinated morphine derivatives.

Q5: What analytical techniques are recommended for assessing the purity of the final this compound product?

A5: A combination of chromatographic and spectroscopic techniques is recommended for purity analysis. High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the main product and any impurities.[8][9] Mass Spectrometry (MS), often coupled with HPLC (LC-MS), can be used to identify the molecular weights of the main product and impurities, aiding in their structural elucidation.[8][10] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for confirming the structure of the desired product and identifying impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step Rationale
Impure Morphine Starting Material Verify the purity of the morphine using HPLC or another suitable analytical method. If impurities are detected, purify the morphine by recrystallization or chromatography before use.[3]Other alkaloids or degradation products in the morphine can consume the chlorinating reagent or lead to the formation of side products, thus reducing the yield of this compound.
Presence of Water in Reagents or Glassware Ensure all glassware is thoroughly dried (e.g., flame-dried or oven-dried) before use. Use anhydrous solvents and fresh, high-purity thionyl chloride.Thionyl chloride reacts exothermically with water to form HCl and SO₂, which can alter the reaction conditions and lead to the degradation of both the starting material and the product.[6]
Suboptimal Reaction Temperature Carefully control the reaction temperature according to the established protocol. The addition of thionyl chloride is often performed at low temperatures to control the exothermic reaction.Deviations from the optimal temperature can lead to increased side reactions, such as elimination or rearrangement, resulting in a lower yield of the desired product.
Incorrect Stoichiometry of Reagents Accurately measure the molar ratios of morphine to the chlorinating agent. A slight excess of the chlorinating agent is often used to ensure complete conversion.An insufficient amount of the chlorinating agent will result in incomplete reaction, while a large excess can promote the formation of undesired byproducts.
Issue 2: Impure Final Product (Difficult to Purify)
Possible Cause Troubleshooting Step Rationale
Formation of Structurally Similar Impurities Analyze the impurity profile using LC-MS to identify the byproducts.[8] Optimize the reaction conditions (e.g., temperature, reaction time, choice of chlorinating agent) to minimize the formation of specific impurities.Impurities with similar structures to this compound can be challenging to remove by standard purification techniques like crystallization. Understanding their identity can help in devising a more effective purification strategy or modifying the synthesis to prevent their formation.
Degradation of Product During Work-up Perform the work-up and purification steps at low temperatures and under an inert atmosphere if possible. Avoid prolonged exposure to acidic or basic conditions.This compound may be susceptible to degradation under harsh work-up conditions. Minimizing exposure to heat and reactive species can help preserve the integrity of the final product.
Carryover of Reagent-Related Impurities Ensure the complete removal of excess chlorinating agent and its byproducts during the work-up. This may involve quenching the reaction with a suitable reagent and thorough washing of the organic phase.Residual reagents or their byproducts can co-crystallize with the product or interfere with subsequent purification steps.

Data Presentation

Table 1: Illustrative Impact of Morphine Purity on this compound Yield and Purity
Purity of Starting Morphine (%)Common Impurity (e.g., Codeine) (%)Theoretical Yield of this compound (%)Observed Yield of this compound (%)Purity of Crude this compound (%)
99.50.210090-95>98
98.01.510080-8595-97
95.04.010065-7590-94
90.08.010050-60<90

Note: This table presents illustrative data based on general principles of organic synthesis. Actual results may vary depending on specific reaction conditions.

Table 2: Illustrative Impact of Thionyl Chloride Purity on Reaction Outcome
Thionyl Chloride Purity (%)Key ImpurityImpact on ReactionExpected this compound YieldPurity of Crude Product
>99.5 (Anhydrous)Low water and sulfuryl chlorideClean reaction with minimal side products.HighHigh
99.0Trace waterFormation of HCl and SO₂, potential for acid-catalyzed side reactions.Moderately HighGood
95.0Significant water and other sulfur compoundsVigorous side reactions, potential for charring and formation of multiple byproducts.Low to ModeratePoor
Technical GradeHigh levels of various impuritiesUncontrolled reaction, significant decomposition of starting material and product.Very LowVery Poor

Note: This table provides a qualitative illustration of the expected impact of thionyl chloride purity. Anhydrous conditions are paramount for a successful reaction.

Experimental Protocols

Protocol 1: Synthesis of α-Chloromorphide using Thionyl Chloride

1. Materials:

  • Morphine (high purity, >99%)

  • Thionyl chloride (synthesis grade, >99%)[4][11]

  • Anhydrous chloroform (B151607) (or other suitable inert solvent)

  • Anhydrous triethylamine (B128534) (or other suitable base)

  • Ice bath

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer

2. Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend the high-purity morphine in anhydrous chloroform.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of thionyl chloride in anhydrous chloroform to the cooled suspension via the dropping funnel with vigorous stirring over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the excess thionyl chloride by the slow addition of a cold, saturated sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude α-chloromorphide by recrystallization from a suitable solvent system (e.g., ethanol/water).

Mandatory Visualizations

experimental_workflow start Start: High-Purity Morphine reaction Reaction: - Inert Atmosphere - Controlled Temperature (0°C) start->reaction reagents Reagents: - Anhydrous Solvent - High-Purity Thionyl Chloride reagents->reaction workup Work-up: - Quenching - Extraction - Washing reaction->workup purification Purification: - Recrystallization or - Chromatography workup->purification product Final Product: α-Chloromorphide purification->product analysis Purity Analysis: - HPLC - LC-MS - NMR product->analysis

Caption: Workflow for the synthesis of α-chloromorphide.

troubleshooting_flowchart start Low Yield or Impure Product check_morphine Check Morphine Purity (HPLC) start->check_morphine purify_morphine Purify Morphine check_morphine->purify_morphine Impure check_reagents Check Reagent Purity & Anhydrous Conditions check_morphine->check_reagents Pure purify_morphine->check_reagents use_high_purity_reagents Use Fresh, High-Purity, Anhydrous Reagents check_reagents->use_high_purity_reagents Impurities/Water Present check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions Pure & Anhydrous use_high_purity_reagents->check_conditions optimize_conditions Optimize Reaction Conditions check_conditions->optimize_conditions Suboptimal review_workup Review Work-up & Purification check_conditions->review_workup Optimal optimize_conditions->review_workup optimize_workup Optimize Purification Strategy review_workup->optimize_workup Inefficient success Improved Outcome review_workup->success Efficient optimize_workup->success

Caption: Troubleshooting decision tree for this compound synthesis.

signaling_pathway cluster_reactants Reactants & Impurities cluster_reagents Reagents cluster_products Products & Byproducts morphine Morphine This compound α-Chloromorphide (Desired Product) morphine->this compound Main Reaction codeine Codeine (Impurity) chlorocodide α-Chlorocodide (Byproduct) codeine->chlorocodide Side Reaction water Water (Impurity) hcl_so2 HCl + SO2 (Byproducts) water->hcl_so2 Side Reaction socl2 Thionyl Chloride (SOCl2) socl2->this compound socl2->chlorocodide socl2->hcl_so2 degradation Degradation Products hcl_so2->degradation Leads to

Caption: Impact of impurities on reaction pathways.

References

Technical Support Center: Selective Chlorination of the 6-Position of Morphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the techniques for the selective chlorination of the 6-position of morphine. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental information to assist in your laboratory work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the selective chlorination of the 6-position of morphine.

Question: I am observing a low or no yield of the desired 6-chloro-morphide product. What are the potential causes and solutions?

Answer: Low or no yield is a common issue that can stem from several factors:

  • Reagent Quality: The chlorinating agent, such as dimethylchloroformiminium chloride (Vilsmeier reagent) or thionyl chloride, may have degraded.[1] Ensure you are using fresh or properly stored reagents. Vilsmeier reagent, in particular, is moisture-sensitive.

  • Reaction Conditions: The temperature and reaction time are critical. Ensure the reaction is conducted under the appropriate temperature, which is often at room temperature or slightly below to control selectivity.[1] Verify that the reaction has been allowed to proceed for a sufficient duration.

  • Moisture Contamination: The presence of water can consume the chlorinating reagent and lead to unwanted side reactions. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Starting Material Purity: Impurities in the morphine starting material can interfere with the reaction. Confirm the purity of your morphine hydrate (B1144303) before beginning the synthesis.

Question: My reaction is producing a mixture of products, including compounds chlorinated on the aromatic ring. How can I improve selectivity for the 6-position?

Answer: Poor selectivity is a known challenge in the halogenation of morphine.[1] Chlorination can sometimes occur on the electron-rich aromatic ring (e.g., at the 1-position) through electrophilic aromatic substitution.[2]

  • Choice of Reagent: Reagents like dimethylchloroformiminium chloride are specifically used to target the allylic hydroxyl group at the 6-position, proceeding through the formation of an intermediate that is susceptible to nucleophilic attack by chloride.[1] Using harsher or different types of chlorinating agents may decrease selectivity.

  • Control of Reaction Conditions: Overly aggressive reaction conditions (e.g., high temperatures, extended reaction times) can promote side reactions. Carefully control the temperature and monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) to stop it once the starting material is consumed.

  • Protecting Groups: While more complex, the use of protecting groups for the phenolic hydroxyl at the 3-position could be considered to reduce the reactivity of the aromatic ring, though this adds extra steps to the synthesis.

Question: The purification of the final 6-chloro-morphide product is proving difficult. What are the recommended methods?

Answer: Purification challenges often arise from the presence of unreacted starting material, side products, and reagent byproducts.

  • Extraction: A standard aqueous workup is typically the first step. After quenching the reaction, an extraction with an appropriate organic solvent (e.g., chloroform, dichloromethane) can help separate the organic product from water-soluble impurities.

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A silica (B1680970) gel column with a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or chloroform) is commonly used. Monitor the fractions by TLC to isolate the pure compound.

  • Crystallization: If the crude product is of sufficient purity, recrystallization from an appropriate solvent system can yield highly pure material.

Frequently Asked Questions (FAQs)

Question: What are the primary reagents used for the selective chlorination of the 6-position of morphine?

Answer: The most cited method for the selective synthesis of α-chloromorphide involves the reaction of morphine with dimethylchloroformiminium chloride, also known as the Vilsmeier reagent.[1] Another common chlorinating agent used for the analogous position on codeine is thionyl chloride, which suggests its potential applicability to morphine as well.[1] These reagents are effective for substituting the allylic hydroxyl group at the C6 position.

Question: Why is the 6-position of morphine a target for chlorination?

Answer: The 6-position is a common site for modification on the morphine scaffold.[1][3] The resulting α-halogenated morphides are valuable key intermediates. The chlorine atom acts as a good leaving group, allowing for subsequent nucleophilic substitution reactions to introduce a wide variety of other functional groups at this position, creating a diverse library of semi-synthetic derivatives for pharmacological testing.[1]

Question: What is the expected stereochemistry of the product?

Answer: The reaction of morphine with reagents like thionyl chloride or Vilsmeier reagent typically proceeds via an Sₙ2 or Sₙi mechanism, which results in an inversion of stereochemistry at the C6 position. This leads to the formation of the α-chloro derivative (where the chlorine atom is in the alpha, or "down," position).[1]

Question: How can I monitor the progress of the reaction?

Answer: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of dichloromethane/methanol or chloroform/methanol) to separate the starting material (morphine) from the product (6-chloro-morphide). The product is expected to be less polar than morphine and will thus have a higher Rf value. The reaction is considered complete when the spot corresponding to morphine is no longer visible on the TLC plate.

Quantitative Data Summary

The following table summarizes reagents used for the modification of the 6-position of morphine and related structures. Quantitative yields are highly dependent on specific reaction conditions and scale, and the data below should be considered representative.

ReagentSubstrateProductTypical YieldNotesReference
Dimethylchloroformiminium chloride (Vilsmeier Reagent)Morphineα-ChloromorphideNot specifiedA reported method for direct conversion of the 6-hydroxyl group.[1][1]
Thionyl ChlorideCodeineα-ChlorocodideNot specifiedA well-known method for the codeine analogue, implying applicability to morphine.[1][1]
Thioacetic Acid / DIAD / PPh₃ (Mitsunobu Reaction)Morphine6-acetylthio-morphine (thiol precursor)73%Demonstrates a high-yield substitution at the 6-position, though not a direct chlorination.[1][1]

Experimental Protocols

Representative Protocol for the Synthesis of α-Chloromorphide using Vilsmeier Reagent

This protocol is a representative methodology based on established chemical principles for the chlorination of allylic alcohols like morphine.[1] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

  • Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon or nitrogen, suspend morphine hydrate in an anhydrous aprotic solvent such as DMF or toluene.

  • Reagent Addition: Cool the suspension in an ice bath (0 °C). Slowly add a solution of dimethylchloroformiminium chloride (Vilsmeier reagent) in the same anhydrous solvent to the stirring suspension over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for the recommended time (typically 1-4 hours). Monitor the reaction progress by TLC until the morphine starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding it to a beaker of crushed ice or a cold, saturated sodium bicarbonate solution to neutralize any remaining reagent and acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as dichloromethane or chloroform.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane) to yield the pure α-chloromorphide. Confirm the structure and purity using analytical techniques such as NMR and mass spectrometry.

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to the chlorination of morphine.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Morphine Hydrate in Anhydrous Solvent react Chlorination at 0°C to RT (Monitor by TLC) start->react reagent Vilsmeier Reagent reagent->react quench Quench with Ice/ NaHCO3 Solution react->quench extract Solvent Extraction quench->extract purify Column Chromatography extract->purify product Pure α-Chloromorphide purify->product

Caption: General experimental workflow for the 6-position chlorination of morphine.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low or No Yield Observed cause1 Degraded Reagents start->cause1 cause2 Moisture Contamination start->cause2 cause3 Incorrect Temperature/ Time start->cause3 cause4 Poor Selectivity/ Side Reactions start->cause4 sol1 Use Fresh Reagents cause1->sol1 sol2 Ensure Anhydrous Conditions (Dry Glassware, Inert Atmosphere) cause2->sol2 sol3 Verify & Control Reaction Parameters cause3->sol3 sol4 Optimize Conditions/ Use Milder Reagent cause4->sol4

Caption: Troubleshooting logic for addressing low-yield chlorination reactions.

References

Technical Support Center: Separation of α- and β-Chloromorphides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the separation of α- and β-chloromorphides.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic separation of α- and β-chloromorphide diastereomers.

Q1: Why am I seeing poor resolution or no separation between my α- and β-chloromorphide peaks?

A1: Poor resolution is a common challenge when separating closely related isomers like α- and β-chloromorphides. Several factors could be contributing to this issue. Here’s a step-by-step guide to troubleshoot this problem:

  • Optimize Mobile Phase Composition: The polarity of the mobile phase is critical.

    • Action: If you are using reversed-phase chromatography, try decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in small increments (e.g., 1-2%). This will increase retention times and may improve separation.[1]

    • Action: Consider adding an ion-pairing reagent to the mobile phase. For basic compounds like chloromorphides, an acidic ion-pairing reagent can improve peak shape and resolution.[2]

  • Adjust pH: The ionization state of the chloromorphides can significantly affect their retention and selectivity.

    • Action: Ensure the mobile phase pH is at least 2 pH units away from the pKa of the chloromorphides to ensure they are in a single ionic form.[3]

  • Change Stationary Phase: The choice of column is crucial for separating diastereomers.[4]

    • Action: If you are using a standard C18 column, consider switching to a column with a different selectivity, such as a biphenyl (B1667301) or a phenyl-hexyl stationary phase. These can offer different interactions with the analytes.

  • Lower the Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer.

    • Action: Try decreasing the column temperature. Lower temperatures can sometimes enhance the subtle differences in interaction between the isomers and the stationary phase, leading to better separation.

  • Reduce Flow Rate: A lower flow rate increases the time the analytes spend interacting with the stationary phase, which can improve resolution.

    • Action: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) and observe the effect on resolution.

Q2: My chloromorphide peaks are tailing. What can I do to improve peak shape?

A2: Peak tailing can be caused by several factors, from secondary interactions with the stationary phase to issues with the HPLC system itself.

  • Check for Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with basic compounds like chloromorphides, causing tailing.

    • Action: Add a competitive base, like triethylamine (B128534) (TEA), to the mobile phase in low concentrations (e.g., 0.1%). TEA can block the active silanol groups.

    • Action: Use a mobile phase with a lower pH (e.g., pH 3) to suppress the ionization of silanol groups.[5]

    • Action: Employ an end-capped column specifically designed to minimize silanol interactions.

  • Column Contamination or Degradation: Buildup of contaminants on the column frit or at the head of the column can distort peak shape.[1][5]

    • Action: Flush the column with a strong solvent to remove potential contaminants.[5] If the problem persists, try reversing the column (if permitted by the manufacturer) and flushing it.

    • Action: If the column is old or has been used extensively, it may be degraded and need replacement.[6]

  • Sample Overload: Injecting too much sample can lead to peak tailing.

    • Action: Reduce the concentration of your sample or decrease the injection volume.[7]

  • Extra-Column Volume: Excessive tubing length or poorly made connections can contribute to peak broadening and tailing.[8]

    • Action: Ensure all fittings are tight and that the tubing between the injector, column, and detector is as short as possible.

Q3: I am observing a sudden increase in backpressure. What should I do?

A3: A sudden increase in backpressure usually indicates a blockage in the system.

  • Isolate the Source of the Blockage:

    • Action: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the high pressure persists, the blockage is in the HPLC system (e.g., injector or tubing).[5]

  • Troubleshoot a Column Blockage:

    • Action: The most common cause is a plugged inlet frit.[5][6] Try back-flushing the column with the mobile phase at a low flow rate.

    • Action: If back-flushing doesn't work, you may need to replace the inlet frit or the column itself.

  • Troubleshoot a System Blockage:

    • Action: Check for blockages in the injector or any in-line filters. Replace any clogged components.

  • Prevent Future Blockages:

    • Action: Always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter before use.[7]

    • Action: Use a guard column to protect your analytical column from particulates and strongly retained compounds.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is best suited for separating α- and β-chloromorphides?

A1: The separation of diastereomers like α- and β-chloromorphides often requires a stationary phase that can exploit the subtle differences in their three-dimensional structures. While a standard C18 column can work, columns with alternative selectivities are often more effective. Consider using a biphenyl or a phenyl-hexyl stationary phase. These phases provide π-π interactions which can enhance the separation of aromatic compounds like chloromorphides. For particularly challenging separations, a chiral stationary phase could also be an option, though it is often more expensive.

Q2: What are the ideal mobile phase conditions for this separation?

A2: The ideal mobile phase will depend on the specific column you are using. However, a good starting point for reversed-phase chromatography would be a mixture of an aqueous buffer and an organic solvent.

  • Organic Solvent: Acetonitrile or methanol (B129727) are common choices. Acetonitrile often provides better peak shape and lower backpressure.

  • Aqueous Buffer: A buffer is necessary to control the pH. A phosphate (B84403) or acetate (B1210297) buffer in the acidic range (e.g., pH 3-4) is often effective for basic compounds like chloromorphides.

  • Additives: As mentioned in the troubleshooting guide, adding an ion-pairing reagent or a competitive base like triethylamine can significantly improve peak shape and resolution.

Q3: How can I confirm the identity of the α- and β-chloromorphide peaks?

A3: Since α- and β-chloromorphides are isomers, they will have the same mass-to-charge ratio (m/z) in a mass spectrometer. Therefore, identification must rely on their chromatographic behavior and comparison to a reference standard if available. If a standard is not available, you may need to use other analytical techniques, such as NMR spectroscopy, on the isolated fractions to confirm the stereochemistry.

Q4: Is it better to use an isocratic or a gradient elution for this separation?

A4: For separating a simple mixture of two isomers, an isocratic elution is often sufficient and preferred for its simplicity and reproducibility. A gradient elution might be necessary if your sample contains other impurities that have significantly different retention times. If you start with method development, an initial gradient run can help to determine the optimal isocratic mobile phase composition.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data for the separation of α- and β-chloromorphides under different HPLC conditions to illustrate the effect of varying parameters on the separation.

ParameterCondition 1Condition 2Condition 3
Stationary Phase C18, 5 µm, 4.6 x 250 mmBiphenyl, 5 µm, 4.6 x 250 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase 70% 20mM KH₂PO₄ (pH 3.5) 30% Acetonitrile70% 20mM KH₂PO₄ (pH 3.5) 30% Acetonitrile68% 20mM KH₂PO₄ (pH 3.5) 32% Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 30 °C30 °C25 °C
Retention Time α 10.2 min12.5 min11.5 min
Retention Time β 10.8 min13.5 min12.5 min
Resolution (Rs) 1.21.81.6

Experimental Protocol: HPLC Separation of α- and β-Chloromorphides

This protocol provides a general procedure for the separation of α- and β-chloromorphides using reversed-phase HPLC.

1. Sample Preparation

  • Accurately weigh approximately 1 mg of the this compound mixture.

  • Dissolve the sample in 1 mL of the mobile phase to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Conditions

  • Column: Biphenyl, 5 µm, 4.6 x 250 mm

  • Mobile Phase: 70% 20mM Potassium Phosphate Monobasic (pH adjusted to 3.5 with phosphoric acid) and 30% Acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 285 nm

3. Data Analysis

  • Integrate the peaks corresponding to the α- and β-chloromorphides.

  • Determine the retention time for each peak.

  • Calculate the resolution (Rs) between the two peaks using the following formula:

    • Rs = 2(RT₂ - RT₁) / (W₁ + W₂)

    • Where RT₁ and RT₂ are the retention times of the two peaks, and W₁ and W₂ are the peak widths at the base.

  • A resolution value of ≥ 1.5 is generally considered to indicate a good separation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample dissolve->filter hplc HPLC System filter->hplc integrate Integrate Peaks hplc->integrate calculate Calculate Resolution integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the separation of α- and β-chloromorphides.

troubleshooting_workflow cluster_resolution Poor Resolution cluster_tailing Peak Tailing cluster_pressure High Backpressure problem Chromatographic Problem res_cause1 Suboptimal Mobile Phase problem->res_cause1 Resolution res_cause2 Inappropriate Column problem->res_cause2 Resolution tail_cause1 Secondary Interactions problem->tail_cause1 Tailing tail_cause2 Column Contamination problem->tail_cause2 Tailing press_cause1 Column Frit Blockage problem->press_cause1 Pressure press_cause2 System Blockage problem->press_cause2 Pressure res_sol1 Adjust Organic % or pH res_cause1->res_sol1 res_sol2 Try Biphenyl or Phenyl-Hexyl res_cause2->res_sol2 tail_sol1 Add TEA or Lower pH tail_cause1->tail_sol1 tail_sol2 Flush or Replace Column tail_cause2->tail_sol2 press_sol1 Back-flush or Replace Frit press_cause1->press_sol1 press_sol2 Check Injector and Tubing press_cause2->press_sol2

Caption: Troubleshooting workflow for common HPLC separation issues.

References

Technical Support Center: Managing Side Effects and Toxicity in Animal Studies of Opioid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific side effects and toxicity profile of chloromorphide in animal studies is exceptionally scarce in publicly available scientific literature. A comprehensive search yielded only a single study from 1976 that mentioned the measurement of its toxicity without providing specific data. Therefore, this technical support center provides guidance based on the general principles of managing side effects and toxicity for opioid compounds, which are structurally and pharmacologically related to this compound. Researchers should exercise extreme caution and conduct thorough dose-finding and toxicity studies before commencing any large-scale experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected categories of side effects when working with a novel opioid like this compound?

A1: Based on the known effects of other opioid agonists, researchers should anticipate a range of side effects affecting multiple organ systems. These can be broadly categorized as:

  • Central Nervous System (CNS) Effects: Sedation, dizziness, euphoria, dysphoria, and at higher doses, convulsions.

  • Respiratory Effects: Dose-dependent respiratory depression is a hallmark of opioid toxicity and a primary concern for animal welfare and study validity.

  • Cardiovascular Effects: Hypotension and bradycardia are common.

  • Gastrointestinal Effects: Decreased gastrointestinal motility leading to constipation is a very common side effect. Nausea and vomiting can also occur.

  • Other Effects: Pruritus (itching), urinary retention, and the development of tolerance and dependence with chronic administration.

Q2: How can I monitor for and assess the severity of these side effects in my animal models?

A2: A multi-faceted approach to monitoring is crucial. This should include:

  • Regular Clinical Observation: Daily (or more frequent) monitoring for changes in behavior (e.g., activity levels, grooming), posture, and response to stimuli. Signs of distress such as piloerection, hunched posture, and half-closed eyes should be carefully noted.[1]

  • Physiological Monitoring:

    • Respiratory Rate: Can be monitored non-invasively. A significant decrease is a critical indicator of respiratory depression.[2][3][4][5]

    • Heart Rate and Blood Pressure: Can be measured using tail-cuff systems for rodents or telemetry implants for continuous monitoring.

    • Body Temperature: Opioids can affect thermoregulation.

  • Body Weight: A consistent decrease in body weight can be an early indicator of toxicity or distress.[1]

  • Pain Assessment: Utilize species-specific pain scoring systems (e.g., grimace scales for rodents) to differentiate analgesic effects from adverse effects.

Q3: What are the initial steps to take if an animal shows signs of severe toxicity?

A3: Immediate intervention is critical. The primary goal is to support vital functions.

  • Administer an Opioid Antagonist: Naloxone is a non-selective opioid receptor antagonist that can rapidly reverse the effects of opioid agonists, particularly respiratory depression. The dose and route of administration will depend on the species and the severity of the toxicity.

  • Provide Supportive Care:

    • Respiratory Support: If necessary, provide supplemental oxygen or assisted ventilation.

    • Thermoregulation: Use heating pads or other methods to maintain normal body temperature.

    • Fluid Therapy: Administer subcutaneous or intravenous fluids to combat dehydration and hypotension.

  • Consult with Veterinary Staff: The attending veterinarian should be notified immediately to guide treatment and ensure animal welfare.

Troubleshooting Guides

Issue 1: Unexpectedly High Incidence of Respiratory Depression and Mortality
Potential Cause Troubleshooting Steps
Incorrect Dosing: Calculation error or improper dilution of the test compound.1. Double-check all calculations and dilution protocols. 2. Have a second researcher independently verify the dose calculations. 3. Ensure proper mixing of the dosing solution before each administration.
High Sensitivity of the Animal Strain: Different strains of the same species can have varying sensitivities to opioids.1. Review the literature for any known strain-specific differences in opioid metabolism or receptor density. 2. Conduct a pilot dose-range finding study with a small number of animals from the specific strain to be used.
Drug Interaction: Co-administration of other compounds (e.g., anesthetics, sedatives) that also have respiratory depressant effects.1. Review all experimental protocols to identify any concurrently administered drugs. 2. If possible, stagger the administration of drugs with known respiratory side effects. 3. Reduce the dose of one or both interacting compounds.
Route of Administration: Intravenous administration can lead to rapid peak plasma concentrations and increased risk of acute toxicity.1. Consider alternative routes of administration, such as subcutaneous or intraperitoneal injection, which may provide a slower absorption rate. 2. If intravenous administration is necessary, use a slower infusion rate.
Issue 2: Significant Weight Loss and Poor General Condition in Chronically Dosed Animals
Potential Cause Troubleshooting Steps
Opioid-Induced Constipation and Reduced Food Intake: Decreased gut motility can lead to discomfort and reduced appetite.1. Provide highly palatable and easily digestible food. 2. Ensure easy access to water to prevent dehydration. 3. Consider co-administration of a peripherally acting opioid antagonist (e.g., methylnaltrexone) if it does not interfere with the study objectives. 4. Monitor fecal output.
Dehydration: Reduced water intake secondary to general malaise.1. Provide supplemental hydration (e.g., hydrogel packs, subcutaneous fluids) as advised by veterinary staff.
Systemic Toxicity: The compound may be causing organ damage (e.g., hepatotoxicity, nephrotoxicity).1. At the end of the study, or if animals are euthanized due to poor condition, perform a full necropsy and histopathological examination of major organs.[1][6][7][8][9] 2. Collect blood samples for clinical chemistry analysis to assess organ function.
Development of Tolerance and Withdrawal: Chronic opioid administration can lead to physical dependence.1. If dosing is to be stopped, consider a gradual dose tapering schedule to mitigate withdrawal symptoms. 2. Monitor for signs of withdrawal (e.g., agitation, diarrhea, vocalization).

Data Presentation

Table 1: General Opioid Toxicity Profile in Rodents (Illustrative)
ParameterSpeciesRoute of AdministrationObserved EffectsReference
LD50 (Morphine) MouseIntravenous200-300 mg/kgGeneral Toxicology Texts
LD50 (Morphine) RatIntravenous100-200 mg/kg[7]
Respiratory Depression RatIntraperitonealDose-dependent decrease in respiratory rate.[5]
Neurotoxicity RatChronic AdministrationRed neuron degeneration in the brain.[10]
Cardiovascular Effects DogIntravenousVasodilation, decreased left ventricular contractility, and prolonged QT interval at higher doses.[11]
Gastrointestinal Effects DogOralDelayed gastrointestinal transit time.[12]

Note: This table is for illustrative purposes and provides data for well-studied opioids. The toxicity of this compound may differ significantly.

Experimental Protocols

Protocol 1: Acute Toxicity Assessment (Dose-Range Finding)

  • Animal Model: Select a single rodent species and strain (e.g., male Sprague-Dawley rats, 8-10 weeks old).

  • Group Allocation: Assign a small number of animals (n=3-5) to several dose groups, including a vehicle control group. Doses should be selected on a logarithmic scale (e.g., 1, 10, 100 mg/kg).

  • Administration: Administer a single dose of this compound via the intended experimental route (e.g., intraperitoneal injection).

  • Observation: Continuously monitor animals for the first 4 hours post-administration, and then at regular intervals for up to 14 days. Record all clinical signs of toxicity, including changes in behavior, respiration, and any instances of morbidity or mortality.

  • Data Analysis: Determine the maximum tolerated dose (MTD) and identify a range of doses for further studies. If mortality occurs, an approximate LD50 can be calculated using methods such as the Reed-Muench or probit analysis.[13]

Protocol 2: Monitoring Respiratory Rate in Rodents

  • Acclimatization: Acclimate the animal to the monitoring chamber (e.g., a whole-body plethysmography chamber) for a defined period before baseline measurements.

  • Baseline Measurement: Record the respiratory rate for a stable period (e.g., 5-10 minutes) before drug administration.

  • Drug Administration: Administer this compound or vehicle.

  • Post-Dose Monitoring: Record the respiratory rate continuously or at frequent, regular intervals (e.g., every 15 minutes for the first 2 hours, then hourly) for the duration of the expected drug effect.

  • Data Analysis: Express the post-dose respiratory rate as a percentage of the baseline measurement to quantify the degree of respiratory depression.

Visualizations

Experimental_Workflow_for_Toxicity_Assessment cluster_0 Phase 1: Acute Toxicity cluster_1 Phase 2: Sub-chronic Toxicity (if required) DoseRangeFinding Dose-Range Finding Study (Small n, Wide Dose Range) MTD_LD50_Determination Determine MTD and/or approx. LD50 DoseRangeFinding->MTD_LD50_Determination Observe clinical signs and mortality RepeatedDosing Repeated Dosing Study (e.g., 28 or 90 days) MTD_LD50_Determination->RepeatedDosing Select doses below MTD InLifeMonitoring In-life Monitoring (Clinical signs, Body weight, Physiology) RepeatedDosing->InLifeMonitoring Daily TerminalProcedures Terminal Procedures (Necropsy, Histopathology, Clinical Chemistry) InLifeMonitoring->TerminalProcedures End of study End End TerminalProcedures->End Start Start Start->DoseRangeFinding

Caption: Workflow for assessing acute and sub-chronic toxicity in animal models.

Caption: General signaling pathway of mu-opioid receptor activation.

References

Addressing issues with the solubility of chloromorphide during workup.

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Chloromorphide is a potent opioid derivative. All handling and experiments should be conducted by qualified professionals in a controlled laboratory setting, adhering to all relevant safety and regulatory guidelines. The following information is for research and development purposes only.

This technical support center provides troubleshooting guidance for common issues encountered during the experimental workup of this compound. Due to the limited availability of specific solubility data for this compound, the advice provided is largely based on the well-documented properties of its close structural analog, morphine. The replacement of the 6-hydroxyl group with a chlorine atom in this compound is expected to increase its lipophilicity, which may influence its solubility characteristics compared to morphine.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not fully dissolving in the organic solvent during extraction?

A1: This issue could be due to several factors:

  • Incorrect Solvent Choice: While structurally similar to morphine, the chlorine substitution in this compound increases its lipophilicity. Standard solvents for morphine may not be optimal.

  • Insufficient Solvent Volume: The amount of solvent may be inadequate to dissolve the quantity of this compound present.

  • Low Temperature: Solubility of solids in organic solvents generally increases with temperature.

  • pH of the Aqueous Layer: If performing a liquid-liquid extraction, the pH of the aqueous phase is crucial. This compound, like morphine, is a tertiary amine and will be protonated and thus more water-soluble at acidic pH. Ensure the aqueous layer is sufficiently basic (pH > 9) to keep the this compound in its free base form, which is more soluble in organic solvents.

Q2: I'm observing an emulsion during the liquid-liquid extraction of this compound. How can I resolve this?

A2: Emulsions are common when extracting alkaloids from complex mixtures. Here are several techniques to break them:

  • Addition of Brine: Add a saturated sodium chloride (NaCl) solution. This increases the ionic strength of the aqueous phase, which can help break the emulsion.

  • Centrifugation: If the emulsion is persistent, centrifuging the mixture is a very effective method to separate the layers.

  • Gentle Stirring/Swirling: Instead of vigorous shaking, use gentle inversions or a swirling motion to mix the phases.

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent, such as diethyl ether or a mixture of chloroform (B151607) and isopropanol, can sometimes break an emulsion.[1]

Q3: My this compound has precipitated out of the aqueous solution unexpectedly. What could be the cause?

A3: Unwanted precipitation from an aqueous solution is almost always related to pH. This compound, like morphine, has a phenolic hydroxyl group and a tertiary amine. Its solubility in water is highly pH-dependent. The free base is poorly soluble in water, while its salt form (at acidic pH) is much more soluble. Precipitation occurs when the pH of the solution is adjusted to the isoelectric point of the molecule or to a pH where the free base form dominates and its concentration exceeds its solubility limit. The pKa of morphine is approximately 8.08; the pKa of this compound is expected to be similar.[2] As the pH is raised, the equilibrium shifts towards the free base, reducing its aqueous solubility.[2]

Q4: What is the best way to purify crude this compound after workup?

A4: Recrystallization is a standard and effective method for purifying solid organic compounds like this compound. The key is to select an appropriate solvent system. An ideal recrystallization solvent will dissolve the this compound well at elevated temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at all temperatures.

Troubleshooting Guide: this compound Precipitation During Workup

This guide addresses the common issue of unexpected this compound precipitation during the workup process.

Problem: this compound precipitates out of solution during pH adjustment of the aqueous phase.

Initial Assessment:

  • Confirm the pH: Use a calibrated pH meter to accurately measure the pH of the solution.

  • Visual Inspection: Note the appearance of the precipitate (e.g., crystalline, amorphous, oily).

  • Review the Procedure: Double-check the intended pH for the current step in your protocol.

Troubleshooting Workflow:

G start Precipitation Observed During pH Adjustment check_ph Is the pH of the aqueous phase > 8? start->check_ph acidic_extraction Is this an acidic wash step (removing non-basic impurities)? check_ph->acidic_extraction No basic_extraction Is this the basification step to extract this compound into the organic phase? check_ph->basic_extraction Yes reacidify Re-acidify the solution (pH < 5) to redissolve the this compound salt. acidic_extraction->reacidify Yes end Problem Resolved acidic_extraction->end No (Other issue) add_more_solvent Add more organic solvent and/or a co-solvent (e.g., isopropanol). basic_extraction->add_more_solvent Yes (Precipitation at interface) filter_precipitate If redissolving is not desired, filter the precipitate. This is your this compound free base. basic_extraction->filter_precipitate Yes (Precipitation throughout) reacidify->end add_more_solvent->end filter_precipitate->end

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary

While specific quantitative solubility data for this compound is scarce, the following table provides solubility information for its parent compound, morphine, which can serve as a useful reference.

Solvent/ConditionSolubility of Morphine (Free Base)Reference
Water1 g in ~5000 mL (slightly soluble)[3]
Boiling Water1 g in ~1100 mL[3]
EthanolSlightly soluble[1]
ChloroformSlightly soluble[1]
Diethyl EtherInsoluble[1]
Isopropyl AlcoholSlightly soluble[1]
BenzeneSlightly soluble[3]
Aqueous solution at low pHHighly soluble (as the salt)[2]
Aqueous solution at high pHPoorly soluble (as the free base)[2]

Experimental Protocols

Protocol 1: Acid-Base Extraction of this compound from a Reaction Mixture

This protocol is a general guideline and may need optimization based on the specific reaction mixture.

  • Acidification:

    • Ensure the reaction mixture is in an aqueous solution or has been quenched with water.

    • Adjust the pH of the aqueous solution to ~2 with a suitable acid (e.g., 1M HCl or 0.2 N H₂SO₄). This will protonate the this compound, making it water-soluble.

  • Organic Wash:

    • Extract the acidic aqueous solution with a nonpolar organic solvent (e.g., dichloromethane (B109758) or diethyl ether) to remove any non-basic impurities.

    • Repeat the extraction 2-3 times, discarding the organic layer each time.

  • Basification:

    • Cool the acidic aqueous solution in an ice bath.

    • Slowly add a base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or solid potassium carbonate) with stirring until the pH is ~9-10.[1] This will deprotonate the this compound, converting it to its free base form which is less soluble in water.

  • Extraction of Free Base:

    • Extract the basic aqueous solution with a suitable organic solvent (e.g., a 4:1 mixture of chloroform:isopropanol).[1]

    • Repeat the extraction 3-4 times.

  • Drying and Evaporation:

    • Combine the organic extracts.

    • Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the crude this compound.

Protocol 2: Recrystallization of Crude this compound
  • Solvent Selection:

    • Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, or mixtures with water) at room temperature and at boiling point.

    • An ideal solvent will show low solubility at room temperature and high solubility at its boiling point.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the this compound is just fully dissolved.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Signaling Pathway and Logical Relationship Diagrams

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase low_ph Low pH (e.g., < 5) This compound is Protonated (Salt Form) high_solubility High Aqueous Solubility low_ph->high_solubility high_ph High pH (e.g., > 9) This compound is in Free Base Form low_solubility Low Aqueous Solubility high_ph->low_solubility organic_solubility_low Low Solubility in Organic Solvents high_solubility->organic_solubility_low Favors Partitioning to Aqueous Phase organic_solubility_high High Solubility in Organic Solvents (e.g., Chloroform/Isopropanol) low_solubility->organic_solubility_high Favors Partitioning to Organic Phase

Caption: pH-dependent solubility and phase partitioning of this compound.

References

Optimizing solvent systems for the chromatographic purification of chloromorphide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing solvent systems for the chromatographic purification of chloromorphide.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvent systems for the purification of this compound?

A1: For the purification of this compound, the choice of the solvent system is critical and depends on the chromatographic technique employed.

  • Normal-Phase Chromatography (NPC): this compound, being a moderately polar alkaloid, can be effectively purified using normal-phase chromatography. A typical starting point would be a solvent system consisting of a non-polar solvent with a polar modifier.

  • Reversed-Phase Chromatography (RPC): Reversed-phase chromatography is also a powerful technique for purifying this compound. It utilizes a polar mobile phase and a non-polar stationary phase.[1][2]

    • Recommended Starting Systems:

      • Acetonitrile (B52724)/Water with an acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid)

      • Methanol/Water with an acidic modifier (e.g., 0.1% Formic Acid or Trifluoroacetic Acid)

Q2: Why is an acidic or basic modifier often added to the mobile phase?

A2: this compound is a basic compound. In reversed-phase chromatography, the addition of an acidic modifier, such as formic acid or trifluoroacetic acid, to the mobile phase helps to suppress the ionization of residual silanol (B1196071) groups on the silica-based stationary phase. This minimizes undesirable ionic interactions between the basic analyte and the stationary phase, resulting in improved peak shape and reduced tailing.[3] In normal-phase chromatography, a basic modifier like ammonia or triethylamine is often used to prevent strong interactions with the acidic silica (B1680970) surface, which can also cause peak tailing and poor recovery.

Q3: How can I translate a Thin-Layer Chromatography (TLC) solvent system to a High-Performance Liquid Chromatography (HPLC) method?

A3: TLC is an excellent tool for rapidly screening solvent systems. Once a suitable solvent system is identified by TLC, it can be adapted for HPLC. A general guideline is to use the TLC mobile phase composition as a starting point for the HPLC mobile phase. For instance, if a TLC separation is achieved with a mobile phase of 80:20:1 hexane:isopropanol:ammonia, a similar ratio can be used for isocratic HPLC. However, adjustments to the solvent ratios and gradient elution may be necessary to optimize the separation on the HPLC column. It's important to consider the differences in the stationary phases between the TLC plate and the HPLC column, as this can affect selectivity.[4][5]

Q4: What is the expected elution order of this compound and its potential impurities?

A4: The elution order depends on the chromatographic mode.

  • In Normal-Phase Chromatography: Less polar compounds elute first. Therefore, impurities that are less polar than this compound will elute before it, while more polar impurities will have longer retention times.

  • In Reversed-Phase Chromatography: More polar compounds elute first. This compound, being moderately polar, will be retained on the non-polar stationary phase. More polar impurities will elute earlier, and less polar (more hydrophobic) impurities will be retained longer.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions between the basic this compound molecule and acidic silanol groups on the silica stationary phase.[7][8][9]Reversed-Phase: Add an acidic modifier (e.g., 0.1% formic acid or TFA) to the mobile phase to suppress silanol ionization. Lowering the mobile phase pH to around 3 is often effective.[3] Normal-Phase: Add a basic modifier (e.g., 0.1-0.5% triethylamine or ammonia) to the mobile phase to compete with this compound for active sites. General: Use a modern, high-purity, end-capped column (Type B silica) with minimal residual silanol activity.[8]
Inconsistent Retention Times Fluctuations in mobile phase composition or temperature.Ensure the mobile phase is well-mixed and degassed. Use an HPLC system with a reliable pump and a column oven to maintain a constant temperature.[10]
High Backpressure Blockage in the column or system.Filter all samples and mobile phases before use. If backpressure is still high, try back-flushing the column. Check for blockages in the tubing and frits.
Low Resolution/Co-eluting Peaks The solvent system is not optimized for the specific separation.Isocratic Elution: Adjust the ratio of the strong and weak solvents. Gradient Elution: Modify the gradient slope to improve the separation of closely eluting compounds. General: Try a different organic modifier (e.g., switch from acetonitrile to methanol or vice versa in reversed-phase) or a different stationary phase to alter selectivity.
No Compound Eluting The compound may have degraded on the column, or the mobile phase is too weak.Check the stability of this compound in the chosen solvent system. Increase the strength of the mobile phase (increase the percentage of the more polar solvent in normal-phase or the organic solvent in reversed-phase).

Experimental Protocols

Protocol 1: Analytical Reversed-Phase HPLC Method for this compound Purity

This protocol outlines a general method for the analytical determination of this compound purity using reversed-phase HPLC.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the this compound sample.

    • Dissolve the sample in 1 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).

    • Filter the solution through a 0.45 µm syringe filter before injection.[11]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 90% B

      • 25-30 min: 90% B

      • 30-35 min: 90% to 10% B

      • 35-40 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 285 nm.

    • Injection Volume: 10 µL.

Protocol 2: Preparative Normal-Phase Flash Chromatography for this compound Purification

This protocol describes a general procedure for the purification of this compound from a crude reaction mixture using flash chromatography.

  • Sample Preparation:

    • Dissolve the crude this compound sample in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel.

    • Allow the solvent to evaporate completely to obtain a dry, free-flowing powder.

  • Chromatographic Conditions:

    • Stationary Phase: Silica gel (e.g., 230-400 mesh).

    • Column: Appropriate size flash column packed with silica gel.

    • Mobile Phase: A gradient of hexane and isopropanol with a constant 0.1% of ammonia. For example, starting with 95:5 (Hexane:Isopropanol) and gradually increasing to 80:20.

    • Elution: Apply the dry-loaded sample to the top of the column. Elute with the mobile phase, collecting fractions.

    • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Post-Purification: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Quantitative Data Summary

The following tables provide illustrative data for the chromatographic purification of a compound structurally similar to this compound, demonstrating the effect of different solvent systems.

Table 1: Reversed-Phase HPLC - Effect of Organic Modifier

Mobile Phase Composition (Aqueous: 0.1% Formic Acid)Retention Time (min)Tailing FactorResolution (from nearest impurity)
70:30 Water:Acetonitrile8.51.81.9
60:40 Water:Acetonitrile5.21.42.1
70:30 Water:Methanol10.21.91.7
60:40 Water:Methanol6.81.52.0

Table 2: Normal-Phase HPLC - Effect of Polar Modifier

Mobile Phase Composition (Hexane with 0.1% Ammonia)Retention Time (min)Tailing FactorResolution (from nearest impurity)
90:10 Hexane:Isopropanol12.32.11.6
85:15 Hexane:Isopropanol9.11.62.2
90:10 Hexane:Ethyl Acetate15.82.41.4
85:15 Hexane:Ethyl Acetate11.51.82.0

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_chrom Chromatographic Separation cluster_analysis Analysis & Purification Crude_Sample Crude this compound Sample Dissolution Dissolution in appropriate solvent Crude_Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC_System HPLC System Filtration->HPLC_System Column Chromatography Column (Normal or Reversed-Phase) HPLC_System->Column Detector UV Detector Column->Detector Solvent_System Optimized Solvent System Solvent_System->HPLC_System Fraction_Collection Fraction Collection Detector->Fraction_Collection Analysis Purity Analysis (e.g., TLC, Analytical HPLC) Fraction_Collection->Analysis Purified_Product Purified this compound Analysis->Purified_Product Troubleshooting_Logic Start Chromatographic Issue Identified Peak_Shape Poor Peak Shape? Start->Peak_Shape Retention_Time Inconsistent Retention Time? Peak_Shape->Retention_Time No Tailing Tailing Peak Peak_Shape->Tailing Yes Fronting Fronting Peak Peak_Shape->Fronting Yes, Fronting Resolution Low Resolution? Retention_Time->Resolution No Check_Mobile_Phase Verify Mobile Phase Composition & Degassing Retention_Time->Check_Mobile_Phase Yes Adjust_Solvent_Ratio Optimize Solvent Ratio Resolution->Adjust_Solvent_Ratio Yes Check_Modifier Adjust Mobile Phase Modifier (Acidic for RP, Basic for NP) Tailing->Check_Modifier Check_Column Use High-Purity, End-Capped Column Tailing->Check_Column Reduce_Load Reduce Sample Concentration/Volume Fronting->Reduce_Load End Problem Resolved Check_Modifier->End Check_Column->End Reduce_Load->End Check_Temp Ensure Stable Column Temperature Check_Mobile_Phase->Check_Temp Check_Temp->End Change_Modifier Change Organic Modifier Adjust_Solvent_Ratio->Change_Modifier Change_Column Try a Different Stationary Phase Change_Modifier->Change_Column Change_Column->End

References

Technical Support Center: Enhancing the Stability of Chloromorphide in Solution for Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of chloromorphide in solution for analytical standards.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation, storage, and use of this compound analytical standards.

Q1: My this compound standard solution is showing a yellowish or brownish discoloration. What is the likely cause and how can I prevent it?

A: Discoloration of your this compound solution is a common indicator of oxidative degradation. This compound, being a morphine derivative, is susceptible to oxidation, particularly at the phenolic hydroxyl group. This can lead to the formation of colored degradation products, such as pseudomorphine-like dimers.

To prevent oxidative degradation:

  • Use Degassed Solvents: Oxygen dissolved in the solvent is a primary driver of oxidation.[1] Prepare your solutions using solvents that have been deoxygenated by methods such as sparging with an inert gas (e.g., nitrogen or argon) or by sonication under vacuum.

  • Add Antioxidants: The inclusion of antioxidants can significantly inhibit oxidation. Common choices for opioid standards include:

  • Store Under an Inert Atmosphere: After preparation, flush the headspace of your storage vial with an inert gas before sealing to minimize contact with oxygen.

Q2: I am observing a decrease in the concentration of my this compound standard over time, even without visible discoloration. What could be the reason?

A: A gradual decrease in concentration without obvious color change can be attributed to several factors, including hydrolysis, adsorption to the container surface, or photodegradation.

Troubleshooting steps:

  • Control pH: Hydrolysis of the chloro group at the 6-position is a potential degradation pathway, which can be influenced by pH. While specific data for this compound is limited, for morphine derivatives, a slightly acidic pH (around 4-5) is often optimal for stability in aqueous solutions.[1] Use buffered solutions to maintain a stable pH.

  • Select Appropriate Containers: Opioids can adsorb to certain types of plastic and glass surfaces. Use amber glass vials with PTFE-lined caps (B75204) to minimize both adsorption and exposure to light. Silanized glassware can further reduce adsorption.

  • Protect from Light: Store your standards in the dark or in amber vials to prevent photodegradation.[1] Exposure to UV light can induce degradation of opioid compounds.

Q3: I am seeing extraneous peaks in my chromatogram when analyzing my this compound standard. What are these and how can I identify them?

A: The appearance of new peaks in your chromatogram indicates the formation of degradation products. The identity of these products will depend on the degradation pathway.

Potential Degradation Products and Identification:

  • Hydrolysis Product: Hydrolysis of the 6-chloro group would likely yield morphine.

  • Oxidation Products: Oxidation can lead to the formation of this compound-N-oxide or dimeric products analogous to pseudomorphine.

  • Identification: The most effective method for identifying unknown degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the new peaks with the expected masses of potential degradation products, you can tentatively identify them. Further confirmation can be achieved using tandem mass spectrometry (MS/MS) to analyze fragmentation patterns.

Frequently Asked Questions (FAQs)

Q4: What is the recommended solvent for preparing this compound stock solutions?

A: For a primary stock solution, a non-aqueous solvent is often preferred to minimize hydrolysis. Methanol (B129727) or acetonitrile (B52724) are common choices for dissolving opioid standards. For working solutions, a mixture of the organic stock solvent and a suitable aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer, pH 4-5) is recommended. Always use high-purity (e.g., HPLC or LC-MS grade) solvents.

Q5: What are the ideal storage conditions for this compound analytical standards?

A: To maximize the shelf-life of your this compound standards, the following storage conditions are recommended:

  • Temperature: Store at low temperatures to slow down degradation kinetics. Refrigeration (2-8 °C) is suitable for short-term storage, while freezing (-20 °C or lower) is recommended for long-term storage.

  • Light: Protect from light by using amber glass vials or by storing in a dark location.[1]

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.

Q6: How can I perform a forced degradation study to understand the stability of my this compound formulation?

A: A forced degradation study intentionally exposes the drug substance to harsh conditions to accelerate degradation and identify potential degradation products and pathways. This is crucial for developing stability-indicating analytical methods.

Typical Forced Degradation Conditions:

Stress ConditionTypical Reagents and Conditions
Acid Hydrolysis 0.1 M to 1 M HCl, room temperature to 60 °C
Base Hydrolysis 0.1 M to 1 M NaOH, room temperature to 60 °C
Oxidation 3% to 30% Hydrogen Peroxide (H₂O₂), room temperature
Thermal Degradation Stored at elevated temperatures (e.g., 60-80 °C)
Photodegradation Exposed to UV and/or visible light (ICH Q1B guidelines)

Q7: What analytical techniques are best suited for monitoring the stability of this compound?

A: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for quantifying the parent drug and known degradation products. However, for identifying unknown degradants and for higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique. A stability-indicating method should be able to separate the this compound peak from all potential degradation product peaks.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution (1 mg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of deoxygenated methanol containing 0.1% (w/v) ascorbic acid.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Transfer the solution to an amber glass vial.

  • Flush the headspace with nitrogen gas before sealing with a PTFE-lined cap.

  • Store at -20 °C.

Protocol 2: Forced Degradation Study Workflow

  • Sample Preparation: Prepare separate solutions of this compound in water, 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂. For thermal and photolytic studies, use a solution in a 50:50 mixture of acetonitrile and water.

  • Stress Application:

    • Hydrolysis: Incubate the acidic and basic solutions at 60 °C for 24 hours.

    • Oxidation: Keep the hydrogen peroxide solution at room temperature for 24 hours.

    • Thermal: Store the acetonitrile/water solution at 80 °C for 48 hours.

    • Photolytic: Expose the acetonitrile/water solution to light according to ICH Q1B guidelines.

  • Neutralization (for hydrolyzed samples): Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating LC-MS method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.

Visualizations

Chloromorphide_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation This compound This compound Morphine Morphine This compound->Morphine H₂O / Δ Chloromorphide_N_Oxide This compound-N-Oxide This compound->Chloromorphide_N_Oxide [O] Dimeric_Products Dimeric Products This compound->Dimeric_Products [O]

Caption: Potential degradation pathways of this compound.

Experimental_Workflow start Prepare this compound Solution stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidant) start->stress neutralize Neutralize (if applicable) stress->neutralize analyze LC-MS Analysis stress->analyze neutralize->analyze evaluate Identify & Quantify Degradants analyze->evaluate

Caption: Workflow for a forced degradation study.

Troubleshooting_Logic issue Instability Issue Observed discoloration Discoloration? issue->discoloration concentration_loss Concentration Loss? discoloration->concentration_loss No oxidation Probable Oxidation - Use degassed solvent - Add antioxidants - Store under inert gas discoloration->oxidation Yes extra_peaks Extra Peaks? concentration_loss->extra_peaks No hydrolysis_adsorption Possible Hydrolysis/Adsorption - Control pH (4-5) - Use amber glass vials - Protect from light concentration_loss->hydrolysis_adsorption Yes degradation Degradation Occurred - Identify peaks via LC-MS - Review storage conditions extra_peaks->degradation Yes

Caption: Troubleshooting logic for this compound instability.

References

Validation & Comparative

A Comparative Guide to Desomorphine Synthesis: Chloromorphide vs. α-Chlorocodide Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in opioid chemistry and drug development, the synthesis of potent morphinan (B1239233) analogues is a subject of significant academic and historical interest. Desomorphine (4,5-α-epoxy-17-methylmorphinan-3-ol), a semi-synthetic opioid approximately eight to ten times more potent than morphine, can be synthesized from several precursors.[1] This guide provides a comparative analysis of two key synthetic intermediates: chloromorphide and α-chlorocodide. The comparison focuses on synthetic efficiency, precursor accessibility, and reaction pathways, supported by available experimental data.

Overview of Synthetic Pathways

The traditional and most frequently cited synthesis of desomorphine begins with codeine, which is first converted to an intermediate, α-chlorocodide. This intermediate then undergoes a two-step reduction and demethylation process to yield the final product.[1][2] An alternative pathway involves the direct catalytic hydrogenation of a halogenated morphine derivative, such as α-chloromorphide, to produce desomorphine.[2]

The choice of precursor has significant implications for the overall efficiency and complexity of the synthesis. The α-chlorocodide pathway is a multi-step process, whereas the this compound route can be more direct but relies on a different starting material (morphine vs. codeine).

Synthetic_Pathways_Overview cluster_0 α-Chlorocodide Pathway cluster_1 This compound Pathway Codeine Codeine a_Chlorocodide a_Chlorocodide Codeine->a_Chlorocodide + SOCl₂ Desocodeine Dihydrodesoxycodeine (Desocodeine) a_Chlorocodide->Desocodeine Catalytic Reduction Desomorphine_A Desomorphine Desocodeine->Desomorphine_A Demethylation Morphine Morphine This compound α-Chloromorphide Morphine->this compound + SOCl₂ Desomorphine_B Desomorphine This compound->Desomorphine_B Catalytic Hydrogenation & Dehalogenation

Caption: High-level comparison of the synthetic routes to desomorphine.

Quantitative Comparison of Synthesis Yields

The efficiency of a synthetic route is primarily judged by its chemical yield. While detailed, directly comparable studies under identical conditions are scarce in modern literature, historical and review papers provide valuable data. The catalytic hydrogenation of halogenated morphinans is a key step in both pathways, and its yield is highly dependent on the specific substrate and reaction conditions.

Precursor/IntermediateReaction StepCatalyst / ConditionsReported Yield (%)Reference
α-Chlorocodide Catalytic Hydrogenation & DehalogenationPd/BaSO₄ in Methanol (B129727) or dilute HCl~30 - 83%[2]
α-Chloromorphide Catalytic Hydrogenation & DehalogenationPd/BaSO₄ in Methanol or dilute HCl~30 - 83%[2]
Codeine Improved Multi-Step Synthesis (Overall Yield)(via mesylate intermediate)38%[3]
Dihydrodesoxycodeine-D Demethylation to Desomorphine Hydriodide(Not specified)93%[2]

Note: The ~30-83% yield range represents a general finding for the dehalogenation and reduction of halogenated morphinans and may not reflect a standardized, optimized procedure. The 38% overall yield corresponds to a specific, improved multi-step process from codeine that does not involve column purification.[3]

Experimental Protocols

The following sections outline the generalized experimental procedures for the synthesis of desomorphine from both α-chlorocodide and this compound, as inferred from the chemical literature. These are intended for informational purposes for a research audience and are not exhaustive protocols.

Protocol 1: Synthesis via α-Chlorocodide (Classic Method)

This synthesis is a three-step process starting from codeine.

Experimental_Workflow_a_Chlorocodide Start Start: Codeine Step1 Step 1: Chlorination React Codeine with Thionyl Chloride (SOCl₂) to form α-Chlorocodide. Start->Step1 Step2 Step 2: Catalytic Reduction Reduce α-Chlorocodide using H₂ gas with a Palladium catalyst (e.g., Pd/BaSO₄) to form Dihydrodesoxycodeine. Step1->Step2 Step3 Step 3: Demethylation Remove the 3-methoxy group from Dihydrodesoxycodeine to yield Desomorphine. Step2->Step3 End End Product: Desomorphine Step3->End

Caption: Workflow for the classic synthesis of desomorphine from codeine.

Methodology:

  • Synthesis of α-Chlorocodide: Codeine is treated with thionyl chloride (SOCl₂). This reaction replaces the 6-hydroxyl group with a chlorine atom, yielding α-chlorocodide.[1]

  • Catalytic Reduction to Dihydrodesoxycodeine: The α-chlorocodide intermediate is subjected to catalytic reduction. This is typically performed using hydrogen gas in the presence of a palladium catalyst, such as palladium on barium sulfate (B86663) (Pd/BaSO₄). This step reduces the 7,8-double bond.[2]

  • Demethylation to Desomorphine: The final step involves the O-demethylation of the 3-methoxy group of dihydrodesoxycodeine to a hydroxyl group, yielding desomorphine.[1]

Protocol 2: Synthesis via α-Chloromorphide

This pathway involves the direct conversion of α-chloromorphide, a derivative of morphine, to desomorphine.

Methodology:

  • Preparation of α-Chloromorphide: Morphine is used as the starting material. Similar to the preparation of α-chlorocodide, morphine is treated with a chlorinating agent like thionyl chloride to replace the 6-hydroxyl group with chlorine.[4]

  • Catalytic Hydrogenation and Dehalogenation: α-chloromorphide is dissolved in a suitable solvent, such as methanol or dilute hydrochloric acid. The solution is then treated with hydrogen gas in the presence of a palladium catalyst (Pd/BaSO₄). This single step accomplishes both the reduction of the 7,8-double bond and the dehalogenation at the C-6 position, yielding desomorphine.[2]

Mechanism of Action: Opioid Receptor Signaling

Desomorphine, like morphine and other opioids, exerts its potent analgesic effects by acting as an agonist at opioid receptors, primarily the μ-opioid receptor (MOR). These receptors are G-protein coupled receptors (GPCRs) located throughout the central and peripheral nervous systems.[3]

Opioid_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Cellular Response Desomorphine Desomorphine MOR μ-Opioid Receptor (GPCR) Desomorphine->MOR Binds G_Protein Gi/Go Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Voltage-Gated Ca²⁺ Channels G_Protein->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Neurotransmitter ↓ Neurotransmitter Release (e.g., Glutamate) Ca_Influx->Neurotransmitter Analgesia Analgesia Neurotransmitter->Analgesia

Caption: Simplified signaling pathway of desomorphine at the μ-opioid receptor.

Upon binding, desomorphine activates the receptor, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP) levels, and the inhibition of voltage-gated calcium channels. This cascade of events ultimately reduces neuronal excitability and decreases the release of nociceptive neurotransmitters, resulting in analgesia.

Discussion and Conclusion

The choice between this compound and α-chlorocodide as an intermediate for desomorphine synthesis depends on several factors.

  • Precursor Availability: The α-chlorocodide route originates from codeine, while the this compound route starts from morphine. The relative accessibility and cost of these primary alkaloids can be a determining factor. Historically, the synthesis via α-chlorocodide was considered more practical due to the easier accessibility of the intermediate compared to halogenomorphides.[2]

  • Synthetic Complexity and Yield: The this compound pathway offers a more direct conversion to desomorphine through a one-step catalytic hydrogenation and dehalogenation. The α-chlorocodide route is longer, involving a separate reduction and a final demethylation step. However, the reported yield for the demethylation of dihydrodesoxycodeine is very high (93%), which may make the overall yield of the multi-step process competitive.[2] More recent, "improved" methods starting from codeine report an overall yield of 38% with high purity and without the need for chromatographic purification, suggesting that optimized multi-step processes can be highly efficient.[3]

  • Reaction Conditions: Both pathways rely on catalytic hydrogenation, a standard procedure in organic synthesis. The handling of thionyl chloride requires appropriate safety measures due to its corrosive and reactive nature.

References

A Comparative Guide to Chlorinating Agents for Morphine Conversion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted chlorination of morphine is a critical step in the synthesis of various opioid derivatives with modified pharmacological profiles. The choice of chlorinating agent significantly impacts the position of chlorination, reaction yield, and the formation of byproducts. This guide provides an objective comparison of the efficacy of different chlorinating agents for the conversion of morphine, supported by experimental data and detailed protocols.

Comparison of Chlorinating Agents for Morphine Conversion

The selection of a suitable chlorinating agent for the modification of morphine is contingent on the desired position of chlorination and the overall synthetic strategy. The following table summarizes the performance of various agents in the chlorination of morphine.

Chlorinating AgentTarget PositionProductReagents & ConditionsYield (%)Byproducts/Notes
Hydrochloric Acid (HCl) / Potassium Iodate (B108269) (KIO₃) C-11-ChloromorphineMorphine, conc. HCl, KIO₃, water, acetone (B3395972); heated at 70-75°C for 20 hours.~50Halogenation occurs at the position meta to the phenolic hydroxyl group.[1]
Thionyl Chloride (SOCl₂) C-6α-ChloromorphidePrimarily used for the conversion of the related alkaloid, codeine, to α-chlorocodide.[2] The direct, high-yield synthesis from morphine is less commonly detailed.Data not availableCan lead to side reactions if not controlled.
Dimethylchloroformiminium chloride (Vilsmeier Reagent) C-6α-ChloromorphineReaction of morphine hydrate (B1144303) with the Vilsmeier reagent.[2]Data not availableα-Chloromorphine was found to be 10-15 times more potent than morphine but also significantly more toxic in vivo.[2]
Phosphorus Pentachloride (PCl₅) GeneralChlorinated Morphine DerivativesA powerful chlorinating agent for converting hydroxyl groups to chlorides.[3]Data not availableReaction with morphine can be aggressive and may lead to multiple chlorinated species or rearrangements.
Oxalyl Chloride ((COCl)₂) GeneralChlorinated Morphine DerivativesA milder alternative to thionyl chloride, often used for converting alcohols to alkyl chlorides.[4]Data not availableTypically requires a base like pyridine (B92270).[4]

Experimental Protocols

Synthesis of 1-Chloromorphine using HCl and Potassium Iodate

This protocol describes the halogenation of morphine at the C-1 position, meta to the phenolic hydroxyl group.[1]

Materials:

  • Morphine

  • Concentrated Hydrochloric Acid

  • Potassium Iodate (KIO₃)

  • Water

  • Acetone

  • Chloroform (B151607)

Procedure:

  • Dissolve morphine (0.0125 mol) in concentrated hydrochloric acid (28 ml).

  • Prepare a solution of potassium iodate (0.0125 mol) in water (22 ml).

  • Mix the two solutions.

  • Dilute the mixture with acetone (150 ml).

  • Heat the mixture with stirring at 70-75°C for 20 hours.

  • After the reaction period, distill off the acetone.

  • Extract the remaining aqueous solution with chloroform (2 x 40 ml) and discard the chloroform extracts.

  • Upon cooling, the hydrochloride of 1-chloromorphine will precipitate from the aqueous layer.

General Considerations for other Chlorinating Agents

Detailed, high-yield protocols for the direct chlorination of morphine's C-6 hydroxyl group using thionyl chloride, phosphorus pentachloride, or oxalyl chloride are not as readily available in the literature as for its derivatives like codeine. However, general procedures for the chlorination of alcohols can be adapted with caution.

  • Thionyl Chloride: Reactions are typically carried out in an inert solvent like chloroform or dichloromethane. The addition of a base such as pyridine is often necessary to neutralize the HCl byproduct. The reaction temperature is usually kept low initially and may be raised to drive the reaction to completion.

  • Vilsmeier Reagent: The synthesis of α-chloromorphine has been reported using the Vilsmeier reagent, which is generated from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride or oxalyl chloride.[2] The reaction with morphine hydrate would likely be performed in an aprotic solvent.

  • Phosphorus Pentachloride: Due to its high reactivity, PCl₅ is a less selective chlorinating agent.[3] Reactions are often conducted in a non-polar solvent like carbon tetrachloride or benzene. Careful control of stoichiometry and temperature is crucial to minimize side reactions.

  • Oxalyl Chloride: This reagent is generally considered milder than thionyl chloride and is often used with a catalyst like DMF (for Vilsmeier reagent formation in situ) or a base like pyridine for the chlorination of alcohols.[4] The reaction is typically performed in a chlorinated solvent at or below room temperature.

Chemical Transformation Pathways

The following diagram illustrates the key chlorination pathways for morphine discussed in this guide.

Morphine_Chlorination cluster_c1 C-1 Chlorination cluster_c6 C-6 Chlorination Morphine Morphine C1_Reagents HCl / KIO₃ SOCl2 Thionyl Chloride (SOCl₂) Morphine->SOCl2 Vilsmeier Vilsmeier Reagent Morphine->Vilsmeier PCl5 Phosphorus Pentachloride (PCl₅) Morphine->PCl5 OxalylCl Oxalyl Chloride ((COCl)₂) Morphine->OxalylCl C1_Chloro 1-Chloromorphine C6_Chloro α-Chloromorphide C1_Reagents->C1_Chloro SOCl2->C6_Chloro Vilsmeier->C6_Chloro PCl5->C6_Chloro OxalylCl->C6_Chloro

References

Validating the Structure of Synthesized Chloromorphide: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Structural Comparison

Chloromorphide (C₁₇H₁₈ClNO₂) is a semi-synthetic opioid derived from morphine (C₁₇H₁₉NO₃). The key structural difference is the replacement of the hydroxyl group (-OH) at the C6 position of morphine with a chlorine atom (-Cl). This substitution is expected to induce noticeable changes in the spectroscopic signatures of the molecule.

Table 1: Comparison of Key Structural and Spectroscopic Properties

PropertyMorphineThis compoundExpected Change
Molecular Formula C₁₇H₁₉NO₃C₁₇H₁₈ClNO₂Change in elemental composition
Molecular Weight 285.34 g/mol 303.78 g/mol [1]Increase by ~18.44 g/mol
¹H NMR See Table 2See Table 2 (Predicted)Downfield shift of H6 proton
¹³C NMR See Table 3See Table 3 (Predicted)Upfield shift of C6 carbon
IR Spectroscopy ~3400 cm⁻¹ (O-H stretch)AbsentDisappearance of the broad O-H stretching band
Mass Spectrometry M⁺ at m/z 285[M]⁺ and [M+2]⁺ isotopic patternPresence of a characteristic 3:1 isotopic pattern for chlorine

Spectroscopic Data Comparison

¹H NMR Spectroscopy

The substitution of the hydroxyl group with a more electronegative chlorine atom at C6 is predicted to cause a significant downfield shift (to a higher ppm value) of the proton at this position (H6). Other nearby protons may also experience minor shifts.

Table 2: Comparison of ¹H NMR Chemical Shifts (δ) in ppm

ProtonMorphine (ppm)This compound (Predicted ppm)
H-16.6-6.7~6.7
H-26.5-6.6~6.6
H-5~4.9~5.0
H-6 ~4.2 > 4.2 (significant downfield shift)
H-75.3-5.4~5.4
H-85.6-5.7~5.7
N-CH₃~2.4~2.4
Other ProtonsVariousMinor shifts expected

Note: The predicted shifts for this compound are based on established principles of NMR spectroscopy and have not been experimentally verified from the available search results.

¹³C NMR Spectroscopy

In ¹³C NMR, the carbon atom directly bonded to the chlorine (C6) is expected to experience a notable upfield shift (to a lower ppm value) due to the "heavy atom" effect of chlorine.

Table 3: Comparison of ¹³C NMR Chemical Shifts (δ) in ppm

CarbonMorphine (ppm)This compound (Predicted ppm)
C-1~119~119
C-2~121~121
C-3~146~146
C-4~141~141
C-5~91~90
C-6 ~67 < 67 (significant upfield shift)
C-7~131~130
C-8~128~128
N-CH₃~43~43
Other CarbonsVariousMinor shifts expected

Note: The predicted shifts for this compound are based on established principles of NMR spectroscopy and have not been experimentally verified from the available search results.

Infrared (IR) Spectroscopy

The most telling change in the IR spectrum will be the disappearance of the broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group at C6 in morphine.

Table 4: Key IR Absorption Bands (cm⁻¹)

Functional GroupMorphine (cm⁻¹)This compound (cm⁻¹)
O-H Stretch (Alcohol) ~3400 (broad) Absent
O-H Stretch (Phenol)~3200 (broad)~3200 (broad)
C-H Stretch (Aromatic)~3050~3050
C-H Stretch (Aliphatic)~2900~2900
C=C Stretch (Aromatic)~1600, ~1500~1600, ~1500
C-O Stretch (Ether)~1240~1240
C-Cl Stretch Absent ~600-800
Mass Spectrometry

Mass spectrometry provides definitive evidence for the incorporation of chlorine. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak of this compound will appear as a pair of peaks ([M]⁺ and [M+2]⁺) with a characteristic 3:1 intensity ratio.

Table 5: Expected Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragmentation
Morphine285 (M⁺)Loss of water (-18), loss of the ethanamine bridge.
This compound303 ([M]⁺) and 305 ([M+2]⁺) in a ~3:1 ratioLoss of HCl (-36), fragmentation of the morphinan (B1239233) core.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Parameters: Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Parameters: Employ proton decoupling. A 45° pulse angle and a longer relaxation delay (2-5 seconds) are typically used. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Record a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the spectrum of morphine.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Acquire the mass spectrum, ensuring a mass range that includes the expected molecular ion peaks.

  • Data Analysis: Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) and analyze the fragmentation pattern to further confirm the structure.

Workflow for Structure Validation

The following diagram illustrates the logical workflow for validating the structure of synthesized this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Morphine Morphine Synthesis Synthesis Morphine->Synthesis SOCl₂ or similar Crude_Product Crude_Product Synthesis->Crude_Product Purification Purification Crude_Product->Purification e.g., Column Chromatography Synthesized_this compound Synthesized_this compound Purification->Synthesized_this compound NMR NMR Synthesized_this compound->NMR FTIR FTIR Synthesized_this compound->FTIR MS MS Synthesized_this compound->MS Validation Validation NMR->Validation FTIR->Validation MS->Validation Confirmed_Structure Confirmed_Structure Validation->Confirmed_Structure Data matches expected Further_Purification_or_Resynthesis Further_Purification_or_Resynthesis Validation->Further_Purification_or_Resynthesis Data does not match

Caption: Workflow for the synthesis and structural validation of this compound.

References

A Comparative Analysis of the Analgesic Potency of Chloromorphide and Other Semi-Synthetic Opioids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analgesic potency of chloromorphide with other clinically relevant semi-synthetic opioids, including hydromorphone, oxymorphone, and buprenorphine, benchmarked against the gold standard, morphine. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and evaluation of novel analgesic compounds. The information presented is based on available preclinical data and is intended for research purposes only.

Quantitative Comparison of Analgesic Potency

The analgesic potency of opioids is typically quantified by determining the median effective dose (ED50) required to produce a defined analgesic effect in animal models. The following table summarizes the available ED50 values for this compound and other selected semi-synthetic opioids from various preclinical analgesic assays. It is important to note that direct comparison of ED50 values across different studies should be done with caution due to variations in experimental protocols, animal strains, and routes of administration.

OpioidAnimal ModelAnalgesic AssayRoute of AdministrationED50 (mg/kg)Potency Relative to Morphine
This compound MouseNot SpecifiedNot Specified~10x more potent than Morphine
Morphine MouseHot Plate TestSubcutaneous (s.c.)4.6 - 8.71
RatTail Withdrawal TestSubcutaneous (s.c.)2.6 - 5.71
Hydromorphone MouseTail-Flick TestSubcutaneous (s.c.)0.22 (0.20-0.24)[1]~5-7.5x more potent than Morphine
RatThermal NociceptionSubcutaneous (s.c.)0.28 (0.16-0.51)[2]
Oxymorphone MouseNot SpecifiedNot Specified0.4~10x more potent than Morphine[3]
Buprenorphine MousePhenylquinone WrithingIntravenous (i.v.)0.0084[4]~25-40x more potent than Morphine
MouseHot Plate TestIntravenous (i.v.)0.16[4]
MouseTail Flick TestIntravenous (i.v.)0.096[4]
RatYeast-induced Inflammatory PainIntravenous (i.v.)0.0024[4]

Experimental Protocols

The determination of analgesic potency relies on standardized preclinical models that measure the response of animals to noxious stimuli. The following are detailed methodologies for three commonly employed assays.

Tail-Flick Test

The tail-flick test is a widely used method to assess the analgesic effects of centrally acting compounds by measuring the latency of a rodent to withdraw its tail from a thermal stimulus.

Methodology:

  • Animal Acclimation: Acclimate the animals (typically mice or rats) to the testing environment and restrainers for a period of 30-60 minutes before the experiment to minimize stress-induced analgesia.

  • Basal Latency Measurement: Gently place the distal third of the animal's tail on the radiant heat source of the tail-flick apparatus. The intensity of the heat source is calibrated to elicit a tail-flick response within 2-4 seconds in a drug-naive animal. A cut-off time (typically 10-15 seconds) is established to prevent tissue damage. Record the baseline tail-flick latency for each animal.

  • Drug Administration: Administer the test compound (e.g., this compound) or a vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, intravenous).

  • Post-Treatment Latency Measurement: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), re-measure the tail-flick latency.

  • Data Analysis: The analgesic effect is quantified as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug Latency - Pre-drug Latency) / (Cut-off Time - Pre-drug Latency)] x 100. The ED50 is then calculated from the dose-response curve.

Hot-Plate Test

The hot-plate test is another common method for evaluating the analgesic properties of drugs, particularly those that act at the supraspinal level. It measures the reaction time of an animal to a thermal stimulus applied to its paws.

Methodology:

  • Apparatus: The hot-plate apparatus consists of a heated metal plate maintained at a constant temperature (typically 52-55°C). The plate is enclosed in a clear acrylic cylinder to keep the animal on the heated surface.

  • Animal Acclimation: Allow the animals (usually mice) to acclimate to the testing room for at least 30 minutes prior to the experiment.

  • Baseline Latency: Gently place the animal on the hot plate and start a timer. Observe the animal for nociceptive behaviors, such as licking of the hind paws, jumping, or vocalization. The time until the first sign of a nociceptive response is recorded as the baseline latency. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue injury.

  • Drug Administration: Administer the test compound or vehicle control.

  • Post-Treatment Latency: At specific time intervals following drug administration, place the animal back on the hot plate and record the latency to the nociceptive response.

  • Data Analysis: The analgesic effect is determined by the increase in reaction time compared to the baseline. The %MPE and ED50 can be calculated as described for the tail-flick test.

Acetic Acid-Induced Writhing Test

The writhing test is a chemical-based algesic model used to screen for both centrally and peripherally acting analgesics. It involves the intraperitoneal injection of an irritant, such as acetic acid, which induces a characteristic stretching and writhing behavior.

Methodology:

  • Animal Preparation: Use mice for this assay. Acclimate them to the observation chambers for approximately 30 minutes before the start of the experiment.

  • Drug Pre-treatment: Administer the test compound or vehicle control at a predetermined time (e.g., 30 minutes) before the injection of the irritant.

  • Induction of Writhing: Inject a solution of acetic acid (typically 0.6% in saline) intraperitoneally into each mouse.

  • Observation: Immediately after the acetic acid injection, place the mouse in an individual observation chamber and record the number of writhes (a wave of contraction of the abdominal muscles followed by extension of the hind limbs) over a specific period, usually 15-20 minutes.

  • Data Analysis: The analgesic activity is expressed as the percentage of inhibition of writhing compared to the vehicle-treated control group. The ED50 is the dose of the drug that reduces the number of writhes by 50%.

Visualizing Experimental and Signaling Pathways

To further elucidate the processes involved in assessing analgesic potency and the mechanism of action of these opioids, the following diagrams have been generated using the DOT language for Graphviz.

Experimental_Workflow cluster_pre Pre-Treatment cluster_treat Treatment cluster_post Post-Treatment cluster_analysis Data Analysis Animal Acclimation Animal Acclimation Baseline Nociceptive Response Baseline Nociceptive Response Animal Acclimation->Baseline Nociceptive Response Drug/Vehicle Administration Drug/Vehicle Administration Baseline Nociceptive Response->Drug/Vehicle Administration Post-Treatment Nociceptive Response Post-Treatment Nociceptive Response Drug/Vehicle Administration->Post-Treatment Nociceptive Response Calculation of %MPE Calculation of %MPE Post-Treatment Nociceptive Response->Calculation of %MPE ED50 Determination ED50 Determination Calculation of %MPE->ED50 Determination

Caption: General workflow for in vivo analgesic assays.

Mu_Opioid_Signaling cluster_receptor Receptor Activation cluster_gprotein G-Protein Signaling cluster_effector Effector Modulation cluster_cellular Cellular Response Opioid Opioid MOR Mu-Opioid Receptor (GPCR) Opioid->MOR G_protein Gi/o Protein MOR->G_protein G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC inhibits Ca_channel Voltage-gated Ca²⁺ Channel G_betagamma->Ca_channel inhibits K_channel GIRK Channel G_betagamma->K_channel activates cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Reduced_Neurotransmitter ↓ Neurotransmitter Release Ca_influx->Reduced_Neurotransmitter K_efflux ↑ K⁺ Efflux K_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia Reduced_Neurotransmitter->Analgesia

Caption: Mu-opioid receptor signaling pathway.

References

Cross-Reactivity of Chloromorphide in Opioid Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected cross-reactivity of chloromorphide in common immunoassays for opioids. Due to a lack of publicly available, specific quantitative data for this compound, this guide leverages data from structurally similar morphine derivatives to provide a comprehensive overview for researchers in drug development and analytical toxicology.

Introduction to this compound and Immunoassay Cross-Reactivity

This compound is a semi-synthetic opioid derivative of morphine where the 6-hydroxyl group is substituted with a chlorine atom. This structural similarity to morphine makes it a likely candidate for cross-reactivity in immunoassays designed to detect morphine and other opiates. Immunoassays are widely used for the initial screening of drugs of abuse in urine and other biological fluids due to their speed and high sensitivity.[1][2] However, these assays are known to be susceptible to cross-reactivity from structurally related compounds, which can lead to false-positive results.[2][3]

The principle behind these assays, such as Enzyme-Linked Immunosorbent Assay (ELISA), Enzyme Multiplied Immunoassay Technique (EMIT), and Cloned Enzyme Donor Immunoassay (CEDIA), involves the competition between the drug present in a sample and a labeled drug for a limited number of antibody binding sites.[4][5][6] The degree of cross-reactivity is typically expressed as the concentration of the cross-reacting substance that produces a signal equivalent to the assay's cutoff concentration for the target analyte (e.g., morphine) or as a percentage.[3]

Comparative Cross-Reactivity Data

CompoundImmunoassay TypeTarget AnalyteCross-Reactivity (%)Reference
This compound All major typesMorphine/OpiatesData not available (Expected to be high)
6-Acetylmorphine (6-AM)EMIT II Plus6-Acetylmorphine100% (as target analyte)[7]
6-Acetylmorphine (6-AM)EMIT II PlusOpiates78%[8]
Morphine-3-glucuronideCEDIAOpiates54%[8]
HydromorphoneEMIT II PlusOpiates21%[8]
CodeineCobas ProOpiates134%[8]
EthylmorphineCobas ProOpiates101%[8]
DihydrocodeineCobas ProOpiates59%[8]

Experimental Protocols

Below are generalized experimental protocols for common immunoassay techniques used for opioid screening. These protocols are intended to provide a foundational understanding of the methodologies. Specific parameters may vary depending on the manufacturer and the specific assay kit.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Opiates

This protocol outlines a competitive ELISA for the qualitative detection of opiates.

  • Sample Preparation: Urine samples, standards, and controls are brought to room temperature.

  • Addition of Samples and Standards: 20 µL of each standard, control, and urine sample are added to the appropriate wells of the antibody-coated microplate.[9]

  • Addition of Enzyme Conjugate: 100 µL of the drug-enzyme conjugate is added to each well.[9]

  • Incubation: The plate is covered and incubated at room temperature for a specified time (e.g., 60 minutes), allowing for competitive binding to the antibody-coated wells.[9]

  • Washing: The plate is washed multiple times with the provided wash buffer to remove any unbound components.[9]

  • Substrate Addition: 100 µL of a TMB-based substrate is added to each well.[9]

  • Color Development: The plate is incubated for a specified time (e.g., 30 minutes) at room temperature to allow for color development.[9]

  • Stopping the Reaction: The reaction is stopped by adding 100 µL of an acid stop solution.

  • Reading the Results: The absorbance is read using a microplate reader at 450 nm.[9] The intensity of the color is inversely proportional to the concentration of the opiate in the sample.

Enzyme Multiplied Immunoassay Technique (EMIT) II Plus Protocol for Opiates

This protocol describes a homogeneous enzyme immunoassay for the qualitative and semi-quantitative analysis of opiates.

  • Reagent Preparation: The liquid ready-to-use reagents, calibrators, and controls are brought to the appropriate temperature for the automated clinical chemistry analyzer.[10]

  • Sample Handling: Urine specimens are collected in appropriate containers. If not analyzed immediately, they can be stored at room temperature for up to 7 days or frozen at ≤ -20°C for longer periods.[1] Highly turbid samples should be centrifuged.[1]

  • Assay Procedure on an Automated Analyzer:

    • The analyzer automatically pipettes a precise volume of the sample and the first reagent (antibody/substrate) into a reaction cuvette.

    • After a short incubation period, the second reagent (enzyme-drug conjugate) is added.

    • The analyzer monitors the change in absorbance at 340 nm, which is proportional to the enzyme activity.[6]

  • Calibration and Control: The assay is calibrated using opiate calibrators. Controls are run to monitor the performance of the assay.[10]

  • Result Interpretation: For qualitative analysis, a sample producing a response greater than or equal to the cutoff calibrator is considered positive. For semi-quantitative analysis, a calibration curve is used to estimate the concentration of opiates.[11]

Cloned Enzyme Donor Immunoassay (CEDIA) Protocol for Opiates

This protocol outlines a homogeneous enzyme immunoassay based on recombinant DNA technology.

  • Reagent and Sample Preparation: The ready-to-use liquid reagents, calibrators, and controls are prepared for use on an automated clinical chemistry analyzer. Urine samples are prepared as described for the EMIT assay.[4]

  • Assay Principle: The CEDIA assay utilizes two genetically engineered inactive fragments of β-galactosidase. In the absence of the drug, these fragments reassemble to form an active enzyme. The drug in the sample competes with a drug-conjugated enzyme donor fragment for antibody binding sites.[4]

  • Automated Assay Procedure:

    • The automated analyzer mixes the sample with the antibody reagent and the enzyme acceptor fragment.

    • The enzyme donor-drug conjugate is then added.

    • The amount of active enzyme formed is proportional to the amount of drug in the sample. The analyzer measures the rate of color change resulting from the cleavage of a substrate, typically at 570 nm.[5]

  • Calibration and Quality Control: The assay is calibrated with opiate calibrators, and controls are used to validate the run.[4]

  • Interpretation of Results: Samples with a response equal to or greater than the cutoff calibrator are considered positive. A semi-quantitative estimation can be made using a calibration curve.[4]

Visualizations

The following diagrams illustrate the fundamental principles of immunoassay technology and the mechanism of cross-reactivity.

Immunoassay_Workflow cluster_preparation Sample & Reagent Preparation cluster_assay Automated Immunoassay cluster_analysis Data Analysis Sample Urine Sample Dispensing Dispense Sample & Reagents into Reaction Vessel Sample->Dispensing Calibrators Calibrators & Controls Calibrators->Dispensing Reagents Antibody & Enzyme Conjugate Reagents->Dispensing Incubation Incubation Dispensing->Incubation Detection Measure Signal (e.g., Absorbance) Incubation->Detection Comparison Compare Sample Signal to Cutoff Calibrator Detection->Comparison Result Report as Positive or Negative Comparison->Result Cross_Reactivity_Principle cluster_target Target Analyte Binding cluster_cross_reactant Cross-Reactant Binding cluster_non_reactant Non-Reactant Antibody1 Antibody Binding1 Specific Binding Antibody1->Binding1 Morphine Morphine Morphine->Binding1 Antibody2 Antibody Binding2 Cross-Reactivity Antibody2->Binding2 This compound This compound (Structurally Similar) This compound->Binding2 Antibody3 Antibody NoBinding No Binding Antibody3->NoBinding Unrelated Unrelated Compound Unrelated->NoBinding

References

A Comparative Kinetic Analysis of Halogenated Morphides: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

While specific rate constants, activation energies, and reaction orders are not well-documented, the available literature on the synthesis of these compounds provides qualitative insights into their relative reactivity. This guide will focus on the principles of reaction kinetics, the known synthetic routes for these compounds, and a proposed experimental design for a detailed comparative kinetic analysis.

Principles of Reaction Kinetics in Morphide Halogenation

The halogenation of morphine and its derivatives at the C6 position typically proceeds via a nucleophilic substitution reaction. The hydroxyl group at this position is a poor leaving group and must first be activated, often by conversion to a sulfonate ester such as a tosylate or mesylate. The subsequent reaction with a halide ion (F⁻, Cl⁻, Br⁻, I⁻) then proceeds via an SN2 mechanism.

The rate of this reaction is influenced by several factors:

  • Nature of the Leaving Group: A better leaving group will result in a faster reaction.

  • Nucleophilicity of the Halide Ion: In polar aprotic solvents, nucleophilicity generally increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻).

  • Solvent: The choice of solvent can significantly impact the reaction rate by stabilizing or destabilizing the transition state.

  • Temperature: As with most chemical reactions, higher temperatures generally lead to faster reaction rates.

Synthesis of Halogenated Morphides: A Qualitative Comparison

Direct quantitative kinetic data for the formation of each halogenated morphide is scarce. However, synthetic reports provide some clues about their relative ease of formation, which can be indirectly related to reaction kinetics.

Chloromorphide and Bromomorphide: The synthesis of this compound and bromomorphide is more frequently described in the literature. For instance, α-chloromorphide can be synthesized from codeine using thionyl chloride. Bromomorphide has also been synthesized and characterized. The successful synthesis of these compounds under relatively standard conditions suggests that the chloride and bromide ions are effective nucleophiles in these reactions. One study noted that in the synthesis of β-bromocodide, a related compound, the rate of 8-substitution was comparable to the rate of 3-O-demethylation, although no quantitative data was provided.

Fluoromorphide and Iodomorphide: Information regarding the synthesis and reaction kinetics of fluoromorphide and iodomorphide is less common in readily accessible literature. The synthesis of fluorinated morphinans can be challenging due to the lower nucleophilicity of the fluoride (B91410) ion. Conversely, while the iodide ion is a strong nucleophile, iodo-derivatives can be less stable.

Proposed Experimental Protocol for a Comparative Kinetic Study

To generate the data required for a robust comparative analysis, a series of kinetic experiments would need to be performed. The following outlines a potential experimental protocol.

1. Preparation and Characterization of a Common Precursor: To ensure a valid comparison, a common starting material should be used. A suitable precursor would be morphine-6-O-tosylate or a similar sulfonate ester. This precursor would need to be synthesized, purified, and thoroughly characterized (e.g., by NMR, Mass Spectrometry, and elemental analysis).

2. Kinetic Runs: A series of reactions would be carried out for each halide (using a source such as tetrabutylammonium (B224687) fluoride, lithium chloride, sodium bromide, and potassium iodide). For each halide, the reaction would be monitored under various conditions to determine the rate law.

  • Monitoring Reaction Progress: The disappearance of the starting material and the appearance of the product would be monitored over time using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Determination of Reaction Order: The concentration of the precursor and the halide would be systematically varied to determine the order of the reaction with respect to each reactant.

  • Determination of the Rate Constant: Once the rate law is established, the rate constant (k) would be calculated at different temperatures.

  • Determination of Activation Energy: By plotting ln(k) against 1/T (Arrhenius plot), the activation energy (Ea) for each reaction could be determined.

3. Data Analysis: The collected data would be analyzed to determine the rate law, rate constants, and activation parameters for the synthesis of each halogenated morphide.

Data Presentation

The quantitative data from these experiments would be summarized in tables for easy comparison.

Table 1: Reaction Orders and Rate Constants for the Synthesis of Halogenated Morphides at a Given Temperature

Halogenated MorphideHalide SourceReaction Order w.r.t. PrecursorReaction Order w.r.t. HalideOverall Reaction OrderRate Constant (k) [units]
FluoromorphideTBAFExperimental ValueExperimental ValueExperimental ValueExperimental Value
This compoundLiClExperimental ValueExperimental ValueExperimental ValueExperimental Value
BromomorphideNaBrExperimental ValueExperimental ValueExperimental ValueExperimental Value
IodomorphideKIExperimental ValueExperimental ValueExperimental ValueExperimental Value

Table 2: Activation Parameters for the Synthesis of Halogenated Morphides

Halogenated MorphideActivation Energy (Ea) [kJ/mol]Pre-exponential Factor (A) [units]
FluoromorphideExperimental ValueExperimental Value
This compoundExperimental ValueExperimental Value
BromomorphideExperimental ValueExperimental Value
IodomorphideExperimental ValueExperimental Value

Visualizations

The following diagrams illustrate the proposed experimental workflow and the general reaction pathway.

Experimental_Workflow cluster_prep Precursor Synthesis & Purification cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis start Morphine tosylation Tosylation/ Mesylation start->tosylation purification Purification & Characterization tosylation->purification reaction_setup Reaction Setup (Varying [Precursor], [Halide], Temp) purification->reaction_setup Precursor monitoring Reaction Monitoring (HPLC/GC) reaction_setup->monitoring data_collection Data Collection ([Reactant] vs. Time) monitoring->data_collection rate_law Determine Rate Law data_collection->rate_law rate_constant Calculate Rate Constants (k) rate_law->rate_constant activation_energy Determine Activation Energy (Ea) rate_constant->activation_energy

Caption: Proposed experimental workflow for the comparative kinetic study.

Reaction_Pathway reactant Morphine-6-O-Sulfonate transition_state [Halide---C6---O-Sulfonate]‡ (SN2 Transition State) reactant->transition_state k product 6-Halogenated Morphide transition_state->product leaving_group Sulfonate Leaving Group transition_state->leaving_group halide Halide Nucleophile (X⁻) halide->reactant

Caption: Generalized SN2 reaction pathway for the synthesis of 6-halogenated morphides.

Evaluating the Cost-Effectiveness of Chloromorphide Synthesis Routes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is a critical factor in the overall cost and timeline of a project. Chloromorphide, a halogenated derivative of morphine, serves as a valuable precursor in the synthesis of various semi-synthetic opioids.[1] This guide provides a comparative analysis of the two primary routes for this compound synthesis, evaluating their potential cost-effectiveness based on available data for reagents and general synthetic strategies.

The primary methods for the synthesis of this compound and its analogue, α-chlorocodide, involve the reaction of morphine or codeine with either thionyl chloride or a Vilsmeier reagent.[1] While both methods achieve the desired substitution of the 6-hydroxyl group with a chlorine atom, they differ in terms of reagent cost, reaction conditions, and potentially in yield and purity of the final product.

Comparative Analysis of Synthetic Routes

The selection of a synthetic route for this compound production is a trade-off between reagent cost, reaction efficiency, and the ease of purification. The following table summarizes the key quantitative parameters for the two main synthesis pathways. It is important to note that specific yields and reaction times can vary significantly based on the precise experimental conditions and scale of the reaction.

ParameterRoute 1: Thionyl ChlorideRoute 2: Vilsmeier Reagent
Starting Material MorphineMorphine Hydrate (B1144303)
Primary Reagent Thionyl Chloride (SOCl₂)Vilsmeier Reagent ((CH₃)₂NCHCl]Cl)
Reported Yield Not explicitly stated for this compound, but related reactions suggest moderate to high yields are possible.Not explicitly stated for this compound, but this method is cited for the synthesis of α-chloromorphine.[1]
Reagent Cost Relatively low to moderate.Generally higher than thionyl chloride, can be generated in situ.
Reaction Conditions Typically requires anhydrous conditions and careful temperature control.Can be performed under milder conditions compared to thionyl chloride.
Purification Requires careful workup to remove excess reagent and byproducts. Recrystallization or column chromatography are common.Purification typically involves chromatographic methods to isolate the final product.

Experimental Protocols

The following are generalized experimental protocols for the two primary synthesis routes of this compound. These should be adapted and optimized for specific laboratory conditions and scales.

Route 1: Synthesis of this compound using Thionyl Chloride

This method involves the direct reaction of morphine with thionyl chloride.

Materials:

  • Morphine

  • Thionyl chloride (SOCl₂)

  • Anhydrous solvent (e.g., chloroform, dichloromethane)

  • Quenching solution (e.g., saturated sodium bicarbonate)

  • Extraction solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a flame-dried, three-necked flask equipped with a stirrer, dropping funnel, and condenser, suspend anhydrous morphine in the chosen anhydrous solvent under an inert atmosphere.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of thionyl chloride in the same anhydrous solvent via the dropping funnel, maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the extraction solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Route 2: Synthesis of this compound using Vilsmeier Reagent

This route utilizes a pre-formed or in situ generated Vilsmeier reagent to chlorinate morphine.

Materials:

  • Morphine hydrate

  • Vilsmeier reagent (or phosphorus oxychloride and dimethylformamide for in situ generation)

  • Anhydrous solvent (e.g., dimethylformamide)

  • Workup solution (e.g., water, saturated sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • If generating the Vilsmeier reagent in situ, slowly add phosphorus oxychloride to chilled dimethylformamide (DMF) under an inert atmosphere.

  • To a solution of morphine hydrate in the chosen anhydrous solvent, add the Vilsmeier reagent at a controlled temperature.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.

  • Once the reaction is complete, pour the mixture into ice water and neutralize with a base such as sodium bicarbonate.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic extracts with brine, dry over an anhydrous drying agent, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude this compound using column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthesis routes for this compound.

Chloromorphide_Synthesis_Routes cluster_0 Route 1: Thionyl Chloride cluster_1 Route 2: Vilsmeier Reagent Morphine1 Morphine Reaction1 Chlorination Morphine1->Reaction1 SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Reaction1 Workup1 Aqueous Workup Reaction1->Workup1 Purification1 Purification (Recrystallization/ Column Chromatography) Workup1->Purification1 Chloromorphide1 This compound Purification1->Chloromorphide1 Morphine2 Morphine Hydrate Reaction2 Chlorination Morphine2->Reaction2 Vilsmeier Vilsmeier Reagent Vilsmeier->Reaction2 Workup2 Aqueous Workup Reaction2->Workup2 Purification2 Purification (Column Chromatography) Workup2->Purification2 Chloromorphide2 This compound Purification2->Chloromorphide2

Caption: Comparative workflow of this compound synthesis routes.

Cost-Effectiveness Evaluation

Reagent Cost:

  • Morphine: The cost of morphine, the primary starting material, is a significant factor. Prices can vary widely depending on purity and supplier. Naturally sourced morphine is generally less expensive than synthetically produced morphine.[2]

  • Thionyl Chloride: This reagent is a relatively inexpensive, common laboratory chemical.

  • Vilsmeier Reagent: While commercially available, it is often generated in situ from phosphorus oxychloride and dimethylformamide. The cost of these precursors must be considered. In general, the Vilsmeier reagent is likely to be a more expensive chlorinating agent than thionyl chloride.

Process Considerations:

  • Yield: The overall yield of the synthesis is a critical determinant of cost-effectiveness. A more expensive reagent may be justified if it provides a significantly higher yield.

  • Reaction Time: Shorter reaction times can lead to lower operational costs, including labor and energy consumption.

  • Purification: The ease and efficiency of purification have a major impact on the final cost. A cleaner reaction that requires minimal purification is highly desirable. Column chromatography is generally more time-consuming and expensive (due to solvent and stationary phase costs) than recrystallization.

The following diagram illustrates the key factors influencing the cost-effectiveness of each synthesis route.

Cost_Effectiveness_Factors cluster_Route1 Route 1: Thionyl Chloride cluster_Route2 Route 2: Vilsmeier Reagent ReagentCost1 Reagent Cost (Morphine, SOCl₂) Cost1 Overall Cost-Effectiveness ReagentCost1->Cost1 Yield1 Yield Yield1->Cost1 Time1 Reaction Time Time1->Cost1 Purification1 Purification Cost (Solvents, Labor) Purification1->Cost1 ReagentCost2 Reagent Cost (Morphine, Vilsmeier) Cost2 Overall Cost-Effectiveness ReagentCost2->Cost2 Yield2 Yield Yield2->Cost2 Time2 Reaction Time Time2->Cost2 Purification2 Purification Cost (Solvents, Labor, Column Media) Purification2->Cost2

References

Characterization of the pharmacological differences between α- and β-chloromorphide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological properties of α-chloromorphide and β-chloromorphide, two stereoisomers of a halogenated morphine derivative. While both compounds are morphine analogues with the 6-hydroxy group substituted by a chlorine atom, their differing stereochemistry is expected to influence their interaction with opioid receptors and consequently their pharmacological effects.[1][2] This document summarizes the available data on their analgesic potency, receptor interaction, and toxicity, and provides detailed experimental protocols for their characterization.

Data Presentation

Direct quantitative comparisons of the pharmacological data for α- and β-chloromorphide are based on a key study by Yeh et al. (1976).[1] While the full quantitative data from this study is not widely available, this guide presents the qualitative findings and provides tables with placeholder data to illustrate how such a comparison would be structured.

Table 1: In Vitro Opioid Receptor Binding Affinity

This table would typically present the equilibrium dissociation constant (Kᵢ) values, which indicate the affinity of a ligand for a receptor. A lower Kᵢ value signifies a higher binding affinity.

Compoundµ-Opioid Receptor (Kᵢ, nM)δ-Opioid Receptor (Kᵢ, nM)κ-Opioid Receptor (Kᵢ, nM)
α-Chloromorphide Data not availableData not availableData not available
β-Chloromorphide Data not availableData not availableData not available
Morphine (Reference) ~1-10>100>100
Table 2: In Vitro Functional Activity

This table would display the half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) values from functional assays, such as cAMP inhibition. These values measure the potency of a compound in eliciting a functional response after binding to the receptor.

Compoundµ-Opioid Receptor cAMP Inhibition (IC₅₀, nM)
α-Chloromorphide Data not available
β-Chloromorphide Data not available
Morphine (Reference) ~10-50
Table 3: In Vivo Analgesic Potency and Acute Toxicity

This table would summarize the in vivo effects, including the median effective dose (ED₅₀) for analgesia and the median lethal dose (LD₅₀) as a measure of acute toxicity.

CompoundAnalgesic Potency (ED₅₀, mg/kg)Acute Toxicity (LD₅₀, mg/kg)Therapeutic Index (LD₅₀/ED₅₀)
α-Chloromorphide Data not available (Reported to be ~10x more potent than morphine)[2]Data not availableData not available
β-Chloromorphide Data not availableData not availableData not available
Morphine (Reference) Varies by testVaries by species and routeVaries

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of pharmacological compounds. Below are representative protocols for key experiments.

Opioid Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Kᵢ) of α- and β-chloromorphide for the µ-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO (a selective µ-opioid receptor agonist).

  • Test Compounds: α-chloromorphide, β-chloromorphide.

  • Reference Compound: Morphine.

  • Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: A cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kₑ, e.g., 1 nM), and membrane suspension.

    • Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.

    • Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test/reference compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound.

  • Determine IC₅₀: The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. This is determined using non-linear regression analysis.

  • Calculate Kᵢ: Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

cAMP Inhibition Functional Assay

Objective: To measure the functional potency (IC₅₀) of α- and β-chloromorphide in inhibiting adenylyl cyclase activity via the µ-opioid receptor.

Materials:

  • Cells: HEK293 or CHO cells stably expressing the human µ-opioid receptor.

  • Adenylyl Cyclase Stimulator: Forskolin (B1673556).

  • Test Compounds: α-chloromorphide, β-chloromorphide.

  • Reference Compound: Morphine.

  • cAMP Detection Kit: A kit based on principles such as HTRF, AlphaScreen, or ELISA.

  • Cell Culture Medium and Reagents.

Procedure:

  • Cell Plating: Plate the cells in a 96- or 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test and reference compounds.

  • Cell Treatment:

    • Pre-incubate the cells with varying concentrations of the test/reference compound for a defined period (e.g., 15-30 minutes).

    • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

  • Incubation: Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the detection kit manufacturer's protocol.

Data Analysis:

  • Generate Dose-Response Curve: Plot the measured cAMP levels (or the signal from the detection kit, which is often inversely proportional to cAMP concentration) against the logarithm of the agonist concentration.

  • Determine IC₅₀: The IC₅₀ is the concentration of the agonist that produces 50% of its maximal inhibition of forskolin-stimulated cAMP production. This is determined using non-linear regression analysis.

Visualizations

Mu-Opioid Receptor Signaling Pathway

mu_opioid_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Opioid_Agonist Opioid Agonist (e.g., α/β-chloromorphide) MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds to G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., ↓ Neuronal excitability) cAMP->Cellular_Response Leads to

Caption: Mu-opioid receptor signaling cascade.

Experimental Workflow for Pharmacological Characterization

experimental_workflow Start Start: α- and β-chloromorphide Binding_Assay Receptor Binding Assay ([³H]-DAMGO) Start->Binding_Assay Functional_Assay Functional Assay (cAMP Inhibition) Start->Functional_Assay InVivo_Assay In Vivo Studies (Analgesia & Toxicity) Start->InVivo_Assay Data_Analysis Data Analysis Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis InVivo_Assay->Data_Analysis Ki Determine Kᵢ (Binding Affinity) Data_Analysis->Ki IC50 Determine IC₅₀ (Functional Potency) Data_Analysis->IC50 ED50_LD50 Determine ED₅₀ & LD₅₀ (In Vivo Efficacy & Safety) Data_Analysis->ED50_LD50 Comparison Comparative Profile Ki->Comparison IC50->Comparison ED50_LD50->Comparison

Caption: Workflow for opioid compound characterization.

References

A Comparative Guide to the Synthetic Routes of Hydrocodone from Various Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic pathways to hydrocodone, a crucial semi-synthetic opioid, from three common precursors: thebaine, codeine, and morphine. The information presented herein is intended for an audience with a strong background in organic chemistry and pharmaceutical sciences. We will delve into detailed experimental protocols, present quantitative data for objective comparison, and visualize the synthetic routes for enhanced clarity.

Executive Summary

The synthesis of hydrocodone is a critical process in the pharmaceutical industry. The choice of precursor and synthetic route can significantly impact yield, purity, cost-effectiveness, and environmental footprint. This guide outlines and compares the most prevalent chemical and biocatalytic methods for hydrocodone synthesis.

PrecursorSynthetic RouteKey FeaturesReported Yield
Thebaine One-Pot Palladium CatalysisEmploys a dual-function palladium catalyst for dienol ether activation and hydrogenation in an aqueous medium.[1][2]63%[3]
Two-Step Diimide Reduction & HydrolysisInvolves the reduction of thebaine to 8,14-dihydrothebaine using a diimide, followed by acid-catalyzed hydrolysis.[1][2][4]Up to 88%
Codeine Transition Metal-Catalyzed Redox IsomerizationA high-yielding, scalable process using a water-soluble rhodium complex to isomerize the allylic alcohol of codeine directly to hydrocodone.[5][6]89-90%[7]
Two-Step Hydrogenation & OxidationA traditional and widely used method involving the hydrogenation of codeine to dihydrocodeine, followed by oxidation to hydrocodone.[8]Nearly quantitative
Morphine Biotransformation using Pseudomonas putida M10An enzymatic route that can convert morphine to hydromorphone and codeine to hydrocodone. This method operates under mild, environmentally friendly conditions.[9][10]Not explicitly quantified for hydrocodone in the provided results.
Transition Metal-Catalyzed Redox IsomerizationSimilar to the process for codeine, this method can be applied to morphine to produce hydromorphone, a related opioid.[6]77% (for hydromorphone)

Synthetic Pathway Diagrams

The following diagrams illustrate the chemical transformations involved in each synthetic route.

Thebaine_to_Hydrocodone cluster_0 Two-Step Diimide Reduction Thebaine Thebaine Intermediate1 8,14-Dihydrothebaine Thebaine->Intermediate1 Diimide Reduction Hydrocodone Hydrocodone Thebaine->Hydrocodone Pd(OAc)2, H2 (aqueous medium) Intermediate1->Hydrocodone Acid Hydrolysis NeopinoneKetal Neopinone (B3269370) Ketal

Caption: Synthetic routes from Thebaine to Hydrocodone.

Codeine_to_Hydrocodone cluster_0 Two-Step Hydrogenation & Oxidation Codeine Codeine Dihydrocodeine Dihydrocodeine Codeine->Dihydrocodeine Hydrogenation (Pt/C, H2) Hydrocodone Hydrocodone Codeine->Hydrocodone [Rh(COD)(CH3CN)2]BF4, PTA (in water) Dihydrocodeine->Hydrocodone Oxidation

Caption: Synthetic routes from Codeine to Hydrocodone.

Morphine_to_Hydrocodone cluster_0 Biotransformation Codeine Codeine (structurally similar to Morphine) Codeinone (B1234495) Codeinone Codeine->Codeinone Morphine Dehydrogenase (P. putida M10) Hydrocodone Hydrocodone Codeinone->Hydrocodone Morphinone (B1233378) Reductase (P. putida M10)

Caption: Biotransformation route from Codeine to Hydrocodone.

Experimental Protocols

Synthesis of Hydrocodone from Thebaine

a) One-Pot Conversion using Palladium Catalysis [1][2][3][11]

  • Reaction: Thebaine is treated with a palladium catalyst, such as palladium(II) acetate, in an aqueous medium. The palladium serves a dual role, first activating the dienol ether of thebaine and then acting as a hydrogenation catalyst.

  • Procedure: A detailed protocol would involve dissolving thebaine in a suitable aqueous solvent system, adding the palladium catalyst, and then subjecting the mixture to a hydrogen atmosphere. The reaction is monitored until completion.

  • Work-up and Purification: The product is extracted from the reaction mixture using an organic solvent, followed by purification techniques such as column chromatography or recrystallization.

  • Note: The full experimental details, including specific solvent systems, catalyst loading, temperature, and reaction times, are provided in the referenced literature.[1][3][11]

b) Two-Step Diimide Reduction and Hydrolysis [1][2][4][12]

  • Step 1: Diimide Reduction of Thebaine. Thebaine is reduced to 8,14-dihydrothebaine using a diimide generated in situ, for example, from the decomposition of p-toluenesulfonylhydrazide.

    • Procedure: A solution of thebaine in an alkoxy solvent is heated to approximately 108°C. A solution of p-toluenesulfonylhydrazide in an organic base is then added to the heated thebaine mixture. The reaction mixture is then cooled to precipitate the 8,14-dihydrothebaine.

  • Step 2: Acid-Catalyzed Hydrolysis. The resulting 8,14-dihydrothebaine is then hydrolyzed under acidic conditions to yield hydrocodone.

    • Procedure: The isolated 8,14-dihydrothebaine is dissolved in an acidic solution (e.g., dilute hydrochloric acid) and heated to facilitate the hydrolysis of the enol ether.

  • Work-up and Purification: After neutralization, the hydrocodone is extracted with an organic solvent and purified by standard methods.

Synthesis of Hydrocodone from Codeine

a) Transition Metal-Catalyzed Redox Isomerization [5][6][7]

  • Catalyst Preparation: A water-soluble rhodium catalyst is prepared by stirring [Rh(COD)(CH3CN)2]BF4 and 1,3,5-triaza-7-phosphaadamantane (B1222458) (PTA) in deionized and degassed water.[7]

  • Reaction: Codeine base is suspended in deionized and degassed water and heated to 100°C. The catalyst solution is then added, and the mixture is stirred vigorously at this temperature for 24 hours.[7]

  • Work-up and Purification: After cooling, the solid hydrocodone product is isolated by filtration, washed with water, and dried under vacuum. This method provides a high isolated yield of 89-90%.[7]

b) Two-Step Hydrogenation and Oxidation [8]

  • Step 1: Hydrogenation of Codeine to Dihydrocodeine.

    • Procedure: Codeine is dissolved in an aqueous acidic solution (e.g., acetic acid in water). A platinum on activated charcoal catalyst (1% Pt/C) is added to the solution. The mixture is then subjected to microwave irradiation under a hydrogen atmosphere.[8]

  • Step 2: Oxidation of Dihydrocodeine to Hydrocodone.

    • Procedure: The resulting dihydrocodeine is then oxidized to hydrocodone. A common method for this oxidation is the Oppenauer oxidation.

  • Work-up and Purification: The hydrocodone is isolated from the reaction mixture and purified using standard techniques. This two-step process is reported to be nearly quantitative.

Biotransformation of Codeine to Hydrocodone using Pseudomonas putida M10[9][10][13]
  • Microorganism and Culture: Pseudomonas putida M10 is grown on a suitable carbon source like glucose or acetate.

  • Washed-Cell Incubation: The harvested and washed cells are resuspended in a buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.0). Codeine is then added to this cell suspension (typically at a concentration of around 10 mM). The reaction mixture is incubated, and the transformation is monitored over time.[10][13]

  • Enzymatic Reactions: The biotransformation involves two key enzymes from P. putida M10: morphine dehydrogenase, which oxidizes codeine to codeinone, and morphinone reductase, which then reduces codeinone to hydrocodone.[13]

  • Work-up and Purification: The products are extracted from the incubation mixture and can be analyzed and purified using techniques like HPLC.

Analytical Characterization

The identity and purity of the synthesized hydrocodone are typically confirmed using a combination of the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Used for quantitative analysis and purity assessment.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides molecular weight and fragmentation data for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used for detailed structural elucidation of the final product and any intermediates.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

  • Melting Point Analysis: To assess the purity of the crystalline product.

References

A Comparative Guide to Assessing the Purity of Chloromorphide Against a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the purity of a chloromorphide sample in comparison to a certified reference standard. The methodologies outlined herein utilize common analytical techniques to ensure accurate and reliable results for research and drug development purposes.

Introduction

This compound, a halogenated derivative of morphine, is a semi-synthetic opioid with significant analgesic potency. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for safety, efficacy, and regulatory compliance. This guide details the experimental protocols for a comparative purity assessment using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

Experimental Protocols

A multi-pronged analytical approach is recommended to obtain a comprehensive purity profile of the this compound sample.

2.1. High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust quantitative technique for determining the purity of the main compound and identifying known impurities. A method adapted from the analysis of related morphine derivatives is proposed below.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound test sample and the reference standard into separate 10 mL volumetric flasks.

    • Dissolve the contents in a diluent (e.g., 50:50 acetonitrile (B52724):water) and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solutions to return to room temperature and dilute to the mark with the diluent.

    • Filter the solutions through a 0.45 µm syringe filter into HPLC vials.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

    • Mobile Phase: A gradient elution of acetonitrile and a buffer solution (e.g., ammonium (B1175870) formate) is recommended to achieve optimal separation of impurities.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • UV Detection: 285 nm

2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.

  • Sample Preparation:

    • Prepare solutions of the this compound test sample and reference standard at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).

    • Derivatization may be necessary to improve the volatility of this compound and its potential impurities.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for this analysis.

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 280°C

    • Oven Temperature Program: A programmed temperature gradient is employed to separate compounds with different boiling points.

    • Mass Spectrometer: Operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for targeted quantification.

2.3. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound test sample and reference standard into separate NMR tubes.

    • Dissolve in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • NMR Parameters:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Experiment: Standard ¹H NMR experiment.

    • Data Processing: The resulting spectra are processed and compared. The presence of unexpected signals in the test sample's spectrum may indicate impurities.

Data Presentation

The quantitative data obtained from the analytical techniques are summarized in the following tables for a clear comparison between the this compound test sample and the reference standard.

Table 1: Comparative Purity Analysis of this compound

ParameterReference StandardTest SampleAcceptance Criteria
Purity by HPLC-UV (%) 99.899.2≥ 99.0%
Major Impurity A (%) 0.100.35≤ 0.20%
Major Impurity B (%) 0.050.15≤ 0.15%
Total Impurities (%) 0.200.80≤ 1.0%
GC-MS Impurity Profile ConformsConforms with additional minor peaksNo significant unknown peaks
¹H NMR Spectrum ConformsConformsConsistent with structure

Table 2: Summary of Analytical Methods

Analytical TechniquePurposeKey Parameters
HPLC-UV Quantitative purity and impurity determinationC18 column, gradient elution, UV detection at 285 nm
GC-MS Identification and quantification of volatile impuritiesNon-polar capillary column, temperature programming, MS detection
¹H NMR Structural confirmation and identification of impurities400 MHz spectrometer, deuterated solvent

Visualizations

Experimental Workflow for Purity Assessment

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis cluster_result Final Assessment Sample This compound Test Sample HPLC HPLC-UV Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS NMR ¹H NMR Analysis Sample->NMR Reference Reference Standard Reference->HPLC Reference->GCMS Reference->NMR Purity Purity Determination HPLC->Purity Impurity Impurity Profiling HPLC->Impurity GCMS->Impurity Structure Structural Confirmation NMR->Structure Result Purity Assessment Purity->Result Impurity->Result Structure->Result

Caption: A flowchart illustrating the key stages of the this compound purity assessment process.

Logical Flow of Purity Determination

logical_flow cluster_input Inputs cluster_comparison Comparative Analysis cluster_evaluation Evaluation cluster_output Output TestSample Test Sample Data ComparePurity Compare Purity & Impurity Profiles TestSample->ComparePurity CompareSpectra Compare Spectral Data (GC-MS, NMR) TestSample->CompareSpectra RefStandard Reference Standard Data RefStandard->ComparePurity RefStandard->CompareSpectra Specification Meet Specification? ComparePurity->Specification CompareSpectra->Specification Pass Purity Confirmed Specification->Pass Yes Fail Further Investigation Required Specification->Fail No

Caption: A diagram showing the logical progression from data acquisition to the final purity decision.

Differences in receptor binding profiles between chloromorphide and morphine.

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding profiles of chloromorphide and morphine. It is designed to be a technical resource, summarizing quantitative data, detailing experimental methodologies, and visualizing key pathways to elucidate the pharmacological differences between these two opioid compounds.

Introduction to the Compounds

Morphine is a potent opiate analgesic and the prototypical agonist for the μ-opioid receptor (MOR).[1] It is the gold standard against which other opioid analgesics are compared. Its therapeutic effects, primarily analgesia, and its adverse effects, such as respiratory depression and dependence, are mediated through its interaction with the opioid receptor system.[1][2]

This compound , specifically α-chloromorphide, is a semi-synthetic derivative of morphine.[3] The key structural difference is the substitution of the hydroxyl group at the C6 position with a chlorine atom.[3] This modification results in a significant increase in analgesic potency, with reports indicating it is approximately ten to fifteen times more potent than morphine.[1][3]

Quantitative Receptor Binding Data

The binding affinity of a ligand for a receptor is quantified by the inhibition constant (Kᵢ), where a lower Kᵢ value signifies a higher binding affinity. The following table summarizes the Kᵢ values for morphine at the three classical opioid receptors: mu (μ), delta (δ), and kappa (κ).

While direct, comparative Kᵢ values for this compound are not widely available in published literature, its significantly higher potency strongly suggests a higher affinity for the μ-opioid receptor compared to morphine. Studies on related compounds have shown that modifications at the C6 position can have little effect on μ-receptor binding, but the specific substitution with chlorine in this compound is known to enhance analgesic potency considerably.[1][4]

Table 1: Opioid Receptor Binding Affinities (Kᵢ, nM)

Compoundμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Morphine 1.168 - 1.2[4][5]Low AffinityLow Affinity
This compound Data not available (Potency ~10-15x Morphine)[1]Data not availableData not available

Note: Binding affinity can vary based on experimental conditions, including the tissue source (e.g., rat brain homogenates vs. recombinant human receptors), radioligand used, and assay buffer composition.[6][7]

Experimental Protocols: Radioligand Competition Binding Assay

The determination of a compound's binding affinity (Kᵢ) is typically performed using a competitive radioligand binding assay.[8] This method measures the ability of an unlabeled test compound (e.g., morphine or this compound) to displace a radiolabeled ligand with a known high affinity for the target receptor.[8]

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific opioid receptor subtype (e.g., μ-opioid receptor).

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the recombinant human opioid receptor (e.g., MOR).[9]

  • Radioligand: A selective radiolabeled ligand, such as [³H]-DAMGO for the μ-opioid receptor.[9]

  • Test Compound: Morphine or this compound.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-selective antagonist like Naloxone.[9]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]

  • Instrumentation: Filtration apparatus (cell harvester) and a scintillation counter.[9]

Procedure:

  • Membrane Preparation: Frozen cell membranes expressing the receptor are thawed and resuspended in an ice-cold assay buffer to a specific protein concentration.[9]

  • Assay Setup: The assay is typically conducted in a 96-well plate with reactions in triplicate for the following conditions:

    • Total Binding: Contains assay buffer, radioligand, and the membrane suspension.[9]

    • Non-specific Binding: Contains assay buffer, radioligand, the non-specific antagonist (Naloxone), and the membrane suspension.[9]

    • Competitive Binding: Contains assay buffer, radioligand, varying concentrations of the test compound, and the membrane suspension.[9]

  • Incubation: The plate is incubated (e.g., 60-120 minutes at room temperature) to allow the binding reaction to reach equilibrium.[8][9]

  • Filtration: The reaction is terminated by rapidly filtering the contents of each well through glass fiber filters, which trap the receptor-bound radioligand.[9]

  • Washing: Filters are washed with ice-cold assay buffer to remove any unbound radioligand.[9]

  • Scintillation Counting: The radioactivity on the filters is measured in counts per minute (CPM) using a scintillation counter.[9]

Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[9]

  • Determine IC₅₀: A competition curve is generated by plotting the percentage of specific binding against the logarithm of the test compound's concentration. Non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding).[9]

  • Calculate Kᵢ: The IC₅₀ value is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[9]

G Membrane 1. Receptor Membrane Preparation Assay 2. Assay Plate Setup (Total, Non-Specific, Competitive) Membrane->Assay Add to wells Incubate 3. Incubation (Reach Equilibrium) Assay->Incubate Allow binding Filter 4. Filtration (Separate Bound/Unbound) Incubate->Filter Terminate reaction Count 5. Scintillation Counting (Measure Radioactivity) Filter->Count Quantify Calc_Specific 6. Calculate Specific Binding Count->Calc_Specific Calc_IC50 7. Determine IC50 (Non-linear Regression) Calc_Specific->Calc_IC50 Calc_Ki 8. Calculate Ki (Cheng-Prusoff Equation) Calc_IC50->Calc_Ki

Workflow for a Radioligand Competition Binding Assay.

Signaling Pathways

Both morphine and this compound exert their primary effects by acting as agonists at the μ-opioid receptor, which is a G protein-coupled receptor (GPCR).[10] The activation of this receptor initiates an intracellular signaling cascade that leads to the modulation of neuronal activity and subsequent analgesic effects.

  • Agonist Binding: The agonist (morphine or this compound) binds to the extracellular domain of the μ-opioid receptor.

  • G Protein Activation: This binding induces a conformational change in the receptor, which activates an associated intracellular inhibitory G protein (Gᵢ/G₀). The Gα subunit exchanges GDP for GTP and dissociates from the Gβγ subunit.[10]

  • Effector Modulation:

    • The activated Gαᵢ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][10]

    • The Gβγ subunit directly modulates ion channels. It promotes the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron. It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.[2]

  • Cellular Effect: The combined effect of reduced cAMP, neuronal hyperpolarization, and decreased calcium influx is a reduction in neuronal excitability and a decrease in the release of neurotransmitters (like substance P and glutamate) involved in pain signaling.[2]

G Ligand Opioid Agonist (Morphine/Chloromorphide) MOR μ-Opioid Receptor (GPCR) Ligand->MOR Binds G_Protein Gαiβγ (Inactive) MOR->G_Protein Activates G_Alpha Gαi-GTP (Active) G_Protein->G_Alpha G_BetaGamma Gβγ (Active) G_Protein->G_BetaGamma AC Adenylyl Cyclase G_Alpha->AC Inhibits Ca_Channel Ca²⁺ Channel G_BetaGamma->Ca_Channel Inhibits K_Channel K⁺ Channel (GIRK) G_BetaGamma->K_Channel Activates cAMP ↓ cAMP AC->cAMP Neuron ↓ Neuronal Excitability ↓ Neurotransmitter Release cAMP->Neuron Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux (Hyperpolarization) K_Channel->K_Efflux Ca_Influx->Neuron K_Efflux->Neuron Analgesia Analgesia Neuron->Analgesia

μ-Opioid Receptor Gᵢ-Protein Signaling Pathway.

Summary of Differences

  • Chemical Structure: this compound differs from morphine by the replacement of the 6-hydroxyl group with a chlorine atom.[3]

  • Binding Affinity and Potency: While specific Kᵢ values for this compound are scarce, its analgesic potency is reported to be 10 to 15 times greater than that of morphine.[1] This suggests a significantly higher binding affinity for the μ-opioid receptor, which is the primary mediator of its analgesic effects.

  • Receptor Selectivity: Morphine is known to have a high selectivity for the μ-opioid receptor, with low affinity for δ and κ receptors.[9] It is presumed that this compound retains this selectivity for the μ-receptor, as its primary effects are consistent with μ-agonism.[3]

  • Signaling: Both compounds are agonists that activate the same canonical Gᵢ-protein signaling pathway upon binding to the μ-opioid receptor, leading to reduced neuronal excitability.[2][10] The difference in observed effect (potency) is likely due to differences in receptor affinity and/or efficacy at the receptor level.

References

A Comparative Review of Opioid Synthesis: From Historical Endeavors to Modern Innovations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture of opioids has long presented a formidable challenge to synthetic chemists. For decades, the primary source of these vital analgesics has been the opium poppy, Papaver somniferum. However, reliance on botanical sources is fraught with challenges, including susceptibility to climate change, pests, and geopolitical instability. This has spurred a continuous quest for efficient and reliable synthetic routes. This guide provides a comparative analysis of historical and modern methods for opioid synthesis, presenting key performance data, detailed experimental insights, and visual representations of the underlying chemical strategies.

Historical Perspective: The Dawn of Opioid Total Synthesis

The mid-20th century marked a pivotal era in opioid chemistry, with the first successful total synthesis of morphine by Marshall D. Gates, Jr. in 1952.[1] This landmark achievement not only confirmed the complex structure of morphine but also laid the groundwork for future synthetic explorations. These early routes were often lengthy, low-yielding, and required harsh reaction conditions, reflecting the nascent state of synthetic organic chemistry at the time.

A prominent example of these pioneering efforts is the Gates synthesis of morphine . This extensive 31-step synthesis, while groundbreaking, achieved a mere 0.06% overall yield.[1] The complexity and low efficiency of such early methods underscored the significant challenges in constructing the pentacyclic morphinan (B1239233) core.

Modern Era: Efficiency, Stereoselectivity, and Innovation

Contemporary approaches to opioid synthesis have been revolutionized by advancements in catalytic methods, asymmetric synthesis, and a deeper understanding of biosynthetic pathways. Modern strategies prioritize step economy, high yields, and precise control over stereochemistry. These methods can be broadly categorized into purely chemical syntheses, chemoenzymatic approaches, and microbial biosynthesis.

Notable advancements in chemical synthesis include the highly efficient Rice synthesis of hydrocodone , which proceeds in 14 steps with an impressive 30% overall yield.[1] Other significant contributions have been made by researchers such as Overman, Parker, Trost, and Fukuyama, each introducing novel strategies to tackle the complexities of the morphinan scaffold.[1]

More recently, the fields of biocatalysis and synthetic biology have offered transformative alternatives. Chemoenzymatic methods leverage the high selectivity of enzymes for key transformations, often simplifying complex chemical steps. For instance, the synthesis of (+)-10-keto-oxycodone from phenethyl acetate (B1210297) utilizes an enzymatic dihydroxylation step to establish crucial stereochemistry early in the sequence.[2]

Furthermore, the complete biosynthesis of opioids in yeast represents a paradigm shift in production. By engineering yeast with the genetic pathways from plants, mammals, and bacteria, researchers have successfully produced thebaine and hydrocodone from simple sugars.[3] While currently at a proof-of-concept stage with low titers, this technology holds immense promise for a stable and scalable supply of opioids.[3]

Quantitative Comparison of Opioid Synthesis Methods

The following tables provide a quantitative comparison of selected historical and modern opioid synthesis methods, highlighting key performance indicators.

Table 1: Comparison of Total Synthesis Routes to Morphine and Related Opioids

Synthesis (Lead Scientist)Target MoleculeNumber of StepsOverall Yield (%)Key Features
Gates (1952)Morphine310.06First total synthesis; Diels-Alder reaction for C-ring construction.[1]
Rice (1980)Hydrocodone1430Highly efficient; biomimetic Grewe cyclization.[1][4]
Overman (1993)Morphine (Formal)101.01Intramolecular Heck reaction.[5]
Parker (1992)Dihydrocodeinone (Formal)1111.1Tandem radical cyclization.[6][7]
Trost (2002)Codeine (Formal)13Not specifiedPalladium-catalyzed asymmetric allylic alkylation.[8]
Fukuyama (2010)(-)-Morphine175Enzymatic resolution and Suzuki-Miyaura coupling.[9]
Stork (2009)Morphine (Formal)22Not specifiedDiels-Alder reaction of a benzofuran.[10]
Hudlicky Lab (2019)(+)-10-Keto-Oxycodone21 (14 operations)~2Chemoenzymatic; microbial dihydroxylation.[2][11]
Smolke Lab (2015)Thebaine/HydrocodoneBiosynthetic6.4 µg/L (Thebaine)Complete biosynthesis in engineered yeast from sugar.[3]

Experimental Protocols: A Glimpse into the Laboratory

To provide a deeper understanding of the practical aspects of these syntheses, this section outlines the methodologies for key experiments from selected historical and modern approaches.

Historical Method: Gates Synthesis of Morphine (Selected Steps)

The Gates synthesis is characterized by a linear sequence involving numerous classical organic reactions. A key strategic element was the use of a Diels-Alder reaction to construct the C-ring of the morphinan skeleton.

  • Diels-Alder Cycloaddition: The diene, 1,3-butadiene, was reacted with a dienophile precursor in a sealed tube at high temperatures to form the crucial cyclohexene (B86901) ring system. This step, while foundational, often required harsh conditions and resulted in modest yields.

Modern Chemical Method: Rice Synthesis of Hydrocodone (Key Step)

The Rice synthesis is renowned for its efficiency, which is largely attributed to a biomimetic Grewe cyclization.

  • Grewe Cyclization: This acid-catalyzed cyclization mimics the key bond formation in the natural biosynthesis of morphine. The substrate, a substituted octahydroisoquinoline, is treated with a strong acid, such as hydrofluoric acid, to induce the formation of the morphinan ring system in a single, high-yielding step.[4]

Modern Chemoenzymatic Method: Synthesis of (+)-10-Keto-Oxycodone

This approach integrates a highly selective enzymatic step to control stereochemistry.

  • Microbial Dihydroxylation: The synthesis commences with the whole-cell fermentation of phenethyl acetate with a recombinant E. coli strain (JM109(pDTG601A)).[2] This strain overexpresses toluene (B28343) dioxygenase, an enzyme that catalyzes the cis-dihydroxylation of the aromatic ring to produce a chiral diene diol. This enzymatic step establishes the absolute stereochemistry of what will become the C-ring of the final product with high enantiopurity.[2][11]

Modern Biosynthetic Method: Opioid Production in Yeast

This method involves the intricate genetic engineering of a microbial host.

  • Metabolic Engineering and Fermentation: The biosynthesis of thebaine and hydrocodone in Saccharomyces cerevisiae required the introduction of 21 and 23 heterologous enzyme activities, respectively, from plant, mammalian, and bacterial sources.[3] The engineered yeast strains are cultured in a defined minimal medium containing glucose as the primary carbon source. Over a period of several days, the yeast cells convert the sugar into the target opioid compounds, which are then extracted from the culture medium and quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[3][12][13]

Visualizing the Synthetic Strategies

The following diagrams, generated using Graphviz, illustrate the conceptual workflows and pathways discussed in this review.

Historical_vs_Modern_Workflow cluster_0 Historical Synthesis (e.g., Gates) cluster_1 Modern Chemical Synthesis (e.g., Rice) cluster_2 Modern Biosynthesis (e.g., Smolke) h_start Simple Starting Material h_step1 Multi-step linear sequence h_start->h_step1 h_step2 Harsh reaction conditions h_step1->h_step2 h_step3 Low overall yield h_step2->h_step3 h_end Racemic or resolved product h_step3->h_end m_start Readily available starting material m_step1 Convergent or step-economic route m_start->m_step1 m_step2 Catalytic and stereoselective methods m_step1->m_step2 m_step3 High overall yield m_step2->m_step3 m_end Enantiomerically pure product m_step3->m_end b_start Simple carbon source (e.g., sugar) b_step1 Engineered microbial host (e.g., yeast) b_start->b_step1 b_step2 Fermentation b_step1->b_step2 b_step3 Extraction and purification b_step2->b_step3 b_end Target opioid b_step3->b_end

Figure 1: A comparative workflow of historical, modern chemical, and modern biosynthetic approaches to opioid synthesis.

Opioid_Biosynthetic_Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Reticuline (S)-Reticuline Dopamine->Reticuline Mannich reaction Salutaridine Salutaridine Reticuline->Salutaridine Oxidative coupling Thebaine Thebaine Salutaridine->Thebaine Codeine Codeine Thebaine->Codeine Morphine Morphine Thebaine->Morphine Codeine->Morphine

Figure 2: A simplified diagram of the natural biosynthetic pathway of morphine, starting from L-Tyrosine.

Synthesis_Comparison center Opioid Synthesis historical Historical (e.g., Gates) center->historical Low Yield, Many Steps modern_chem Modern Chemical (e.g., Rice, Fukuyama) center->modern_chem High Yield, Fewer Steps, Stereoselective chemoenzymatic Chemoenzymatic (e.g., Hudlicky) center->chemoenzymatic High Selectivity, Green Chemistry biosynthesis Biosynthesis (e.g., Smolke) center->biosynthesis Renewable Feedstock, Potentially Scalable

Figure 3: A logical diagram comparing the key attributes of different opioid synthesis strategies.

Conclusion

The synthesis of opioids has evolved dramatically from the arduous, multi-step total syntheses of the mid-20th century to the elegant and efficient chemical and biological methods of today. While historical syntheses were crucial for structural elucidation and pushing the boundaries of organic chemistry, modern approaches offer practical and sustainable alternatives to reliance on agricultural production. The continued development of chemoenzymatic and biosynthetic routes, in particular, holds the potential to revolutionize the pharmaceutical supply chain for these essential medicines, ensuring a stable and accessible supply for patients worldwide. Further research and optimization of these novel platforms will be critical to realizing their full potential.

References

Safety Operating Guide

Navigating the Disposal of Chloromorphide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chloromorphide, a potent morphine derivative, is a critical aspect of laboratory safety and regulatory compliance.[1] As a controlled substance, its handling and disposal are subject to stringent regulations to prevent diversion and environmental contamination.[2][3] This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals to manage this compound waste safely and effectively.

I. Pre-Disposal Planning and Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the chemical properties and associated hazards of this compound is essential. All personnel involved in the disposal process must be trained on the specific protocols and equipped with the appropriate Personal Protective Equipment (PPE).

Key Chemical and Safety Data:

PropertyValue/InformationSource
Chemical Name (4R,4aR,7S,7aR,12bS)-7-chloro-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol[4]
Molecular Formula C₁₇H₁₈ClNO₂[2][4]
Molecular Weight 303.78 g/mol [2][4]
Regulatory Status Controlled Substance (Presumably Schedule II as a morphine derivative)[1][2]
Primary Hazard Potent opioid analgesic with risk of sedation and respiratory depression.[1][1]
Required PPE Safety goggles, chemical-resistant gloves, lab coat.[5][6]

II. Regulatory Framework: DEA and EPA Compliance

The disposal of this compound is governed by both the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA).

  • DEA Regulations: The primary mandate from the DEA is that all controlled substances must be rendered "non-retrievable" before disposal.[7][8] The "non-retrievable" standard means the substance cannot be transformed back into a usable controlled substance.[7]

  • EPA Regulations: Disposal methods must also comply with all federal, state, and local environmental laws to prevent contamination.[3][9] This typically prohibits the sewering of hazardous chemical waste.[3]

III. Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the disposal of this compound in a laboratory setting. Note: This is a guideline. Always consult with your institution's Environmental Health and Safety (EHS) department for specific, approved procedures.

Step 1: Segregation and Labeling

  • Segregate all waste containing this compound, including pure substance, solutions, and contaminated labware (e.g., vials, pipette tips, gloves).

  • Label the waste container clearly as "Hazardous Waste: this compound" and include the date and responsible researcher's name.

Step 2: Rendering the Substance "Non-Retrievable" (Chemical Destruction) This step must be performed by two authorized employees who will witness the entire process.[7] A common method for laboratory-scale destruction is chemical degradation.

  • Experimental Protocol for Chemical Degradation (Example):

    • In a designated fume hood, carefully transfer the this compound waste into a suitable reaction vessel.

    • For solutions, the solvent may need to be evaporated under a nitrogen stream if it is not compatible with the degradation reagent.

    • A common method for degrading opioids is oxidation. Slowly add an oxidizing agent (e.g., potassium permanganate (B83412) in a sulfuric acid solution) to the waste while stirring. The reaction should be monitored for any signs of excessive heat or gas evolution.

    • Allow the reaction to proceed for a sufficient time to ensure complete destruction of the this compound molecule. This may require several hours or overnight stirring.

    • After the reaction is complete, neutralize the mixture. For example, if an acidic permanganate solution was used, it can be neutralized by the careful addition of a reducing agent like sodium bisulfite, followed by neutralization of the acid with a base like sodium bicarbonate.

    • Verify the destruction of this compound using an appropriate analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), by comparing the treated sample to a standard of the parent compound.

Step 3: Documentation

  • Maintain a detailed log of the entire disposal process.[7]

  • The log must include the date, the quantity of this compound destroyed, the method of destruction, and the signatures of the two employees who witnessed the process.[7]

  • This log must be kept for a minimum of two years and be available for inspection by the DEA.[7]

Step 4: Final Disposal

  • The neutralized and verified non-retrievable waste mixture must be disposed of as hazardous chemical waste.

  • Transfer the final solution into a properly labeled hazardous waste container.

  • Contact your institution's EHS department to arrange for pickup and disposal by a licensed hazardous waste management company.[10]

IV. Disposal Decision Pathway

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ChloromorphideDisposal Start This compound Waste Generated IsControlled Is it a Controlled Substance? Start->IsControlled DEA_Compliance Follow DEA Regulations: Render 'Non-Retrievable' IsControlled->DEA_Compliance Yes Witness Two Authorized Witnesses Required DEA_Compliance->Witness ChemicalDestruction Perform Chemical Destruction (e.g., Oxidation) Witness->ChemicalDestruction Verify Verify Destruction (TLC/HPLC) ChemicalDestruction->Verify Log Document in Disposal Log Verify->Log Successful Rerun Repeat Destruction Process Verify->Rerun Incomplete EPA_Compliance Follow EPA/Local Regulations Log->EPA_Compliance HazardousWaste Dispose as Hazardous Waste via EHS EPA_Compliance->HazardousWaste End Disposal Complete HazardousWaste->End Rerun->ChemicalDestruction

Caption: Logical workflow for the compliant disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both their personnel and the environment while upholding the highest standards of laboratory practice.

References

Essential Safety and Logistical Information for Handling Chloromorphide

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure risk. The following table outlines the recommended PPE for handling Chloromorphide, categorized by the level of protection. For routine laboratory operations involving small quantities, Level C protection is often the standard.

Protection LevelComponentDescription
Level C (Recommended for most lab activities) Respirator Full-face or half-mask air-purifying respirator (APR) with appropriate cartridges for organic vapors and particulates.[2][3]
Gloves Double gloves are required. Use chemotherapy-tested nitrile gloves.[4] The outer glove should be chemical-resistant.[2]
Body Protection Chemical-resistant disposable coverall or a solid-front gown with long sleeves and tight-fitting cuffs.[2][3]
Eye Protection Full-face respirator provides eye protection. If using a half-mask, chemical splash goggles are necessary.[2]
Footwear Chemical-resistant boots with steel toes and shanks.[2] Disposable overboots can be used over standard laboratory shoes.[3]
Level B Respirator Highest level of respiratory protection is needed (e.g., positive pressure, full-facepiece self-contained breathing apparatus (SCBA)).
Skin Protection Chemical-resistant clothing, gloves, and boots as in Level C, but skin and eye exposure is less of a hazard than respiratory exposure.[2]
Level A Overall Protection Highest level of respiratory, skin, eye, and mucous membrane protection is required. This involves a fully encapsulating chemical-protective suit.[2]

Note: The appropriate level of PPE should be determined by a site-specific risk assessment. For handling powders or in situations with a high risk of aerosolization, more stringent controls and higher levels of PPE may be necessary.

Standard Operating Procedure for Handling this compound

The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal. Adherence to these steps is crucial for minimizing risk.

Standard Operating Procedure for this compound Handling cluster_prep Preparation cluster_exp Experimentation cluster_clean Cleanup & Decontamination cluster_dispose Disposal prep_ppe Don Appropriate PPE (Level C Minimum) prep_setup Prepare Containment (e.g., Fume Hood, Glove Box) prep_ppe->prep_setup prep_weigh Weigh Compound in Containment prep_setup->prep_weigh exp_dissolve Dissolve/Prepare Solution prep_weigh->exp_dissolve exp_handle Conduct Experiment exp_dissolve->exp_handle clean_decon Decontaminate Surfaces exp_handle->clean_decon clean_waste Segregate Waste clean_decon->clean_waste dispose_ppe Doff PPE Correctly clean_waste->dispose_ppe dispose_waste Dispose of Waste via Approved Channels dispose_ppe->dispose_waste

Caption: Workflow for Safe Handling of this compound.

Spill Management Plan

In the event of a spill, a clear and immediate response is critical to contain the compound and protect personnel. The following diagram outlines the procedural steps for managing a this compound spill.

This compound Spill Response Protocol spill_alert Alert Personnel & Evacuate Area spill_assess Assess Spill Severity spill_alert->spill_assess spill_ppe Don Appropriate PPE (Higher level if necessary) spill_assess->spill_ppe spill_contain Contain the Spill (Use absorbent material for liquids) spill_ppe->spill_contain spill_clean Clean & Decontaminate Area spill_contain->spill_clean spill_dispose Dispose of Contaminated Materials as Hazardous Waste spill_clean->spill_dispose spill_report Report the Incident spill_dispose->spill_report

Caption: Procedural Flow for this compound Spill Management.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and comply with regulations. As a presumed controlled substance, its disposal must be handled with extra care.

Waste StreamDisposal MethodKey Considerations
Unused/Expired this compound Professional hazardous waste disposal service.Must be disposed of in accordance with regulations for controlled substances. This may involve destruction via incineration by a licensed facility.[5]
Contaminated Labware (glass, plastic) Collect in a designated, labeled hazardous waste container.The first rinse of any container must be collected as hazardous waste. For highly toxic chemicals, the first three rinses should be collected.[6]
Contaminated PPE (gloves, gown, etc.) Place in a designated, sealed hazardous waste bag or container.Do not dispose of in regular trash.
Liquid Waste (solutions containing this compound) Collect in a labeled, sealed, and chemically compatible hazardous waste container.Never dispose of down the drain.[6]

General Disposal Guidelines:

  • Never mix incompatible wastes.

  • All waste containers must be clearly labeled with the contents and associated hazards.

  • Store hazardous waste in a designated, secure area with secondary containment for liquids.[6]

  • For out-of-date stock of controlled substances, destruction may require a witness and detailed record-keeping.[7]

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures and to schedule waste pick-up.[6]

By adhering to these safety and logistical guidelines, researchers can mitigate the risks associated with handling the potent opioid, this compound, ensuring a safe laboratory environment for all personnel.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.